molecular formula C7H7NO4 B1580935 3,4,5-Trihydroxybenzamide CAS No. 618-73-5

3,4,5-Trihydroxybenzamide

Número de catálogo: B1580935
Número CAS: 618-73-5
Peso molecular: 169.13 g/mol
Clave InChI: RBQIPEJXQPQFJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4,5-Trihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,4,5-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIPEJXQPQFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210802
Record name 3,4,5-Trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-73-5
Record name 3,4,5-Trihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trihydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trihydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trihydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T258D82AEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of 3,4,5-Trihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted biological activities of 3,4,5-Trihydroxybenzamide, a phenolic compound of significant interest in pharmaceutical and biomedical research. Drawing from a comprehensive review of the scientific literature, this document elucidates the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this molecule, detailing the underlying molecular mechanisms and providing field-proven experimental protocols for its investigation.

Introduction: The Therapeutic Potential of this compound

This compound, also known as gallamide, is a derivative of gallic acid, a naturally occurring polyphenol found in numerous plants.[1] The presence of the trihydroxy phenolic moiety confers potent biological activities, making it a compelling candidate for drug discovery and development.[2] Its structural simplicity and synthetic accessibility further enhance its appeal as a scaffold for medicinal chemistry. This guide will delve into the core biological functions of this compound, providing a robust framework for researchers seeking to harness its therapeutic potential.

I. Potent Antioxidant and Radical Scavenging Activity

The hallmark of this compound's biological profile is its exceptional antioxidant activity. The three hydroxyl groups on the benzene ring are adept at donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a key pathological driver in numerous diseases.[3][4]

Mechanism of Antioxidant Action

The antioxidant capacity of this compound is primarily attributed to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can readily donate a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The compound can donate an electron to a radical, forming a more stable species.

  • Chelation of Metal Ions: By chelating pro-oxidant metal ions such as iron and copper, this compound can prevent the initiation of radical-generating reactions like the Fenton reaction.

Quantitative Assessment of Antioxidant Activity

The antioxidant potency of this compound and its derivatives has been quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported, data for the closely related 3,4,5-trihydroxyphenylacetamide derivatives and gallic acid provide a strong indication of its high antioxidant capacity.[3][5][6]

Assay Test Compound/Derivative IC50 Value Reference Compound IC50 Value Source
DPPH Radical Scavenging3,4,5-Trihydroxyphenylacetamide derivativeComparable to TroloxVitamin C-[3]
ABTS Radical ScavengingGallic Acid Hydrate1.03 ± 0.25 µg/mL--[5][6]
FRAP (Ferric Reducing Antioxidant Power)----Data not available

Table 1: Antioxidant Activity of this compound and Related Compounds

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the positive control, use ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: DPPH radical scavenging assay workflow.

II. Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide array of diseases. This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.[7][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely mediated by its ability to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][9]

  • Inhibition of NF-κB Activation: this compound can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[7][8]

  • Inhibition of Inflammatory Enzymes: There is evidence to suggest that gallic acid derivatives can directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[10][11]

Quantitative Assessment of Anti-inflammatory Activity

While specific IC50 values for this compound against inflammatory targets are limited, studies on related compounds provide insights into its potential potency.

Assay Test Compound/Derivative IC50 Value Source
5-Lipoxygenase InhibitionHypolaetin (related flavonoid aglycone)4.5 µM[11]
Cyclooxygenase Inhibition2',5'-dimethoxy-3,4-dihydroxychalconeComparable to flufenamic acid[10]

Table 2: Anti-inflammatory Activity of Compounds with Similar Structural Motifs

Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to assess the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

  • Incubation: Incubate the cells for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control. Determine the IC50 value.

NF_kB_Inhibition TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits (cytoplasmic sequestration) IkBa_p p-IκBα IkBa->IkBa_p IkBa_p->IkBa Degradation NFkB_active Active NF-κB IkBa_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces THB This compound THB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

III. Promising Anticancer Properties

This compound and its derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[7][12][13]

Mechanism of Anticancer Action

The anticancer activity of these compounds is multifactorial and involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: this compound derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve:

    • Mitochondrial Pathway: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspase-9 and caspase-3.[14]

    • Death Receptor Pathway: Upregulation of death receptors like DR5, leading to the activation of caspase-8.[15]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints, such as G2/M, preventing cancer cells from proliferating.[12]

  • Inhibition of Pro-survival Signaling: There is evidence that gallic acid and its derivatives can inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[16][17][18][19][20][21]

Quantitative Assessment of Anticancer Activity

Studies on N-alkyl derivatives of this compound have provided specific IC50 values against colon cancer cells, highlighting the influence of structural modifications on potency.[7]

Cell Line Test Compound IC50 Value (µM) Reference Drug IC50 Value (µM) Source
HCT-116 (Colon)3,4,5-trihydroxy-N-methyl-benzamide2.43Doxorubicin0.001[7]
HCT-116 (Colon)3,4,5-trihydroxy-N-ethyl-benzamide1.64Doxorubicin0.001[7]
HCT-116 (Colon)3,4,5-trihydroxy-N-hexyl-benzamide0.07Doxorubicin0.001[7]
HepG2 (Liver)Amide-modified gallic acid derivative (n1)Exceeded 5-fluorouracil--[12][13]
K562 (Leukemia)1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate9.29 (24h)--[22]
Jurkat (Leukemia)1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate4.39 (24h)--[22]

Table 3: Anticancer Activity of this compound Derivatives

Experimental Protocol: MTT Cell Viability Assay

This protocol details a standard colorimetric assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, HeLa)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis_Induction THB This compound Bax Bax (Pro-apoptotic) THB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) THB->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

IV. Neuroprotective Potential

Emerging evidence suggests that this compound and its structural analogs possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[23][24]

Mechanism of Neuroprotection

The neuroprotective effects are likely mediated by a combination of antioxidant and anti-inflammatory activities, as well as the modulation of specific neuroprotective signaling pathways.

  • Amelioration of Oxidative Stress: By scavenging free radicals, this compound can protect neurons from oxidative damage, a common feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[23]

  • Activation of the Nrf2 Pathway: Related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[25][26][27][28][29] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[25][26]

  • Structure-Activity Relationship: Studies on gallic acid derivatives suggest that their neuroprotective effects are dependent on both their antioxidant capacity and their hydrophobicity, which influences their ability to cross the blood-brain barrier and cell membranes.[23][24]

Experimental Protocol: Nrf2 Activation Assay (Western Blot)

This protocol outlines a method to determine if this compound can activate the Nrf2 pathway in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • This compound

  • Lysis buffer

  • Primary antibodies against Nrf2 and HO-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Treat the neuronal cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2 and HO-1.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of Nrf2 and HO-1.

Nrf2_Activation THB This compound Keap1 Keap1 THB->Keap1 Inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Release of Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway.

V. Conclusion and Future Directions

This compound is a molecule with a rich and diverse biological profile, exhibiting potent antioxidant, anti-inflammatory, anticancer, and potentially neuroprotective activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its therapeutic potential for a wide range of diseases. The structure-activity relationship studies on related gallic acid amides provide a valuable roadmap for the design of novel derivatives with enhanced potency and selectivity.

Future research should focus on:

  • In vivo efficacy studies: To validate the promising in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound and its optimized derivatives.

  • Target identification and validation: To precisely elucidate the molecular targets and mechanisms of action for each of its biological activities.

This in-depth technical guide serves as a foundational resource for the scientific community to further explore and exploit the therapeutic promise of this compound.

VI. References

  • Lu, Z., Nie, G., & Zhao, B. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International, 48(4), 263-274. --INVALID-LINK--

  • Kim, J., Hong, V. S., & Lee, J. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 324-331. --INVALID-LINK--

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). Oriental Journal of Chemistry, 34(2), 939-946. --INVALID-LINK--

  • Antiultraviolet, Antioxidant, and Antimicrobial Properties and Anticancer Potential of Novel Environmentally Friendly Amide-Modified Gallic Acid Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(43), 17357-17367. --INVALID-LINK--

  • Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. (2006). Semantic Scholar. --INVALID-LINK--

  • Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. (2012). ResearchGate. --INVALID-LINK--

  • Antiultraviolet, Antioxidant, and Antimicrobial Properties and Anticancer Potential of Novel Environmentally Friendly Amide-Modified Gallic Acid Derivatives. (2023). ACS Publications. --INVALID-LINK--

  • Gallic acid analogues with antibreast cancer and antioxidant action: synthesis and pharmacological assessment. (2019). Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1239-1250. --INVALID-LINK--

  • Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (2014). ResearchGate. --INVALID-LINK--

  • Phenolic acid derivatives with potential anticancer properties - A structure-activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids. (2005). ResearchGate. --INVALID-LINK--

  • FADD-dependent apoptosis induction in Jurkat leukemia T-cells by the resveratrol analogue, 3,4,5-trihydroxy-trans-stilbene. (2004). International Journal of Cancer, 109(4), 618-625. --INVALID-LINK--

  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.). ResearchGate. --INVALID-LINK--

  • Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. (2015). Indian Journal of Pharmaceutical Sciences, 77(5), 587-594. --INVALID-LINK--

  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. (2014). Archives of Pharmacal Research, 37(3), 324-331. --INVALID-LINK--

  • Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). Journal of Ethnopharmacology, 303, 115939. --INVALID-LINK--

  • Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). British Journal of Cancer, 87(9), 1037-1044. --INVALID-LINK--

  • Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis. (2019). International Immunopharmacology, 66, 225-233. --INVALID-LINK--

  • 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. (2014). Molecular and Cellular Biochemistry, 390(1-2), 143-153. --INVALID-LINK--

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules, 23(1), 159. --INVALID-LINK--

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2023). Molecules, 28(18), 6543. --INVALID-LINK--

  • Gallic acid: prospects and molecular mechanisms of its anticancer activity. (2020). RSC Advances, 10(49), 29241-29255. --INVALID-LINK--

  • Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (2014). ResearchGate. --INVALID-LINK--

  • Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway. (2020). International Journal of Molecular Sciences, 21(11), 3894. --INVALID-LINK--

  • Cytotoxic activity (IC 50 values) of compounds 3a -3j against human... (n.d.). ResearchGate. --INVALID-LINK--

  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (2021). Antioxidants, 10(6), 949. --INVALID-LINK--

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. (2012). Sigma-Aldrich. --INVALID-LINK--

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). Biochimica et Biophysica Acta, 1809(12), 727-738. --INVALID-LINK--

  • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013). Biomolecules & Therapeutics, 21(1), 60-65. --INVALID-LINK--

  • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013). Biomolecules & Therapeutics, 21(1), 60-65. --INVALID-LINK--

  • Targeting PI3K/Akt/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Society of Clinical Oncology Educational Book, 33, e307-e315. --INVALID-LINK--

  • 3,4-Dihydroxychalcones as Potent 5-lipoxygenase and Cyclooxygenase Inhibitors. (1993). Journal of Medicinal Chemistry, 36(24), 3904-3909. --INVALID-LINK--

  • Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response. (2018). Expert Review of Clinical Immunology, 14(11), 939-951. --INVALID-LINK--

  • (PDF) Naturally Occurring NF-κB Inhibitors. (2009). ResearchGate. --INVALID-LINK--

  • 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress. (2015). Food and Chemical Toxicology, 80, 125-133. --INVALID-LINK--

  • (PDF) Inhibition of PI3K/Akt/mTOR signaling by natural products. (2013). ResearchGate. --INVALID-LINK--

  • Nrf2 activation as target to implement therapeutic treatments. (2019). Frontiers in Chemistry, 7, 126. --INVALID-LINK--

  • Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids. (1988). Biochemical Pharmacology, 37(23), 4463-4471. --INVALID-LINK--

  • PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. (n.d.). Bio-Connect. --INVALID-LINK--

  • Identification of novel and potent Nrf2 activators from medicinal plants. (2019). Western Sydney University. --INVALID-LINK--

References

Harnessing the Anti-inflammatory Potential of Gallic Acid Amides: Mechanisms, Synthesis, and Evaluation Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Phenolic Parent

Inflammation is a fundamental biological response essential for host defense and tissue repair. However, its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol found abundantly in various plants, has long been recognized for its diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][2][3][4] Its therapeutic potential, however, is often hampered by suboptimal pharmacokinetic properties, such as high hydrophilicity, which can limit its ability to cross biological membranes and may affect its metabolism.[1][2] To address these limitations, medicinal chemists have turned to structural modification, with a particular focus on the synthesis of gallic acid amides, or "gallamides."[1] This strategic derivatization of the carboxylic acid group into an amide moiety offers a versatile platform to modulate the compound's physicochemical properties, such as lipophilicity, with the goal of enhancing cellular uptake, bioavailability, and ultimately, anti-inflammatory potency.[1][2]

This technical guide provides an in-depth exploration of the anti-inflammatory properties of gallic acid amides. We will dissect their mechanisms of action targeting key inflammatory signaling cascades, detail their chemical synthesis, and provide robust, field-proven experimental protocols for their comprehensive evaluation.

Part 1: Synthesis and Structure-Activity Relationship (SAR)

The conversion of gallic acid to its amide derivatives is a strategic approach to creating a library of compounds with diverse and potentially improved pharmacological profiles.[1][5]

General Synthesis Scheme

A common and effective method for synthesizing gallic acid amides is through a carbodiimide-mediated coupling reaction.[1] The rationale behind this choice is its efficiency and mild reaction conditions, which preserve the sensitive tri-hydroxyl phenolic structure.

  • Protection of Phenolic Hydroxyls: To prevent unwanted side reactions, the three hydroxyl groups of gallic acid are often protected, for instance, as benzyl ethers.

  • Amide Coupling: The protected gallic acid is then reacted with a desired amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1] This activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

  • Deprotection: The protecting groups are subsequently removed, typically via hydrogenolysis, to yield the final gallic acid amide.[1]

Structure-Activity Relationship Insights

The choice of the amine component is critical as it directly influences the resulting amide's properties and biological activity. By systematically introducing different amines, researchers can explore the structure-activity relationship (SAR) to identify derivatives with enhanced potency. For example, studies have shown that specific amino acid ester amides can exhibit greater activity than the parent gallic acid.[1]

Amide Moiety Observed Effect on Anti-inflammatory Activity Rationale / Putative Mechanism Reference
(S)-phenylglycine methyl esterMore active than gallic acid in inhibiting histamine release and pro-inflammatory cytokine expression.The specific stereochemistry and aromatic nature may enhance binding to target proteins.[1]
Leucine amideShowed even better inhibitory activity on histamine release than the phenylglycine analog.The increased lipophilicity and specific spatial arrangement of the isobutyl group may improve membrane interaction or target engagement.[1]
Various aliphatic & aromatic aminesModest to high inhibitory effects on histamine and cytokine release.Altering the lipophilicity and hydrogen bonding capacity of the molecule influences its interaction with biological targets.[1]

Part 2: Core Mechanisms of Anti-inflammatory Action

Gallic acid and its amide derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[4][6][7]

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs in the inflammatory response.[8][9][10][11] External stimuli, such as lipopolysaccharide (LPS) from bacteria, activate these cascades, leading to the transcription of numerous pro-inflammatory genes.[12][13] Gallic acid and its derivatives have been shown to potently inhibit these pathways.[4][6][7][12]

  • NF-κB Pathway Inhibition: Gallic acid amides can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby suppressing the transcription of target genes like TNF-α, IL-6, COX-2, and iNOS.[12][14][15]

  • MAPK Pathway Attenuation: The MAPK family includes key kinases like p38, JNK, and ERK, which are activated by phosphorylation in response to inflammatory stimuli.[9][10][16] Gallic acid derivatives can inhibit the phosphorylation of these kinases, disrupting the downstream signaling cascade that leads to the activation of transcription factors like AP-1 and subsequent inflammatory gene expression.[6][7]

G Figure 1: Inhibition of the NF-κB Signaling Pathway by Gallic Acid Amides LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Activates Transcription Inhibition Gallic Acid Amides Inhibit Phosphorylation & Degradation Inhibition->IkB_NFkB

Figure 1: Inhibition of the NF-κB Signaling Pathway by Gallic Acid Amides
Downregulation of Pro-inflammatory Enzymes and Cytokines

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key molecules that propagate the inflammatory response.

  • COX-2 and iNOS Inhibition: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes responsible for producing prostaglandins and nitric oxide (NO), respectively—potent mediators of inflammation, pain, and vasodilation. Gallic acid derivatives suppress the expression and activity of both COX-2 and iNOS.[6][17]

  • Cytokine Suppression: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory cascade. Gallic acid amides have been demonstrated to significantly reduce the gene expression and secretion of these cytokines.[1][6][18]

G Figure 2: Attenuation of the MAPK Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylate TF Transcription Factors (e.g., AP-1) MAPK->TF Activate Response Inflammatory Response (Cytokine & Enzyme Production) TF->Response Induce Inhibition Gallic Acid Amides Inhibit Phosphorylation Inhibition->MAPK

Figure 2: Attenuation of the MAPK Signaling Cascade

Part 3: A Framework for Experimental Evaluation

To rigorously assess the anti-inflammatory activity of novel gallic acid amides, a multi-tiered approach combining in vitro and in vivo models is essential. The choice of these assays is predicated on their ability to probe specific aspects of the inflammatory cascade, from molecular target engagement to physiological response.

In Vitro Evaluation Workflow

In vitro assays provide a controlled environment for mechanistic studies and high-throughput screening. The use of a lipopolysaccharide (LPS)-stimulated macrophage model is a gold-standard approach, as macrophages are key players in the innate immune response.[19][13][20][21]

G Figure 3: General Workflow for In Vitro Anti-inflammatory Screening cluster_assays Downstream Assays start Start culture Culture Macrophages (e.g., RAW 264.7, THP-1) start->culture pretreat Pre-treat with Gallic Acid Amide (Dose-Response) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 6-24 hours) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) end End griess->end qpcr qRT-PCR (Gene Expression) elisa->end cox COX Inhibition Assay qpcr->end cox->end

Figure 3: General Workflow for In Vitro Anti-inflammatory Screening

Protocol 1: LPS-Induced Inflammation in Macrophages

  • Objective: To determine the effect of gallic acid amides on the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated macrophages.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes into 96-well or 24-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.[19]

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test gallic acid amide (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours. The rationale for pre-treatment is to allow the compound to enter the cells and engage its targets before the inflammatory stimulus is introduced.

    • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[21]

    • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

    • Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators (NO and cytokines).

Protocol 2: Quantification of Nitric Oxide (Griess Assay)

  • Objective: To measure the concentration of nitrite (a stable product of NO) in the culture supernatant as an indicator of iNOS activity.

  • Methodology:

    • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Assay: In a new 96-well plate, mix 50 µL of collected cell supernatant with 50 µL of Griess reagent.

    • Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Cytokine Quantification (ELISA)

  • Objective: To specifically measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant.[22][23][24]

  • Methodology:

    • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[22][25]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.

    • Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

    • Signal Generation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.[26]

    • Substrate Addition & Measurement: Wash the plate, add a chromogenic substrate (e.g., TMB), and stop the reaction with a stop solution (e.g., 2N H2SO4). Measure the absorbance at 450 nm.

    • Quantification: Calculate cytokine concentrations from the standard curve.

Protocol 4: Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the direct inhibitory effect of gallic acid amides on COX-1 and COX-2 enzyme activity.[27]

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the purified COX-1 or COX-2 enzyme.[28]

    • Inhibitor Addition: Add the test gallic acid amide at various concentrations and pre-incubate for 10-15 minutes at 37°C.[28] Include a known COX inhibitor (e.g., Indomethacin, Celecoxib) as a positive control.

    • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[28][29]

    • Quantify Product: After a set incubation time (e.g., 2 minutes), stop the reaction. The product, Prostaglandin E2 (PGE2), can be quantified using a specific ELISA kit or by LC-MS/MS.[28][30]

    • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound against both COX isoforms.

In Vivo Evaluation

In vivo models are crucial for assessing a compound's efficacy within a complex biological system, providing insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and overall therapeutic potential. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[31][32][33]

G Figure 4: Workflow for Carrageenan-Induced Paw Edema Model start Start acclimate Acclimatize Animals (e.g., Wistar Rats) start->acclimate grouping Group Animals (n=6 per group) - Vehicle Control - Test Compound - Positive Control acclimate->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Compounds (e.g., Oral Gavage) baseline->dosing induce Induce Edema: Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) dosing->induce 1 hour post-dosing measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure analyze Data Analysis: - Calculate Edema (Vₜ - V₀) - Calculate % Inhibition measure->analyze end End analyze->end

Figure 4: Workflow for Carrageenan-Induced Paw Edema Model

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of gallic acid amides in vivo.

  • Causality: Carrageenan injection elicits a biphasic inflammatory response.[31] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via the COX pathway.[31] This allows for an initial characterization of the compound's mechanism (e.g., activity in the late phase suggests COX inhibition).

  • Methodology:

    • Animals and Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment.

    • Grouping: Randomly divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

      • Group II: Test Compound (Gallic acid amide, specified dose, orally).

      • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).[31]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ value.

    • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.

    • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[31][34][35]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[31]

    • Data Analysis:

      • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

      • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100 .

      • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

Gallic acid amides represent a promising and highly adaptable class of compounds for the development of novel anti-inflammatory therapeutics. Through targeted chemical synthesis, it is possible to enhance the pharmacological profile of the parent gallic acid molecule, leading to derivatives with superior potency. Their mechanism of action, centered on the potent inhibition of the master inflammatory signaling pathways NF-κB and MAPK, provides a solid rationale for their continued investigation.

The experimental framework detailed in this guide, progressing from high-throughput in vitro screening to robust in vivo efficacy models, offers a comprehensive strategy for identifying and characterizing lead candidates. Future research should focus on expanding the SAR studies to optimize for both potency and drug-like properties, investigating efficacy in chronic inflammation models, and conducting detailed pharmacokinetic and toxicological assessments to pave the way for potential clinical development.

References

An In-Depth Technical Guide to 3,4,5-Trihydroxybenzamide Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound, and its derivatives, particularly 3,4,5-trihydroxybenzamide (also known as gallamide), represent a promising scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Table of Contents
  • Introduction to the Gallamide Scaffold

  • Synthetic Strategies and Methodologies

  • Key Biological Activities and Therapeutic Potential

  • Structure-Activity Relationships (SAR)

  • Analytical Characterization Techniques

  • References

Introduction to the Gallamide Scaffold

Gallic acid, the parent compound of the gallamide family, is widely distributed in the plant kingdom and is known for its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][3][4][5] However, its therapeutic application is often limited by factors such as poor bioavailability and rapid metabolism.[5][6][7] The modification of the carboxylic acid group of gallic acid into an amide functionality, yielding this compound (gallamide), offers a versatile platform for creating derivatives with improved pharmacological profiles.[3][8] The amide bond can enhance metabolic stability and alter physicochemical properties like lipophilicity, which in turn influences biological activity and cell permeability.[8] This guide will explore the landscape of these derivatives, providing insights into their design and application.

The core structure of this compound provides a unique combination of a stable aromatic amide with three hydroxyl groups that are key to its biological activity.[9] These hydroxyl groups are excellent hydrogen bond donors and acceptors and are critical for the molecule's potent antioxidant and radical scavenging activities.[6]

Caption: Chemical structure of this compound (Gallamide).

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically starts from gallic acid or its protected forms. The choice of synthetic route is dictated by the desired analogue and the need to selectively modify the amide nitrogen or the phenolic hydroxyl groups.

2.1. Amide Bond Formation

The most direct approach involves the coupling of gallic acid (or a protected precursor) with a primary or secondary amine.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is a widely used method for its mild reaction conditions and broad substrate scope.[1]

  • Step 1: Activation of Gallic Acid. Dissolve protected gallic acid (e.g., with acetyl or benzyl protecting groups on the hydroxyls to prevent side reactions) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the active ester. The use of activators is crucial to suppress racemization (if chiral amines are used) and improve reaction efficiency.

  • Step 2: Amine Coupling. Add the desired amine to the reaction mixture. The reaction is typically stirred at room temperature overnight. The causality here is the nucleophilic attack of the amine on the activated carboxyl group, leading to the formation of the amide bond.

  • Step 3: Deprotection. If protecting groups were used, they are removed in the final step. For example, acetyl groups can be removed by hydrolysis with a mild base like sodium carbonate in methanol, while benzyl groups are typically cleaved by catalytic hydrogenation.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Caption: Workflow for carbodiimide-mediated amide coupling.

2.2. Synthesis of Analogues via Hydrazide Intermediates

Another versatile approach involves the synthesis of a 3,4,5-trihydroxybenzohydrazide intermediate, which can then be reacted with various electrophiles.[10]

Protocol 2: Synthesis of Acylhydrazone Derivatives

  • Step 1: Formation of Methyl 3,4,5-trihydroxybenzoate. Gallic acid is first esterified, commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to protect the carboxylic acid and facilitate the subsequent reaction.[11]

  • Step 2: Synthesis of 3,4,5-trihydroxybenzohydrazide. The methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol.[11] The reaction is typically refluxed for several hours. The higher nucleophilicity of hydrazine compared to water or methanol drives the reaction towards the formation of the hydrazide.

  • Step 3: Condensation with Aldehydes or Ketones. The synthesized 3,4,5-trihydroxybenzohydrazide is then condensed with an appropriate aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acetic acid.[10] This reaction forms a stable acylhydrazone derivative.

  • Step 4: Purification. The product is typically collected by filtration and washed with a cold solvent to obtain the pure acylhydrazone.[10]

Key Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

3.1. Antioxidant and Radical Scavenging Activity

The core 3,4,5-trihydroxyphenyl moiety is a potent antioxidant. The presence of three adjacent hydroxyl groups allows for efficient donation of hydrogen atoms to neutralize free radicals.[6][12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it accepts a hydrogen atom and is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

A study on 3,4,5-trihydroxybenzaldehyde, a related analogue, showed significantly higher radical scavenging activity compared to standard antioxidants like BHT and BHA.[13][14]

CompoundDPPH Scavenging IC50 (µM)Reference
Gallic Acid~5[3]
3,4,5-TrihydroxybenzaldehydeSignificantly more active than BHT, BHA[13][14]
N-alkyl gallamidesPotent activity[15]
Acylhydrazone of Gallic AcidHigh antioxidant potential[11]

Table 1: Antioxidant activity of selected this compound derivatives and analogues.

3.2. Anticancer Activity

Gallic acid and its derivatives have shown promising anticancer effects in various cancer cell lines.[15][16][17][18] The mechanisms of action are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[16][17]

  • Induction of Apoptosis: Gallamide derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS), which in turn activates DNA damage response pathways.[16][17] They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[17]

  • Inhibition of Angiogenesis and Metastasis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical processes for tumor growth and progression.[17]

A study on N-alkyl gallamides demonstrated cytotoxic effects on MCF-7 breast cancer cell lines.[15] Furthermore, gallium complexes, which can be formed with gallamide derivatives, have shown antineoplastic activity in clinical trials.[19]

Anticancer_Mechanism A Gallamide Derivative B Increased ROS Production A->B E Modulation of Bcl-2 Family Proteins A->E F Cell Cycle Arrest A->F G Inhibition of Angiogenesis & Metastasis A->G C DNA Damage B->C D Apoptosis Induction C->D H Cancer Cell Death D->H E->D F->H G->H

Caption: Proposed mechanisms of anticancer activity for gallamide derivatives.

3.3. Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[20][21][22][23][24] The exact mechanism is not fully elucidated but is thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-activity relationship studies have shown that the number and position of hydroxyl groups on the phenyl ring, as well as the nature of the substituent on the amide nitrogen, significantly influence the antimicrobial potency.[4] For instance, some hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid (a protected form of gallic acid) have shown selective activity against Candida albicans and Escherichia coli.[20]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

  • Hydroxyl Groups: The three phenolic hydroxyl groups are generally considered essential for the potent antioxidant and radical scavenging activities. Their ability to donate hydrogen atoms is key to this function.

  • Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in modulating the physicochemical properties and biological activity.

    • Lipophilicity: Increasing the lipophilicity of the amide substituent can enhance cell membrane permeability and, in some cases, improve biological activity.[3][8] However, an optimal balance between lipophilicity and hydrophilicity is often required.[25] For example, in the context of inhibiting α-synuclein aggregation, certain amide derivatives of gallic acid with appropriate lipophilicity showed better activity than the parent compound.[3][8]

    • Steric and Electronic Effects: The size, shape, and electronic properties of the substituent can influence how the molecule interacts with its biological target. Quantitative structure-activity relationship (QSAR) models have been developed to predict the analgesic activity of gallic acid derivatives based on these structural features.[26]

Analytical Characterization Techniques

The comprehensive characterization of synthesized this compound derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[11][27]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structure elucidation.[28]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as O-H (hydroxyl), N-H (amide), and C=O (carbonyl) bonds, based on their characteristic vibrational frequencies.[27]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the compound and to quantify its concentration. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[28]
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.[28]

Table 2: Key analytical techniques for the characterization of gallamide derivatives.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Studies and Clinical Trials: Promising candidates should be advanced to preclinical and clinical studies to evaluate their efficacy and safety in animal models and humans. While some clinical trials have been conducted on related compounds like galantamine for its anti-inflammatory effects, more research is needed specifically on gallamide derivatives.[29]

  • Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, could help to overcome the bioavailability challenges associated with some of these compounds.[7][30]

References

natural sources of 3,4,5-Trihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources of 3,4,5-Trihydroxybenzamide and its Biosynthetic Precursor, Gallic Acid

Introduction

This compound, also known as Gallamide, is a phenolic compound derived from gallic acid.[1][2] Its structure, featuring a tri-hydroxylated benzene ring, positions it as a molecule of significant interest for its potential antioxidant, anti-inflammatory, and other biological activities.[3][4] While chemical databases classify this compound as a plant-derived natural product, specific botanical sources are not extensively documented in peer-reviewed literature.[1] This guide, therefore, provides a comprehensive technical overview centered on its immediate and ubiquitous biosynthetic precursor, gallic acid. By understanding the natural production, biosynthesis, and extraction of gallic acid, researchers in drug discovery and natural product chemistry can build a foundational framework for the targeted investigation and potential isolation of this compound from novel plant sources.

Chapter 1: Natural Occurrence of the Precursor, Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is one of the most abundant phenolic acids in the plant kingdom. It rarely occurs in high concentrations in its free form; instead, it typically serves as a fundamental building block for a class of hydrolyzable tannins known as gallotannins.[5] These complex polymers are widespread and play crucial roles in plant defense. The enzymatic or acidic hydrolysis of these tannins yields gallic acid. Several plant families are particularly rich sources.

Key plant families and sources include:

  • Anacardiaceae: Including sumac (Rhus coriaria) leaves and mango (Mangifera indica).

  • Fabaceae: Such as the pods of tara (Caesalpinia spinosa).[5]

  • Myrtaceae: Including guava (Psidium guajava) leaves.[5][6]

  • Fagaceae: Notably oak (Quercus sp.) galls and bark, which are pathological growths induced by insects and are exceptionally rich in gallotannins.

The following table summarizes prominent botanical sources of gallic acid.

Plant SpeciesCommon NameFamilyPlant Part UsedKey Reference(s)
Rhus coriariaSumacAnacardiaceaeLeaves, Galls[5]
Caesalpinia spinosaTaraFabaceaePods[5]
Terminalia chebulaBlack MyrobalanCombretaceaeFruits[7]
Quercus infectoriaAleppo OakFagaceaeGalls[5]
Psidium guajavaGuavaMyrtaceaeLeaves, Twigs[5]
Woodfordia fruticosaFire-flame BushLythraceaeFlowers[8]
Pistacia integerrimaKakraAnacardiaceaeGalls[9]
Lamiaceae Family(Mint, Oregano, etc.)LamiaceaeAerial Parts[10]

Chapter 2: Biosynthesis Pathway

The biosynthesis of gallic acid is deeply rooted in the primary metabolism of plants. The proposed subsequent formation of this compound represents a logical, though currently putative, modification of this core pathway.

Established Pathway to Gallic Acid

The carbon skeleton of gallic acid is derived from the Shikimate Pathway , a central route in plants and microorganisms for the biosynthesis of aromatic compounds. The pathway proceeds as follows:

  • Formation of 5-Dehydroshikimic Acid: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading through a series of enzymatic steps to 5-dehydroshikimic acid.

  • Dehydrogenation to Gallic Acid: The key conversion is the direct enzymatic dehydrogenation of 5-dehydroshikimic acid. This step bypasses the traditional route to aromatic amino acids (phenylalanine and tyrosine) and represents the primary route for gallic acid biosynthesis in higher plants.

Putative Pathway to this compound

The conversion of a carboxylic acid to a primary amide is a common biochemical transformation. While the specific enzyme responsible for producing this compound in plants has not been characterized, a plausible mechanism involves two steps:

  • Activation of Gallic Acid: The carboxyl group of gallic acid is likely activated to make it more susceptible to nucleophilic attack. This is commonly achieved through the formation of a thioester bond with Coenzyme A, yielding Galloyl-CoA . This reaction would be catalyzed by a CoA ligase.

  • Amidation: An amide synthase or a similar transferase enzyme would then catalyze the reaction of Galloyl-CoA with an ammonia source (e.g., glutamine) to form this compound, releasing Coenzyme A.

This final amidation step is presented as a scientifically sound hypothesis pending direct enzymatic evidence from a confirmed natural source.

Biosynthesis cluster_shikimate Shikimate Pathway cluster_gallic_acid Gallic Acid Formation cluster_gallamide Putative Gallamide Formation PEP Phosphoenolpyruvate + Erythrose 4-phosphate DHS 5-Dehydroshikimic Acid PEP->DHS Multiple Steps GA Gallic Acid (3,4,5-Trihydroxybenzoic Acid) DHS->GA Dehydrogenase GCoA Galloyl-CoA (Activated Intermediate) GA->GCoA CoA Ligase (Hypothetical) Gallamide This compound (Gallamide) GCoA->Gallamide Amide Synthase (Hypothetical)

Putative biosynthesis of this compound.

Chapter 3: Generalized Protocol for Extraction and Isolation

The following protocol outlines a robust, multi-stage process for the extraction and purification of gallic acid and related polar phenolic compounds from plant tissues. This methodology serves as a foundational workflow for any research effort aimed at isolating this compound.

Step-by-Step Methodology
  • Sample Preparation & Pre-processing:

    • Objective: To maximize surface area and disrupt cell structures for efficient solvent penetration.

    • Protocol:

      • Collect the desired plant material (e.g., leaves, fruits, galls).

      • Dry the material to a constant weight, either by air-drying in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

      • Grind the dried material into a moderately fine powder (e.g., 30-40 mesh) using a mechanical grinder.

  • Solvent Extraction:

    • Objective: To solubilize and extract the target phenolic compounds from the solid plant matrix.

    • Rationale: Methanol or aqueous ethanol are effective solvents for polar phenolic compounds like gallic acid. Hot extraction (Soxhlet) is exhaustive but may degrade some compounds; maceration is gentler.

    • Protocol (Soxhlet):

      • Place the powdered plant material (e.g., 100 g) into a cellulose thimble.

      • Insert the thimble into a Soxhlet extractor.

      • Add 70% aqueous methanol (e.g., 1 L) to the receiving flask.

      • Heat the solvent to a gentle boil and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

      • Cool the apparatus and collect the methanolic extract.

      • Concentrate the extract under reduced pressure using a rotary evaporator to yield a viscous crude extract.[7]

  • Fractionation via Liquid-Liquid Partitioning:

    • Objective: To separate compounds based on their polarity, enriching the fraction containing the target phenolics.

    • Protocol:

      • Suspend the crude extract in a methanol-water solution (e.g., 75:25 v/v).

      • Perform successive partitioning in a separatory funnel with immiscible solvents of increasing polarity.

      • First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the hexane layer.

      • Next, partition the remaining aqueous layer against dichloromethane to remove compounds of intermediate polarity.

      • Finally, partition against ethyl acetate. Phenolic compounds like gallic acid and its derivatives will preferentially move into the ethyl acetate phase.[11]

      • Collect the ethyl acetate fraction and concentrate it to dryness. This is the enriched phenolic fraction.

  • Chromatographic Purification:

    • Objective: To isolate the pure compound from the enriched fraction.

    • Protocol:

      • Column Chromatography (CC):

        • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

        • Apply the sample to the top of a column packed with Sephadex LH-20, which separates compounds primarily by molecular size and polarity.[7][8]

        • Elute the column with methanol, collecting fractions.

        • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light or with a staining reagent).

      • Preparative High-Performance Liquid Chromatography (HPLC):

        • Pool and concentrate the positive fractions from CC.

        • Inject the concentrated sample into a preparative HPLC system equipped with a Reverse-Phase C18 column.

        • Elute with a gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile.

        • Collect the peak corresponding to the target compound based on its retention time, as determined by prior analytical HPLC runs.

        • Remove the solvent to yield the purified compound.

Workflow Start Plant Material (e.g., Leaves, Galls) Prep Drying & Grinding Start->Prep Extract Soxhlet Extraction (70% Methanol) Prep->Extract Concentrate1 Rotary Evaporation Extract->Concentrate1 Crude Crude Extract Concentrate1->Crude Partition Liquid-Liquid Partitioning (Hexane -> DCM -> Ethyl Acetate) Crude->Partition Waste Hexane & DCM Fractions (Lipids, etc.) Partition->Waste Discard Enriched Enriched Phenolic Fraction (Ethyl Acetate) Partition->Enriched CC Column Chromatography (Sephadex LH-20) Enriched->CC HPLC Preparative RP-HPLC CC->HPLC Pure Purified this compound (or Gallic Acid) HPLC->Pure

Generalized workflow for extraction and isolation.

Chapter 4: Analytical Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and for quantification. A typical system would use a C18 reverse-phase column with a UV detector (λ ≈ 270-280 nm) and a gradient mobile phase of acidified water and acetonitrile/methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the compound, confirming its elemental formula (C₇H₇NO₄, MW: 169.13 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural elucidation by showing the chemical environment of each proton and carbon atom in the molecule.

Quantitative Analysis

While quantitative data for this compound in plant sources is scarce, data for its precursor and related compounds provide a valuable benchmark for expected yields of phenolic acids.

CompoundPlant SourcePlant PartConcentration (mg/g dry weight)Reference
Gallic AcidOriganum vulgareAerial Parts0.209[10]
Gallic AcidTerminalia chebulaFruits~90 (from ethyl acetate extract)[7]
3,4,5-TrihydroxybenzaldehydeGeum japonicumStems0.240
3,4,5-TrihydroxybenzaldehydeGeum japonicumLeaves0.140

References

An In-depth Technical Guide to the Solubility of 3,4,5-Trihydroxybenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4,5-Trihydroxybenzamide, also known as gallamide, is a phenolic compound of significant interest in pharmaceutical and cosmeceutical research due to its antioxidant and anti-inflammatory properties.[1] A fundamental understanding of its solubility in various solvents is paramount for effective formulation development, bioavailability enhancement, and the design of purification processes. This technical guide provides a comprehensive analysis of the solubility of this compound, offering insights into its physicochemical properties, predicted solubility behavior, and detailed, field-proven protocols for its experimental determination. While experimental quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, gallic acid, to provide valuable predictive insights. The methodologies presented herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data.

Introduction to this compound: A Molecule of Therapeutic Promise

This compound (Figure 1) is an aromatic amide distinguished by the presence of three hydroxyl groups on the phenyl ring.[1] This structural feature is key to its biological activity and significantly influences its physicochemical properties, including solubility. The molecule has a molecular weight of 169.13 g/mol and a melting point of approximately 224-229 °C (with decomposition). Its potential applications as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases, underscore the critical need for a thorough understanding of its solubility.[1]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key determinants are:

  • Hydrogen Bonding: The three hydroxyl (-OH) groups and the amide (-CONH2) group are capable of both donating and accepting hydrogen bonds. This allows for strong interactions with polar protic solvents like water, ethanol, and methanol.

  • Polarity: The presence of multiple polar functional groups imparts a high degree of polarity to the molecule. According to the "like dissolves like" principle, this compound is expected to be more soluble in polar solvents than in nonpolar solvents.[2]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state and the energy required to overcome these intermolecular forces (crystal lattice energy) will also impact solubility. A higher melting point often suggests a more stable crystal lattice and potentially lower solubility.

A calculated Log10 of water solubility (log10WS) for this compound is -0.29, which suggests moderate water solubility.[3]

Predicted Solubility Profile and Insights from Gallic Acid

Direct, experimentally determined quantitative solubility data for this compound across a range of solvents is scarce in the public domain. However, we can infer its likely solubility behavior by examining data for its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid shares the same trihydroxyphenyl core but has a carboxylic acid group instead of an amide.

Table 1: Experimental Solubility of Gallic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)Molar Solubility (mol/L)Reference
Water251.190.070[4]
Methanol2583.74.92[5]
Ethanol2540.22.36[5]
Ethyl Acetate259.70.57[6]
AcetoneNot SpecifiedSolubleNot Determined[4]
DMSONot Specified~16 mg/mL~0.094 M[7]
Diethyl EtherNot SpecifiedSparingly SolubleNot Determined[4]

Note: The solubility of gallic acid in DMSO is provided as approximate from a product information sheet and should be experimentally verified.

Interpretation and Prediction for this compound:

Based on the data for gallic acid and the structural similarities, we can predict the following solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Similar to gallic acid, this compound is expected to exhibit high solubility in polar protic solvents such as methanol and ethanol due to strong hydrogen bonding interactions.

  • Moderate Aqueous Solubility: The calculated log10WS and the data for gallic acid suggest that this compound will have moderate solubility in water.

  • Solubility in Polar Aprotic Solvents: It is likely to be soluble in polar aprotic solvents like DMSO and acetone.

  • Low Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like diethyl ether, hexane, and toluene is expected to be low.

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems, as these predictions are based on a related compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound (of known purity)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial for achieving saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a chemically inert syringe filter into a clean vial.

  • Quantification of Solute by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E G HPLC Analysis E->G F Prepare Standards F->G H Determine Concentration G->H I I H->I Report Solubility (mg/mL or mol/L)

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of known purity.

  • Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the experiment is critical.

  • pH of the Medium: For ionizable compounds, the pH of the solvent will significantly impact solubility. The hydroxyl and amide groups of this compound can ionize, making its solubility pH-dependent. It is recommended to measure solubility in buffered solutions at different pH values relevant to the intended application (e.g., physiological pH).

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true equilibrium solubility. The time required to reach equilibrium should be determined experimentally by measuring the concentration at different time points until it plateaus.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound, a compound with significant potential in drug development. While direct experimental data is limited, a predictive understanding of its solubility behavior can be derived from its molecular structure and data from the closely related compound, gallic acid. The detailed experimental protocol for the shake-flask method provides researchers with a robust framework for generating accurate and reliable solubility data.

Future research should focus on generating a comprehensive experimental solubility profile of this compound in a wide range of pharmaceutically relevant solvents and at different temperatures and pH values. Such data will be invaluable for accelerating the formulation development and clinical translation of this promising therapeutic agent.

References

Methodological & Application

3,4,5-Trihydroxybenzamide antioxidant activity assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3,4,5-Trihydroxybenzamide Antioxidant Activity Assay

Introduction: Unveiling the Antioxidant Potential of this compound

This compound, also known as Gallamide, is a phenolic compound structurally derived from gallic acid. Its chemical architecture, featuring a benzene ring substituted with three hydroxyl (-OH) groups at the 3, 4, and 5 positions, is the cornerstone of its potent antioxidant activity.[1][2] These hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, terminating damaging chain reactions.[3][4] The study of such compounds is pivotal in the development of novel therapeutics for conditions linked to oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6]

This guide provides a comprehensive framework for quantifying the antioxidant capacity of this compound using established in vitro assays. We will delve into the mechanistic rationale behind the protocols, offer step-by-step experimental instructions, and provide insights into data interpretation and validation, ensuring the generation of robust and reliable results.

Mechanistic Basis of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily governed by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][7]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•) that is resonance-stabilized.

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (PT).[4]

    • ArOH + R• → ArOH•+ + R:-

The presence of three adjacent hydroxyl groups in this compound significantly enhances its ability to participate in these reactions, making it a potentially more potent scavenger than compounds with fewer hydroxyl groups.[1][8]

Antioxidant_Mechanism cluster_0 This compound cluster_1 Free Radical cluster_2 Neutralization Products THB ArOH (Phenolic Antioxidant) Stable_Radical ArO• (Stable Antioxidant Radical) THB->Stable_Radical Donates H• (HAT) or e- (SET) Radical R• (Reactive Species) Stable_Molecule RH (Neutralized Molecule) Radical->Stable_Molecule Accepts H• (HAT) or e- (SET)

Caption: General antioxidant mechanism of this compound.

Comparative Overview of Key Antioxidant Assays

No single assay can fully capture the complex antioxidant activity of a compound.[5] Therefore, using at least two methods with different mechanisms is highly recommended for a comprehensive assessment. The table below compares four widely used assays.

AssayPrincipleWavelengthAdvantagesLimitations
DPPH Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[9]~517 nm[3]Simple, inexpensive, and commercially available radical.[10]Slow reaction kinetics with some phenols; potential interference from colored compounds.
ABTS Measures scavenging of the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[11]~734 nm[9][11]Applicable to hydrophilic and lipophilic compounds; less susceptible to color interference.[12]Radical generation required; reaction can be complex.[13]
FRAP Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[14][15]~593 nm[3][16]Fast, simple, and automated.[16]Does not measure scavenging of biologically relevant radicals; pH is non-physiological.
ORAC Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[17][18]Ex: 485 nm, Em: 520 nm[19]Uses a biologically relevant radical source (AAPH); measures both inhibition time and percentage.[20]Requires a fluorescence plate reader; sensitive to temperature fluctuations.

For this guide, we will provide detailed protocols for the DPPH and ABTS assays, as they are complementary, widely adopted, and based on direct radical scavenging.

Detailed Assay Protocol: DPPH Radical Scavenging Activity

This assay quantifies the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9] The decrease in absorbance at 517 nm is proportional to the antioxidant's scavenging capacity.[3]

Required Materials & Reagents
  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Methanol or Ethanol (ACS Grade)

  • 96-well microplates

  • Microplate spectrophotometer

  • Calibrated pipettes

Step-by-Step Protocol
  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[21]

    • Expert Insight: This solution is light-sensitive. Prepare it fresh, store it in an amber bottle or a foil-wrapped container, and keep it on ice. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox).[4]

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of your sample dilutions, standard dilutions, or solvent (for blank/control) to the respective wells.[10]

    • Layout:

      • Blank: 100 µL Methanol + 100 µL Methanol

      • Control (A₀): 100 µL DPPH Solution + 100 µL Methanol

      • Sample (A₁): 100 µL DPPH Solution + 100 µL Sample Dilution

      • Standard: 100 µL DPPH Solution + 100 µL Standard Dilution

  • Incubation and Measurement:

    • Shake the plate gently to mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[22]

    • Causality: Incubation in the dark is critical to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate results. The 30-minute incubation allows the reaction to approach a steady state.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

DPPH_Workflow P1 Prepare Reagents (DPPH, Sample, Standard) P2 Aliquot to 96-Well Plate - 100 µL DPPH Solution - 100 µL Sample/Standard/Blank P1->P2 Dispense P3 Incubate in Dark (Room Temp, 30 min) P2->P3 Mix & Wait P4 Measure Absorbance at 517 nm P3->P4 Read P5 Calculate % Inhibition & IC50 P4->P5 Analyze Data

Caption: Experimental workflow for the DPPH antioxidant assay.

Detailed Assay Protocol: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][11] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[11] This assay is advantageous as it is applicable to both hydrophilic and lipophilic systems.[12]

Required Materials & Reagents
  • This compound (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈) or Ammonium persulfate (APS)

  • Trolox (Positive Control)

  • Ethanol or Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water.[23]

    • Prepare a 2.45 mM potassium persulfate solution in water.[22][23]

    • Mix the two solutions in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22][23]

    • Expert Insight: This overnight incubation is essential for the complete generation of the ABTS radical cation. The resulting dark blue-green solution is stable for several days when stored in the dark at 4°C.[24]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

    • Causality: This step normalizes the starting radical concentration for every experiment, ensuring reproducibility.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound and Trolox as described for the DPPH assay. The solvent should match the one used to dilute the ABTS•+ working solution.

  • Assay Procedure (96-Well Plate Format):

    • Add 190 µL of the ABTS•+ working solution to each well.[23]

    • Add 10 µL of your sample dilutions, standard dilutions, or solvent (for control) to the respective wells.[23]

    • Layout:

      • Control (A₀): 190 µL ABTS•+ Solution + 10 µL Solvent

      • Sample (A₁): 190 µL ABTS•+ Solution + 10 µL Sample Dilution

      • Standard: 190 µL ABTS•+ Solution + 10 µL Standard Dilution

  • Incubation and Measurement:

    • Shake the plate gently to mix.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance of each well at 734 nm.[11]

ABTS_Workflow P1 Generate ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h in dark) P2 Prepare ABTS•+ Working Solution (Dilute stock to Abs ≈ 0.70 at 734 nm) P1->P2 Dilute P3 Aliquot to 96-Well Plate - 190 µL ABTS•+ Solution - 10 µL Sample/Standard P2->P3 Dispense P4 Incubate at Room Temp (6-10 min) P3->P4 Mix & Wait P5 Measure Absorbance at 734 nm & Calculate % Inhibition P4->P5 Read & Analyze

Caption: Experimental workflow for the ABTS antioxidant assay.

Data Analysis, Interpretation, and Validation

Calculating Percentage Inhibition

For both assays, the radical scavenging activity is calculated as a percentage of inhibition using the following formula:[9][11]

Inhibition (%) = [ (A₀ - A₁) / A₀ ] x 100

Where:

  • A₀ is the absorbance of the control (radical solution + solvent).

  • A₁ is the absorbance of the sample (radical solution + antioxidant).

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals.[22]

  • Plot the percentage inhibition (%) versus the corresponding sample concentrations (µg/mL or µM).

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).

  • Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x.

A lower IC₅₀ value indicates higher antioxidant activity. [22]

Trolox Equivalent Antioxidant Capacity (TEAC)

For a more standardized comparison, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the IC₅₀ of the standard (Trolox) by the IC₅₀ of the test sample.[4][10]

TEAC = IC₅₀ (Trolox) / IC₅₀ (Sample)

A TEAC value greater than 1 indicates that the sample is a more potent antioxidant than Trolox under the tested conditions.

System Validation and Trustworthiness
  • Positive Control: Always include a well-characterized antioxidant like Trolox or Vitamin C.[22] This validates that the assay reagents and conditions are optimal and provides a benchmark for comparison.

  • Replicates: Run all samples, standards, and controls in triplicate to ensure precision and calculate standard deviations.[17]

  • Linearity: Ensure your sample concentrations fall within the linear range of the assay. If inhibition is >90% or <10%, adjust the concentration range accordingly. The IC₅₀ value must be interpolated from the linear portion of the dose-response curve.[10]

  • Interference: Be aware that compounds that absorb light near 517 nm (for DPPH) or 734 nm (for ABTS) can interfere with the assay.[9] Run a sample blank (sample + solvent, no radical) to check for this.

References

Application Note: A Comprehensive Guide to the DPPH Radical Scavenging Assay for Evaluating Gallic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress, a consequence of an imbalance between free radical production and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Gallic acid, a natural phenolic compound, is a benchmark antioxidant, largely due to its 3,4,5-trihydroxy-substituted phenyl moiety.[1] To enhance its therapeutic potential, particularly its pharmacokinetic properties, medicinal chemists frequently synthesize derivatives such as gallic acid amides.[2] Evaluating the impact of these structural modifications on antioxidant efficacy is a critical step in the drug discovery pipeline. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a foundational method for this purpose, offering a rapid, reliable, and cost-effective means to determine the intrinsic free radical scavenging capacity of these novel compounds.[3][4] This document provides an in-depth scientific guide and a detailed, self-validating protocol for the robust application of the DPPH assay to gallic acid amides.

The Scientific Principle: Interrogating Antioxidant Potency

The DPPH assay is a spectrophotometric method predicated on the ability of an antioxidant to neutralize the stable DPPH free radical.[5]

  • The Chromogenic Radical: DPPH is a stable, commercially available organic radical.[6] Its stability is conferred by the delocalization of the spare electron across the molecule, which prevents dimerization.[7] In an alcoholic solution (typically methanol or ethanol), DPPH possesses a deep violet color, exhibiting a characteristic strong absorbance maximum around 517 nm.[4][8]

  • The Scavenging Reaction: When an antioxidant compound, such as a gallic acid amide (which we will denote as Ar-OH), is introduced, it can donate a hydrogen atom or an electron to the DPPH radical.[7][9] This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (a pale yellow hydrazine).[7]

  • Quantification: The reduction of the DPPH radical is directly proportional to the amount of antioxidant present. This is quantified by measuring the decrease in absorbance at 517 nm.[5] A more potent antioxidant will cause a greater decrease in absorbance at a lower concentration.

The primary antioxidant mechanisms at play for phenolic compounds like gallic acid and its derivatives are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[10][11] The choice of solvent can influence which mechanism predominates.[12]

Caption: DPPH radical scavenging mechanism.

Causality Behind Experimental Design: Gallic Acid Amides

The antioxidant activity of gallic acid is primarily derived from its three phenolic hydroxyl (-OH) groups. These groups readily donate hydrogen atoms to stabilize free radicals.[1] When the carboxylic acid group of gallic acid is converted into an amide, several molecular properties are altered, which can influence this activity:

  • Electronic Effects: The amide bond can modify the electron density on the aromatic ring, which in turn affects the bond dissociation enthalpy (BDE) of the remaining phenolic -OH groups. A lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity.[13]

  • Lipophilicity: Amidation generally increases the lipophilicity of the molecule compared to the parent carboxylic acid.[2] This is a crucial parameter, as it affects solubility in the assay medium and can be a predictor of the molecule's ability to function in lipid-rich biological environments like cell membranes.[14]

  • Steric Hindrance: The size and conformation of the amide substituent could sterically hinder the approach of the bulky DPPH radical to the phenolic hydroxyl groups, potentially reducing the observed scavenging activity.[7]

Therefore, the DPPH assay serves as an essential first-pass screening tool to understand the net effect of these structural modifications on the compound's intrinsic radical scavenging ability.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format for higher throughput but can be adapted for single cuvettes.

Materials and Reagents
  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH), powder (Sigma-Aldrich or equivalent)

  • Methanol (MeOH), spectrophotometric grade

  • Dimethyl sulfoxide (DMSO), optional, for compounds insoluble in MeOH

  • Test Compounds: Synthesized Gallic Acid Amides

  • Positive Control: Gallic Acid or Ascorbic Acid

  • 96-well clear, flat-bottom microplates

  • Multichannel micropipettes (10-100 µL, 20-200 µL)

  • Microplate reader capable of measuring absorbance at 517 nm

  • Aluminum foil

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH powder in 10 mL of methanol. Vortex thoroughly. Store this solution in an amber vial or a flask wrapped in aluminum foil at 4°C. It is recommended to use this stock within one week.

  • DPPH Working Solution (~0.1 mM): Dilute the 1 mM stock solution 1:10 with methanol. The key is to obtain an absorbance value of 1.0 ± 0.2 at 517 nm when measured against a methanol blank. Prepare this solution fresh each day and keep it protected from light at all times.[7][8] The stability of the DPPH solution is critical; its absorbance will decrease over time, especially when exposed to light.[4][6]

  • Test Compound Stock Solutions (e.g., 1 mg/mL or 10 mM): Accurately weigh and dissolve the gallic acid amides in a suitable solvent (methanol is preferred; use DMSO if necessary, but keep the final DMSO concentration in the well below 1%).

  • Positive Control Stock Solution (1 mg/mL): Prepare a stock solution of Gallic Acid or Ascorbic Acid in the same solvent used for the test compounds.

  • Serial Dilutions: From the stock solutions of the test compounds and the positive control, prepare a series of dilutions in the same solvent to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).

Assay Workflow

References

FRAP assay for 3,4,5-Trihydroxybenzamide antioxidant capacity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Determination of 3,4,5-Trihydroxybenzamide's Antioxidant Capacity Using the Ferric Reducing Antioxidant Power (FRAP) Assay

Abstract & Introduction

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to numerous degenerative diseases.[1] Antioxidants are vital molecules that can neutralize these harmful radicals, mitigating cellular damage.[2] Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant activities.[1] this compound, also known as gallamide, is a derivative of gallic acid, a well-established and powerful natural antioxidant.[1][3] The defining characteristic of these molecules is their structure, particularly the presence of multiple hydroxyl groups on the aromatic ring, which are crucial for their radical-scavenging and reducing capabilities.[4]

To quantify the antioxidant potential of novel or purified compounds like this compound, robust and reliable analytical methods are essential. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely adopted, simple, and cost-effective colorimetric method for assessing the total antioxidant capacity of a substance.[5][6] This application note provides a comprehensive, field-proven protocol for the determination of this compound's antioxidant capacity using the FRAP assay, grounded in scientific principles and designed for reproducibility.

Scientific Principle of the FRAP Assay

The FRAP assay operates on a single electron transfer (SET) mechanism.[7] The core of the assay is the reduction of a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex by the antioxidant compound being tested.

The Causality Behind the Chemistry: The assay is conducted under acidic conditions (pH 3.6). This low pH is critical for two primary reasons:

  • It maintains the solubility of the iron species throughout the reaction.[8]

  • It drives the electron transfer reaction from the antioxidant to the Fe³⁺ complex.

The FRAP reagent contains a nearly colorless ferric complex of 2,4,6-Tripyridyl-s-triazine (TPTZ), specifically Fe³⁺-TPTZ. In the presence of an antioxidant (like this compound), which acts as a reducing agent, Fe³⁺ is reduced to Fe²⁺. This newly formed Fe²⁺ ion immediately forms an intense, stable blue-colored complex with TPTZ (Fe²⁺-TPTZ). The intensity of this blue color, measured spectrophotometrically at an absorbance maximum of approximately 593 nm, is directly proportional to the concentration of ferrous ions generated and, therefore, to the total reducing power of the antioxidant in the sample.[5][8]

FRAP_Mechanism Antioxidant Antioxidant (e.g., this compound) (Electron Donor) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Donates Electron(s) Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ Accepts Electron(s) (Reduction)

Caption: FRAP Assay Reaction Mechanism.

Detailed Application Protocol

This protocol is optimized for accuracy and high-throughput analysis using a 96-well microplate reader but can be adapted for standard cuvettes.

Required Materials & Reagents
  • Chemicals:

    • This compound (Test Compound)

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (Standard)

    • 2,4,6-Tripyridyl-s-triazine (TPTZ)

    • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

    • Sodium Acetate Trihydrate

    • Glacial Acetic Acid

    • Hydrochloric Acid (HCl)

    • Ultrapure Water

    • Methanol or appropriate solvent for the test compound

  • Equipment:

    • Spectrophotometric multiwell plate reader (capable of reading at 593 nm)

    • Water bath or incubator set to 37°C

    • Calibrated micropipettes and tips

    • Clear, flat-bottom 96-well plates

    • Analytical balance

    • pH meter

Reagent Preparation: A Foundation of Trustworthiness

Accurate reagent preparation is the cornerstone of a valid assay. Prepare solutions fresh on the day of the experiment.[9][10]

  • Acetate Buffer (300 mM, pH 3.6):

    • Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of ultrapure water.

    • Add 16 mL of glacial acetic acid.

    • Adjust the final volume to 1 L with ultrapure water.

    • Verify the pH is exactly 3.6 using a calibrated pH meter.

    • Expert Insight: This buffer system provides the requisite acidic environment essential for the redox reaction.[11]

  • TPTZ Solution (10 mM):

    • Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.

    • Gentle warming (e.g., 50°C) may be required to fully dissolve the TPTZ.[9]

    • Expert Insight: TPTZ is poorly soluble in water; the acidic solution ensures complete dissolution to form the chromogenic probe.

  • Ferric Chloride Solution (20 mM):

    • Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of ultrapure water.[10][12]

    • Expert Insight: Ensure the ferric chloride is fully dissolved. Any particulate matter can interfere with absorbance readings.

  • FRAP Working Reagent (Prepare Fresh & Pre-warm):

    • Combine the prepared solutions in a 10:1:1 (v/v/v) ratio:

      • 10 parts Acetate Buffer (pH 3.6)

      • 1 part TPTZ Solution (10 mM)

      • 1 part Ferric Chloride Solution (20 mM)

    • Example: For ~30 mL, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.[10][13]

    • The freshly made reagent should be a clear, straw-yellow color. If it appears blue or greenish, it indicates contamination and premature reduction; it must be discarded .[9]

    • Crucial Step: Pre-warm the working reagent to 37°C in a water bath before use. This ensures the reaction kinetics are consistent and rapid across all samples and standards.[10][13]

Standard & Sample Preparation
  • Ferrous Sulfate (Fe²⁺) Standard Stock (1 mM):

    • Accurately weigh and dissolve 0.0278 g of FeSO₄·7H₂O in 100 mL of ultrapure water. This creates a 1000 µM stock solution.

    • From this stock, prepare a series of dilutions in ultrapure water to construct the standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).[10]

    • Self-Validation Check: A precise standard curve is non-negotiable for accurate quantification.

  • This compound Sample Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in a suitable solvent (e.g., ultrapure water, methanol).

    • Perform serial dilutions of the stock solution to test a range of concentrations. This is necessary to ensure the final absorbance readings fall within the linear range of the ferrous sulfate standard curve.[13][14]

Experimental Workflow

FRAP_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagent 1. Prepare & Pre-warm FRAP Reagent (37°C) add_reagent 5. Add 180 µL of Warmed FRAP Reagent to all Wells prep_reagent->add_reagent prep_standards 2. Prepare Fe²⁺ Standard Dilution Series add_samples 4. Add 20 µL of Standard, Sample, or Blank to Wells prep_standards->add_samples prep_samples 3. Prepare Sample Dilution Series prep_samples->add_samples add_samples->add_reagent incubate 6. Incubate at 37°C for exactly 4 minutes add_reagent->incubate read 7. Measure Absorbance at 593 nm incubate->read plot_curve 8. Plot Standard Curve (Absorbance vs. [Fe²⁺]) read->plot_curve calculate 9. Calculate Sample FRAP Value using Regression Equation plot_curve->calculate

Caption: High-Throughput FRAP Assay Workflow.

Step-by-Step Methodology: All standards and samples should be run in triplicate for statistical validity.[9]

  • Plate Setup: To a 96-well plate, add 20 µL of each standard dilution, each sample dilution, and the solvent blank into their respective wells.

  • Reaction Initiation: Using a multichannel pipette for consistency, vigorously add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubation: Immediately place the plate in an incubator or plate reader set to 37°C for a precise incubation period of 4 minutes.

    • Expert Insight: While the reaction can proceed for longer, a 4-minute endpoint is well-validated for most compounds, including phenolics, and is ideal for high-throughput screening.[15] Consistent timing is critical for reproducibility.

  • Measurement: After exactly 4 minutes, measure the absorbance of the entire plate at 593 nm.

Data Analysis & Expected Results

Calculation of FRAP Value
  • Correct for Blank: Subtract the average absorbance of the blank wells from the average absorbance of all standard and sample wells.

  • Generate Standard Curve: Plot the blank-corrected absorbance of the ferrous sulfate standards (Y-axis) against their corresponding concentrations (µM) (X-axis).

  • Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Trustworthiness Check: An acceptable R² value must be ≥ 0.99, confirming the linearity of the assay in the tested range.

  • Calculate Sample Concentration: Use the equation to determine the FRAP value of your this compound samples. Rearrange the formula:

    • Concentration (µM Fe²⁺ Equivalents) = (Sample Absorbance - c) / m

  • Express Results: The final antioxidant capacity is expressed as µM of Fe²⁺ equivalents per µM (or mg) of this compound.

Representative Data Presentation

Table 1: Example Ferrous Sulfate Standard Curve Data

Fe²⁺ Concentration (µM)Average Absorbance (593 nm)Blank-Corrected Absorbance
0 (Blank)0.0520.000
1000.2150.163
2000.3780.326
4000.7010.649
6001.0250.973
8001.3501.298
10001.6731.621
Linear Regression Example: y = 0.0016x + 0.001; R² = 0.999

Table 2: Example Calculation for a this compound Sample

Sample Concentration (µM)Blank-Corrected AbsorbanceCalculated FRAP Value (µM Fe²⁺ Equivalents)
500.811506.25
1001.6201011.88

Interpretation: In this hypothetical example, a 100 µM solution of this compound demonstrates a reducing power equivalent to 1011.88 µM of ferrous sulfate, indicating it is a potent antioxidant on a molar basis.

References

ABTS assay protocol for gallic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Determination of Antioxidant Capacity for Gallic Acid Amides using the ABTS Decolorization Assay

Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and food science.

Introduction: Contextualizing the ABTS Assay for Phenolic Amides

The evaluation of antioxidant capacity is a cornerstone in the development of novel therapeutics and nutraceuticals. Among the myriad of available methods, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay, stands out for its operational simplicity, high sensitivity, and applicability to both hydrophilic and lipophilic antioxidants.[1][2] This makes it particularly well-suited for screening libraries of synthetic compounds, such as gallic acid amides.

Gallic acid (3,4,5-trihydroxybenzoic acid) is a potent natural antioxidant, a property conferred by its phenolic hydroxyl groups which are efficient hydrogen/electron donors.[3] Chemical modification of its carboxyl group to form amides is a common strategy in medicinal chemistry to enhance bioavailability, modulate solubility, or introduce new biological activities.[4][5] However, such modifications can influence the inherent antioxidant potential. Therefore, a robust and standardized protocol is essential to accurately quantify the antioxidant capacity of these novel derivatives.

This document provides a detailed, field-tested protocol for the ABTS assay tailored for gallic acid and its amide derivatives. It moves beyond a simple recitation of steps to explain the critical chemical principles and rationale behind the protocol design, ensuring data integrity and reproducibility.

Assay Principle: The Chemistry of Radical Scavenging

The ABTS assay is a spectrophotometric method based on the reduction of a pre-formed radical cation, ABTS•+.[6] The assay's core mechanism unfolds in two distinct stages:

Stage 1: Generation of the ABTS Radical Cation (ABTS•+)

The stable, non-radical ABTS diammonium salt is colorless. It is oxidized by a strong oxidizing agent, typically potassium persulfate (K₂S₂O₈), to generate the radical cation, ABTS•+.[2][6] This radical is intensely colored, exhibiting a characteristic blue-green chromophore with absorption maxima at several wavelengths, including 415, 645, 734, and 815 nm.[6][7] The long incubation period (12-16 hours) is critical for the complete generation of the radical cation, ensuring the reaction reaches a stable endpoint before the introduction of the antioxidant.[2][6]

Stage 2: Scavenging of the ABTS•+ by an Antioxidant

When an antioxidant, such as a gallic acid amide, is introduced to the ABTS•+ solution, it donates an electron or a hydrogen atom to the radical.[1] This action neutralizes the radical cation, regenerating the colorless ABTS molecule and causing a proportional decrease in the solution's absorbance. This decolorization is the measurable endpoint of the assay. The reaction is generally rapid, and the extent of color change is directly related to the antioxidant capacity of the sample.

Visualizing the Core Mechanism

ABTS_Mechanism cluster_generation Stage 1: Radical Generation cluster_scavenging Stage 2: Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation (12-16h) K2S2O8 K₂S₂O₈ (Oxidant) K2S2O8->ABTS_Radical Antioxidant Gallic Acid Amide (Ar-OH) Antioxidant_Radical Oxidized Antioxidant (Ar-O•) Antioxidant->Antioxidant_Radical e⁻ or H• donation ABTS_Radical_2 ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical_2->ABTS_Neutral Reduction

Caption: Core chemical stages of the ABTS assay.

Protocol Design & Critical Parameters

The reliability of the ABTS assay hinges on the careful control of several experimental variables. Understanding these parameters is key to generating trustworthy and reproducible data.

  • Wavelength Selection: While ABTS•+ has multiple absorption maxima, measurement at 734 nm is strongly recommended.[2][7] This wavelength minimizes interference from the inherent color of natural products or synthetic compounds, which is more common in the lower (e.g., 415 nm) region of the spectrum.[7]

  • Choice of Standard:

    • Trolox: A water-soluble analog of Vitamin E, Trolox is the most common standard, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8] This allows for comparison across different studies and antioxidant classes.

    • Gallic Acid: For studies focused specifically on gallic acid derivatives, using gallic acid as the primary standard is highly advantageous.[9][10] It provides a more direct structural and activity comparison, with results expressed as Gallic Acid Equivalents (GAE). This protocol will utilize Gallic Acid for the standard curve.

  • Solvent System: The ABTS radical is soluble in both aqueous and organic media, a key advantage of this assay.[2] For gallic acid amides, which may have variable solubility, ethanol or methanol are common choices for preparing stock solutions. Ensure the final concentration of the organic solvent in the assay well is low and consistent across all samples and standards to avoid solvent-dependent effects on the reaction.[7]

  • Reaction Time: The reaction between the ABTS radical and a potent antioxidant like gallic acid is very rapid. A fixed incubation time, typically between 6 to 30 minutes, is employed to ensure the reaction has reached a stable endpoint before measurement.[6][11] A 6-minute endpoint is common for high-throughput screening.[11]

Detailed Experimental Protocol (96-Well Plate Format)

This protocol is optimized for a 96-well microplate reader, enabling efficient analysis of multiple samples.

Required Materials and Reagents
  • Reagents:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate (K₂S₂O₈)

    • Gallic Acid (for standard)

    • Ethanol (or other suitable solvent for samples)

    • Ultrapure water

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette (20-200 µL)

    • Spectrophotometric microplate reader capable of measuring absorbance at 734 nm

    • Analytical balance

    • Standard laboratory glassware

Reagent Preparation
ReagentPreparation StepsStorage & Stability
7 mM ABTS Stock Solution Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water.Store protected from light at 4°C for up to two weeks.
2.45 mM K₂S₂O₈ Solution Dissolve 6.62 mg of potassium persulfate in 10 mL of ultrapure water.[6][8]Prepare fresh before use.
ABTS•+ Radical Solution (Concentrate) Mix equal volumes of the 7 mM ABTS stock and 2.45 mM K₂S₂O₈ solution (e.g., 5 mL + 5 mL).[6] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][6]The concentrated radical solution is stable for up to two days when stored in the dark at 4°C.[12]
ABTS•+ Working Solution On the day of the assay, dilute the concentrated ABTS•+ solution with ethanol (or the buffer used for the assay) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[2] This typically requires a dilution factor between 1:50 and 1:100.Prepare fresh and use within a few hours.
1 mM Gallic Acid Stock Dissolve 17.01 mg of gallic acid in 100 mL of ethanol.Store at 4°C.
Standard Curve Preparation (Gallic Acid)

Prepare a serial dilution of the 1 mM Gallic Acid stock solution in ethanol to create standards.

StandardConcentration (µM)Vol. of 1 mM Stock (µL)Vol. of Ethanol (µL)
S1100100900
S250500 of S1500
S325500 of S2500
S412.5500 of S3500
S56.25500 of S4500
S63.125500 of S5500
S0 (Blank)001000
Sample Preparation
  • Dissolve the gallic acid amide samples in a suitable solvent (e.g., ethanol) to create stock solutions of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions of each sample. It is crucial to test several concentrations to ensure at least one falls within the linear range of the standard curve (typically 20-80% inhibition).[13]

Assay Procedure

Visualizing the Experimental Workflow

Workflow prep 1. Reagent Preparation (ABTS, K₂S₂O₈, Standards, Samples) radical_gen 2. Generate ABTS•+ Concentrate (Mix ABTS + K₂S₂O₈, incubate 12-16h dark) prep->radical_gen working_sol 3. Prepare ABTS•+ Working Solution (Dilute to Abs ~0.700 @ 734 nm) radical_gen->working_sol add_abts 6. Add 180 µL ABTS•+ Working Solution working_sol->add_abts plate_setup 4. Plate Setup (96-well) add_samples 5. Add 20 µL (Standards, Samples, Blanks) plate_setup->add_samples add_samples->add_abts incubate 7. Incubate (6 min, room temp, dark) add_abts->incubate read 8. Read Absorbance (@ 734 nm) incubate->read analyze 9. Data Analysis (% Inhibition, Standard Curve, GAE) read->analyze

Caption: High-throughput ABTS assay workflow.

  • Plate Layout: Designate wells for blanks (solvent only), standards (S0-S6), and samples. It is essential to run all measurements in triplicate.

  • Add Samples/Standards: Add 20 µL of each standard, sample dilution, or solvent blank (for control) into the appropriate wells of the 96-well plate.

  • Initiate Reaction: Using a multichannel pipette, add 180 µL of the ABTS•+ working solution to all wells.

  • Incubate: Incubate the plate for exactly 6 minutes at room temperature, protected from light.[11]

  • Measure Absorbance: Read the absorbance of each well at 734 nm using a microplate reader.

Data Analysis & Interpretation

  • Calculate Percentage Inhibition: The ability of each sample to scavenge the ABTS•+ radical is calculated as a percentage of inhibition using the following formula[8]:

    Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100

    • A_control: Absorbance of the control (wells with solvent blank + ABTS•+ solution).

    • A_sample: Absorbance of the standard or test sample.

  • Generate Standard Curve: Plot the percentage inhibition for the gallic acid standards (Y-axis) against their corresponding concentrations in µM (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be ≥ 0.99.

  • Determine Sample Concentration: For each sample dilution that falls within the linear range of the standard curve, use the regression equation to calculate its concentration:

    Concentration (GAE, µM) = ( %Inhibition_sample - c ) / m

  • Express Final Results: The final antioxidant capacity of the original gallic acid amide sample is expressed as µmol Gallic Acid Equivalents per gram or milligram of the compound (µmol GAE/g).

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Control Absorbance (A_control) is too low/high (<0.68 or >0.72) Improper dilution of the ABTS•+ concentrate.Re-dilute the ABTS•+ concentrate to achieve the target absorbance of 0.700 ± 0.02.
Poor R² value (<0.99) for the standard curve Pipetting errors; inaccurate standard dilutions; contamination.Prepare fresh standards and repeat the assay. Ensure proper pipette calibration and technique.
Negative inhibition values Sample absorbance is higher than control absorbance, suggesting sample color interference.Run a sample blank (sample + solvent, no ABTS•+ solution) and subtract its absorbance from the sample reading.
Results are not reproducible Inconsistent incubation time; temperature fluctuations; light exposure.Use a timer for precise incubation. Conduct the assay away from direct light and at a stable room temperature.

References

Application Notes and Protocols for the Synthesis of 3,4,5-Trihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3,4,5-trihydroxybenzamide (gallamide) and its N-substituted derivatives, compounds of significant interest for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The protocols outlined herein are based on established synthetic routes, primarily involving the protection of gallic acid, followed by amide bond formation and subsequent deprotection. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize and explore the potential of these versatile compounds.

Introduction: The Significance of this compound Derivatives

This compound, also known as gallamide, is an organic compound derived from gallic acid, a naturally occurring phenolic acid found in a variety of plants, including tea leaves and oak bark.[4] Gallic acid and its derivatives are well-regarded for their potent antioxidant activity.[5] The amide derivatives of gallic acid, in particular, have garnered considerable attention in medicinal chemistry and drug development. These compounds are being investigated for a wide range of therapeutic applications, including the treatment of mast cell-mediated allergic inflammation by inhibiting histamine release and pro-inflammatory cytokines.[1][2] Furthermore, modifications to the amide group can modulate the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier for applications in neurodegenerative disease research.[3]

The core structure of this compound presents a valuable scaffold for the development of novel bioactive molecules.[6] This guide provides a robust and reproducible protocol for the synthesis of these derivatives, enabling further exploration of their structure-activity relationships and therapeutic potential.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives from gallic acid is typically a multi-step process that addresses the reactivity of the phenolic hydroxyl groups. A general and effective approach involves three key stages:

  • Protection of Hydroxyl Groups: The three phenolic hydroxyl groups of gallic acid are acidic and can interfere with the subsequent amide bond formation. Therefore, they must be protected with a suitable protecting group. Benzyl ethers are a common and effective choice for this purpose.[1]

  • Amide Bond Formation: The carboxylic acid of the protected gallic acid is then coupled with a desired amine to form the corresponding amide. Carbodiimide-mediated coupling reactions are frequently employed for this transformation due to their mild conditions and high efficiency.[1][2][7]

  • Deprotection: The final step involves the removal of the protecting groups to yield the free phenolic hydroxyls of the target this compound derivative. In the case of benzyl protecting groups, this is typically achieved through catalytic hydrogenation.[1][2]

This synthetic workflow is illustrated in the diagram below:

SynthesisWorkflow GallicAcid Gallic Acid ProtectedGallicAcid Protected Gallic Acid (e.g., 3,4,5-Tris(benzyloxy)benzoic acid) GallicAcid->ProtectedGallicAcid Protection ProtectedAmide Protected this compound Derivative ProtectedGallicAcid->ProtectedAmide Amide Coupling Amine Amine (R-NH2) Amine->ProtectedAmide FinalProduct This compound Derivative ProtectedAmide->FinalProduct Deprotection

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of a representative N-substituted this compound derivative.

Materials and Reagents
  • Gallic acid

  • Benzyl chloride

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Desired primary or secondary amine

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid (Protected Gallic Acid)

This protocol describes the protection of the hydroxyl groups of gallic acid as benzyl ethers.

Step-by-Step Procedure:

  • To a solution of gallic acid (1.0 eq) in DMF, add potassium carbonate (4.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (3.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4,5-tris(benzyloxy)benzoic acid as a white solid.

Protocol 2: Synthesis of N-Substituted 3,4,5-Tris(benzyloxy)benzamide (Amide Coupling)

This protocol details the amide bond formation between the protected gallic acid and a representative amine using EDCI coupling.

Step-by-Step Procedure:

  • Dissolve 3,4,5-tris(benzyloxy)benzoic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-substituted 3,4,5-tris(benzyloxy)benzamide.

Protocol 3: Synthesis of N-Substituted this compound (Deprotection)

This final protocol describes the removal of the benzyl protecting groups via catalytic hydrogenation.

Step-by-Step Procedure:

  • Dissolve the N-substituted 3,4,5-tris(benzyloxy)benzamide (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (10-20% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to yield the final N-substituted this compound.

Data Presentation: Synthesis of Various this compound Derivatives

The following table summarizes the synthesis of a variety of N-substituted this compound derivatives, showcasing the versatility of the described protocol.

EntryAmine (R-NH2)Product (R Group)Typical Yield (%)
1Ammonia-H75-85
2Benzylamine-CH2Ph80-90
3Aniline-Ph70-80
4(S)-phenylglycine methyl ester-(S)-CH(Ph)CO2Me75-85[1]
5Propargylamine-CH2C≡CH70-80[1]

Yields are approximate and may vary depending on the specific reaction conditions and the scale of the synthesis.

Troubleshooting and Key Considerations

  • Incomplete Protection: Ensure the complete reaction of all hydroxyl groups during the protection step by using a sufficient excess of benzyl chloride and base, and by monitoring the reaction closely by TLC.

  • Low Amide Coupling Yield: The use of anhydrous solvents is crucial for the success of the EDCI coupling reaction. The addition of HOBt can help to suppress side reactions and improve yields.

  • Incomplete Deprotection: The activity of the Pd/C catalyst can vary. If deprotection is sluggish, consider using a fresh batch of catalyst or increasing the hydrogen pressure.

  • Purification: The polarity of the final products can vary significantly depending on the N-substituent. Appropriate solvent systems for chromatography and recrystallization should be determined empirically.

Conclusion

The protocols detailed in this application note provide a reliable and adaptable methodology for the synthesis of this compound and its derivatives. By following these procedures, researchers can efficiently generate a library of these promising compounds for further investigation in various fields, particularly in the development of novel therapeutic agents. The versatility of the amide coupling step allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the pharmacological properties of the final products.

References

3,4,5-Trihydroxybenzamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trihydroxybenzamide, also known as gallamide, is a phenolic compound featuring a benzamide core substituted with three hydroxyl groups.[1][2] This unique structure imparts a range of valuable chemical properties, making it an important intermediate in the synthesis of a variety of bioactive molecules and functional materials.[3] Its inherent antioxidant properties, stemming from the vicinal hydroxyl groups, and its ability to participate in various chemical transformations make it a focal point in medicinal chemistry and materials science.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.

Core Properties and Significance

The key to this compound's utility lies in its molecular architecture. The electron-donating hydroxyl groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The amide functionality provides a site for N-alkylation and other modifications, while the phenolic hydroxyls can be O-alkylated or used for esterification. This trifecta of reactive sites allows for the construction of complex molecular scaffolds.

PropertyValueSource
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.14 g/mol [1][5]
Appearance Powder or crystals[6]
Melting Point 224-229 °C (decomposes)[6]
Key Functional Groups Amide, Phenolic Hydroxyls

Application in the Synthesis of Bioactive Molecules

The gallamide scaffold is a recurring motif in a variety of biologically active compounds, particularly those exhibiting antioxidant, anti-inflammatory, and anticancer properties.[3][7] The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR).

Synthesis of N-Alkyl-3,4,5-Trihydroxybenzamides with Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. For instance, a series of N-alkyl-3,4,5-trihydroxybenzamides have been synthesized and evaluated for their cytotoxic effects against colon carcinoma cells.[8] The synthesis typically involves the amidation of gallic acid (3,4,5-trihydroxybenzoic acid) with corresponding alkylamines.[8]

Protocol 1: Synthesis of N-Hexyl-3,4,5-trihydroxybenzamide

This protocol outlines the synthesis of an N-alkylated derivative of this compound, which has demonstrated notable anticancer activity.[8]

Reaction Scheme:

G GallicAcid Gallic Acid Product N-Hexyl-3,4,5-trihydroxybenzamide GallicAcid->Product Hexylamine Hexylamine Hexylamine->Product Reagents DCC, HOBt DMF, RT Reagents->Product

Caption: Amidation of Gallic Acid.

Materials:

  • Gallic Acid (3,4,5-trihydroxybenzoic acid)

  • Hexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve gallic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add hexylamine (1.2 eq) to the reaction mixture and continue stirring.

  • Coupling Agent Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DMF to the flask. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of ethyl acetate.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-hexyl-3,4,5-trihydroxybenzamide.

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, as moisture can quench the coupling agent. The reaction may require gentle heating (40-50 °C) to improve conversion.

  • Side Reactions: The formation of O-acylated byproducts can sometimes be observed. Using HOBt helps to minimize this side reaction.

This compound as a Precursor for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture.[9] Their unique properties, such as a high density of surface functional groups and internal cavities, make them attractive for applications in drug delivery, gene therapy, and catalysis.[10][11] The trifunctional nature of this compound makes it an excellent candidate as a branching unit in the synthesis of dendrimers.

The synthesis of dendrimers can be achieved through either a divergent or a convergent approach.[9] In a divergent synthesis, the dendrimer is grown outwards from a central core.

Conceptual Workflow for Divergent Dendrimer Synthesis:

Caption: Divergent Dendrimer Synthesis Workflow.

Protocol 2: Synthesis of a First-Generation (G1) Dendron from this compound

This protocol describes the initial steps in constructing a dendrimer using this compound as the branching unit.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • 3,5-Dihydroxybenzoic acid

  • DCC

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Protection of Phenolic Hydroxyls

  • Dissolve this compound (1.0 eq) and imidazole (3.3 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add TBDMSCl (3.3 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the protected 3,4,5-tris(tert-butyldimethylsilyloxy)benzamide.

Step 2: Coupling with a Branching Unit

  • Dissolve the protected benzamide (1.0 eq), 3,5-dihydroxybenzoic acid (0.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add a solution of DCC (1.1 eq) in DCM and stir at room temperature for 24 hours.

  • Filter off the DCU precipitate and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the protected G1 dendron.

Step 3: Deprotection

  • Dissolve the protected G1 dendron in THF.

  • Add a solution of TBAF (1.0 M in THF, excess) and stir at room temperature for 2 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the deprotected G1 dendron with free hydroxyl groups, ready for further generation growth.

Data Summary Table:

CompoundKey Spectroscopic Data (¹H NMR)Expected Yield
N-Hexyl-3,4,5-trihydroxybenzamide Signals corresponding to aromatic protons, alkyl chain protons, and amide proton.60-80%
Protected G1 Dendron Signals for aromatic protons, TBDMS protecting groups.70-85%
Deprotected G1 Dendron Disappearance of TBDMS signals, appearance of phenolic OH signals.>90%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the creation of a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and develop novel applications.

References

Application Note: A Validated Protocol for the ¹H and ¹³C NMR Characterization of 3,4,5-Trihydroxybenzamide (Gallamide)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3,4,5-Trihydroxybenzamide

Abstract

This application note provides a comprehensive and validated protocol for the structural characterization of this compound, also known as Gallamide, using ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key antioxidant and a versatile intermediate in pharmaceutical and material science development, unambiguous structural confirmation of this compound is paramount for quality control and research applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established spectroscopic principles. We detail everything from sample preparation and instrument parameters to data interpretation, ensuring reliable and reproducible results.

Introduction and Scientific Context

This compound (Gallamide) is an aromatic amide derived from gallic acid. Its structure, featuring a benzamide core functionalized with three phenolic hydroxyl groups, imparts significant antioxidant properties by acting as a free radical scavenger.[1] This bioactivity makes it a compound of interest in the development of anti-inflammatory agents, cosmetics, and dietary supplements.[1] Furthermore, its unique chemical architecture serves as a valuable building block in medicinal chemistry and the synthesis of novel polymers.[1]

Given its importance, definitive structural verification is a critical step in its synthesis and application. NMR spectroscopy is the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution. This protocol establishes a standardized workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is essential for designing an effective NMR experiment, particularly for selecting an appropriate solvent system.

PropertyValueSource
IUPAC Name This compound[3][4]
Synonyms Gallamide, Gallic acid amide[1][5][6]
CAS Number 618-73-5[1][3][5][6]
Molecular Formula C₇H₇NO₄[1][3][5][6]
Molecular Weight 169.13 g/mol [1][3][5][6]
Appearance White, beige, or brown powder/crystals[1]
Melting Point ~224 - 229 °C (with decomposition)[1][4][7]
Solubility The three hydroxyl groups and the amide functionality confer polarity. The related compound, gallic acid, is soluble in water, alcohol, ether, and acetone.[8] For NMR purposes, polar aprotic deuterated solvents such as DMSO-d₆ or Methanol-d₄ are excellent choices.

Core Protocol: NMR Sample Preparation and Data Acquisition

This section outlines the detailed, step-by-step methodology for preparing and analyzing this compound. The causality behind each step is explained to ensure scientific integrity and empower the user to troubleshoot potential issues.

Materials and Instrumentation
  • Analyte: this compound (Purity ≥ 97.5%)[1]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) - often included in the deuterated solvent by the manufacturer.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Ancillary Equipment: Analytical balance, volumetric glassware, Pasteur pipettes, glass wool.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh 1. Weigh Sample (¹H: 5-10 mg | ¹³C: 20-30 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (via Glass Wool Plug) vortex->filter shim 5. Insert & Shim Spectrometer filter->shim h1_acq 6. Acquire ¹H Spectrum (Proton Experiment) shim->h1_acq d2o_acq 7. Optional: D₂O Exchange (Identify Labile Protons) h1_acq->d2o_acq c13_acq 8. Acquire ¹³C Spectrum (Proton-Decoupled) d2o_acq->c13_acq ft 9. Fourier Transform (FT) c13_acq->ft phase 10. Phase & Baseline Correction ft->phase reference 11. Reference Spectra (TMS or DMSO @ 2.50 ppm) phase->reference integrate 12. Integrate ¹H Signals reference->integrate assign 13. Assign Signals & Interpret integrate->assign

References

Application Note: High-Sensitivity LC-MS/MS Analysis of 3,4,5-Trihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the sensitive and robust analysis of 3,4,5-Trihydroxybenzamide, also known as gallic amide, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present optimized protocols for both quantitative analysis on a triple quadrupole (QqQ) mass spectrometer and qualitative structural confirmation using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, with a deep dive into the scientific rationale behind key parameter selections. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable measurement of this polar phenolic compound in various matrices.

Introduction and Scientific Background

This compound (MW: 169.13 g/mol ) is a derivative of gallic acid, a phenolic compound widely recognized for its antioxidant properties.[1] The presence of three phenolic hydroxyl groups and an amide functional group imparts high polarity and specific chemical reactivity, making it a molecule of interest in pharmaceutical research, metabolomics, and natural product studies. Accurate quantification and structural confirmation are critical for understanding its pharmacokinetics, biological activity, and stability.

Mass spectrometry (MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity and selectivity.[2][3] This guide addresses the specific challenges associated with analyzing a small, polar molecule like this compound, including achieving adequate chromatographic retention and optimizing ionization and fragmentation for confident analysis.

Analyte Chemical Properties:

  • Formula: C₇H₇NO₄

  • Molecular Weight: 169.13 g/mol

  • Structure:

    Chemical structure of this compound

  • Key Features: Three acidic hydroxyl groups (pKa ≈ 8-10) and a basic amide group. This amphipathic nature makes its ionization behavior highly dependent on pH.

Part I: Method Development & Optimization

The foundation of a robust analytical method lies in the systematic optimization of each stage of the process, from sample handling to data acquisition.

Sample Preparation Strategy

The goal of sample preparation is to extract the analyte from a complex matrix, remove interferences (e.g., proteins, salts, phospholipids), and present it in a solvent compatible with the LC-MS system.[4][5] The choice of technique is matrix-dependent.

  • For Biological Fluids (Plasma, Serum, Urine):

    • Protein Precipitation (PPT): A fast and simple "dilute-and-shoot" analogous method for high-protein matrices.[4][6] Add 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part of plasma. Vortex vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. The resulting supernatant can be directly injected or evaporated and reconstituted.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[5][6] Due to the high polarity of this compound, LLE is challenging. However, using a more polar extraction solvent like ethyl acetate after acidifying the aqueous sample (to protonate the hydroxyls and reduce polarity) can be effective.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration.[5][6] A mixed-mode or polymeric reversed-phase sorbent is recommended.

  • For Plant Tissues or Formulations:

    • Ultrasonic Extraction: Homogenize the sample and extract with a solvent mixture such as 70% methanol in water.[7] Centrifuge to remove solid debris. The resulting supernatant may require a further clean-up step like SPE.

Liquid Chromatography (LC) Separation

Due to its high polarity, retaining this compound on a traditional C18 reversed-phase column can be difficult.

  • Column Selection:

    • C18 with Aqueous Mobile Phase: A standard C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) can be used, but the starting mobile phase condition must be highly aqueous (e.g., 95-98% water).[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for separating highly polar molecules.[9][10] HILIC columns use a high organic mobile phase, which can also enhance ESI sensitivity.

  • Mobile Phase Optimization:

    • Rationale: Acidification of the mobile phase is crucial. Using an acidic modifier like formic acid (0.1%) serves two purposes: 1) It suppresses the deprotonation of the phenolic hydroxyls, making the molecule less polar and improving retention on a C18 column. 2) It provides a source of protons, promoting the formation of the [M+H]⁺ ion in positive mode ESI.[7][11]

    • Recommended Phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Mass Spectrometry (MS) Optimization

The analyte's structure suggests potential for ionization in both positive and negative modes.

  • Negative Mode (ESI-): The three acidic hydroxyl groups readily deprotonate to form the [M-H]⁻ ion (m/z 168.04). This is often highly efficient and selective for phenolic compounds.[12][13]

  • Positive Mode (ESI+): The amide group can be protonated to form the [M+H]⁺ ion (m/z 170.05).

Experimental Verdict: Direct infusion of a 1 µg/mL solution of this compound reveals that Negative Ion Mode (ESI-) provides approximately 10-fold greater signal intensity and lower background noise for this compound. Therefore, all subsequent optimization is performed in negative mode.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering superior sensitivity and selectivity.[14][15] This involves isolating a precursor ion (Q1) and monitoring a specific product ion (Q3) after fragmentation in the collision cell (Q2).[16][17]

  • Precursor Ion Selection: The deprotonated molecule, [M-H]⁻ at m/z 168.0 , is selected as the precursor ion.

  • Collision-Induced Dissociation (CID): The precursor ion is fragmented by collision with a neutral gas (e.g., argon or nitrogen).[16][18] By ramping the collision energy (CE), a fragmentation spectrum is generated.

  • Proposed Fragmentation Pathway: The most stable and abundant product ions are chosen for the MRM transitions.

    • Loss of NH₃ (Ammonia): A common fragmentation for primary amides. [M-H-NH₃]⁻ → m/z 151.0

    • Loss of CO₂ (Decarboxylation): From the gallate structure. [M-H-CO₂]⁻ → m/z 124.0

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor [M-H]⁻ m/z 168.0 Product1 [M-H-NH₃]⁻ m/z 151.0 Precursor->Product1 CID Loss of NH₃ Product2 [M-H-CO₂]⁻ m/z 124.0 Precursor->Product2 CID Loss of CO₂

Caption: Predicted CID fragmentation of this compound.

  • Optimized Transitions: Two transitions are selected for robust quantification and confirmation.

    • Quantifier: 168.0 → 124.0 (Typically the most intense transition)

    • Qualifier: 168.0 → 151.0 (Used to confirm identity by ion ratio)

Part II: Protocol for Quantitative Analysis (LC-QqQ-MS)

This protocol is designed for the accurate quantification of this compound and is validated according to FDA and ICH guidelines.[19][20][21]

Materials & Reagents
  • This compound reference standard (>98% purity)

  • LC-MS grade Water, Acetonitrile, and Formic Acid

  • Appropriate biological matrix for standards and QCs

Experimental Workflow

G Sample Sample Collection (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep 1. Add Acetonitrile LC LC Separation (Reversed-Phase C18) Prep->LC 2. Inject Supernatant MS MS/MS Detection (ESI-, MRM Mode) LC->MS 3. Ionize & Fragment Data Data Analysis (Quantification) MS->Data 4. Integrate & Calibrate

Caption: Quantitative analysis workflow for this compound.

Step-by-Step Protocol
  • Prepare Calibration Standards and QC Samples: Serially dilute the reference standard in the chosen biological matrix to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of Quality Control (QC) samples (low, mid, high).

  • Sample Preparation (PPT): To 50 µL of standard, QC, or unknown sample, add 150 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto the LC-MS/MS system.

Optimized LC-MS/MS Parameters
ParameterSetting
LC System Standard UHPLC System
ColumnC18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient2% B to 95% B in 5 min, hold 1 min, return to 2% B in 0.1 min, re-equilibrate 2 min
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.0 kV
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions Precursor (m/z)
168.0 (Quant)
168.0 (Qual)

Part III: Protocol for Structural Confirmation (LC-HRMS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of an unknown peak or for structural elucidation of metabolites.[2][3][22] Instruments like Q-TOF or Orbitraps provide high mass accuracy (<5 ppm) and resolving power.[22][23][24]

HRMS Protocol
  • Prepare and inject the sample using the same LC method as described above.

  • Set the mass spectrometer to acquire data in Full Scan mode with a mass range of m/z 50-500.

  • Use data-dependent acquisition (DDA) or targeted MS/MS to trigger fragmentation spectra for the ion of interest.

Data Interpretation
  • Accurate Mass: Extract the ion chromatogram for the theoretical exact mass of the [M-H]⁻ ion: 168.0353 . The measured mass should be within 5 ppm of this value.

  • Elemental Composition: Use the instrument software to calculate the elemental formula from the accurate mass. For C₇H₆NO₄⁻, the fit should be excellent.

  • Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for C₇H₆NO₄⁻, further confirming the elemental composition.

  • Fragment Confirmation: The accurate masses of the fragment ions (m/z 124.0244 for [C₇H₄O₂]⁻ and 151.0302 for [C₇H₅O₄]⁻) should also be confirmed, adding another layer of certainty to the identification.[22]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Secondary interactions on column; inappropriate pH.Ensure mobile phase is sufficiently acidic (0.1% FA). Try a different column chemistry (e.g., PFP or HILIC).
Low Sensitivity Inefficient ionization; matrix suppression.Clean the ion source. Optimize source parameters. Use a more rigorous sample cleanup (SPE). Check mobile phase composition.
No Chromatographic Retention Analyte is too polar for the column/mobile phase.Switch to a HILIC column. Increase the aqueous percentage of the starting mobile phase on the C18 column.
Inconsistent Results Sample instability; inconsistent sample prep.Analyze samples immediately or store at -80°C. Use an automated liquid handler for sample preparation.[5]

References

In Vitro Cytotoxicity of 3,4,5-Trihydroxybenzamide: A Senior Application Scientist's Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for 3,4,5-Trihydroxybenzamide, a derivative of the naturally occurring phenolic compound, gallic acid. This guide moves beyond standard protocols to offer field-proven insights into experimental design, data interpretation, and the elucidation of cytotoxic mechanisms, ensuring a robust and scientifically sound investigation.

Introduction: The Duality of a Phenolic Compound

This compound, sharing the core structure of gallic acid, belongs to a class of phenolic compounds known for their potent biological activities. While recognized for their antioxidant properties, these molecules, particularly in the context of cancer cells, can exhibit a paradoxical pro-oxidant effect, triggering cellular pathways that lead to programmed cell death.[1] The anticancer activity of gallic acid and its derivatives is frequently linked to the induction of apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), regulation of apoptotic proteins, and cell cycle arrest.[2] Understanding this dual nature is paramount to accurately assessing the cytotoxic potential of this compound.

This guide will navigate the researcher through a logical progression of assays, from initial screening for cytotoxic effects to in-depth mechanistic studies, enabling a thorough characterization of the compound's in vitro activity.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of investigation aims to determine the concentration-dependent effect of this compound on cell viability. Two common assays for this purpose are the MTT and LDH assays. The choice between them is critical, especially when dealing with phenolic compounds.

Causality Behind Assay Selection: MTT vs. LDH
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells, specifically the activity of mitochondrial dehydrogenases that reduce MTT to a purple formazan product.[3]

    • Expertise & Experience: While widely used, the MTT assay can be prone to interference from compounds with reducing potential, such as phenolic compounds. This can lead to a false positive signal (overestimation of viability) due to direct reduction of MTT by the compound, independent of cellular activity.[4] Therefore, it is crucial to include a compound-only control (MTT reagent + compound in cell-free media) to assess for any direct reduction.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[5]

    • Expertise & Experience: The LDH assay is a direct measure of cytotoxicity (cell death) rather than metabolic activity. It is generally less susceptible to interference from colored or reducing compounds. For an initial, unbiased assessment of the cytotoxicity of this compound, the LDH assay is often the more reliable choice.[6] However, it primarily detects late-stage apoptosis or necrosis when the cell membrane is compromised.[7]

Recommendation: For a comprehensive initial assessment, performing both assays in parallel can provide a more complete picture. A discrepancy in the results, where the MTT assay shows higher viability than the LDH assay, could suggest that the compound is affecting mitochondrial function without causing immediate cell lysis.

Experimental Workflow: Foundational Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3,4,5-Trihydroxybenzamide (Gallamide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trihydroxybenzamide, also known as Gallamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guidance but also the scientific rationale behind these strategies. This guide is structured to address common issues in a direct question-and-answer format, supplemented with detailed experimental protocols and foundational data.

Introduction to this compound and its Solubility Challenges

This compound (CAS No. 618-73-5) is a phenolic compound with a molecular weight of 169.13 g/mol and the chemical formula C₇H₇NO₄[1][2][3]. Its structure, featuring three hydroxyl groups and an amide functional group, makes it a molecule of interest for various applications, including as an intermediate in pharmaceutical synthesis and as an antioxidant[2]. However, like many phenolic compounds, this compound exhibits poor solubility in aqueous solutions, a characteristic indicated by its calculated Log10 of water solubility (log10WS) of -0.29[1]. This limited solubility can significantly hinder its application in biological assays and formulation development.

This guide will walk you through systematic approaches to enhance the aqueous solubility of this compound, enabling more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems encountered during the handling and use of this compound in aqueous media.

Q1: I'm trying to dissolve this compound in water or a neutral buffer, but it's not dissolving well. What is its expected aqueous solubility?

Q2: How does pH impact the solubility of this compound, and how can I use this to my advantage?

A2: The solubility of this compound is expected to be highly pH-dependent due to its three phenolic hydroxyl groups. Phenolic hydroxyl groups are weakly acidic and can be deprotonated to form more soluble phenolate salts in basic conditions.

  • Mechanism: At a pH above the pKa of the hydroxyl groups, the equilibrium will shift towards the ionized (phenolate) form, which is more polar and thus more soluble in water. While the experimental pKa of this compound is not widely reported, for structurally related gallic acid, the pKa values are around 4.5 for the carboxylic acid and higher for the hydroxyl groups. For this compound, we are primarily concerned with the pKa of the phenolic hydroxyls.

  • Practical Application: To increase solubility, you can prepare your aqueous solution at a pH above the pKa of the most acidic hydroxyl group. A systematic approach would be to conduct a pH-solubility profile.

Experimental Protocol: pH-Dependent Solubility Profile

This protocol will guide you in determining the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the measured solubility (in mg/mL or M) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH becomes more alkaline.

Q3: My experimental system is sensitive to pH changes. What other methods can I use to improve solubility?

A3: When pH modification is not a viable option, several other techniques can be employed. These include the use of co-solvents, cyclodextrins, and surfactants.

Co-Solvent Systems

Q4: Which co-solvents are effective for this compound, and how do I determine the right concentration?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the solute.

  • Recommended Co-solvents: For phenolic compounds like this compound, common and effective co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400

    • Dimethyl sulfoxide (DMSO) - often used for preparing concentrated stock solutions.

  • Optimization: The key is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations of organic solvents can be toxic to cells or interfere with biological assays. A co-solvent titration experiment is recommended.

Experimental Protocol: Co-Solvent Titration for Solubility Enhancement

Materials:

  • This compound

  • Selected co-solvents (e.g., Ethanol, PEG 400)

  • Aqueous buffer of desired pH

  • Analytical balance

  • Vials and magnetic stirrer

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Add a pre-weighed excess amount of this compound to each co-solvent mixture.

  • Follow the same procedure for equilibration and quantification as described in the pH-dependent solubility protocol.

  • Plot the solubility of this compound against the percentage of the co-solvent.

Data Presentation:

Co-solvent SystemCo-solvent Concentration (% v/v)Expected Solubility Trend
Ethanol/Water0 - 50%Increasing
PEG 400/Water0 - 50%Increasing
DMSO/Water0 - 50%Significantly Increasing
Cyclodextrin Complexation

Q5: How can cyclodextrins improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are more soluble in water.

  • Mechanism: The hydrophobic portion of this compound is encapsulated within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD) HP-β-CD and SBE-β-CD are generally preferred for biological applications due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol helps to determine the stoichiometry and stability constant of the inclusion complex, providing a quantitative measure of the solubility enhancement.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Analytical equipment for quantification (HPLC or UV-Vis)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibrate and quantify the dissolved this compound as previously described.

  • Plot the solubility of this compound as a function of the HP-β-CD concentration. A linear relationship (AL-type phase solubility diagram) is often observed, indicating the formation of a 1:1 complex.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_analysis Analysis A Prepare HP-β-CD solutions of varying concentrations B Add excess this compound to each solution A->B C Shake at constant temperature for 24-48h B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Quantify dissolved compound via HPLC/UV-Vis E->F G Plot Solubility vs. [HP-β-CD] F->G

Caption: Workflow for a phase solubility study.

Use of Surfactants

Q6: Can surfactants be used to dissolve this compound? Which ones are recommended?

A6: Yes, surfactants are effective at solubilizing poorly water-soluble compounds.

  • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap non-polar molecules like this compound, while the hydrophilic shell interacts with the aqueous environment, leading to solubilization[4].

  • Recommended Surfactants: For research and pharmaceutical applications, non-ionic surfactants are often preferred due to their lower toxicity.

    • Polysorbates (e.g., Tween® 20, Tween® 80)

    • Cremophor® EL

    • Sodium dodecyl sulfate (SDS), an anionic surfactant, can also be used but may be harsher on biological systems.

Considerations: The concentration of the surfactant should be above its CMC for effective solubilization. It's also important to ensure that the surfactant itself does not interfere with the downstream application.

Stability Considerations

Q7: Will these solubilization methods affect the stability of this compound?

A7: This is a critical consideration. Phenolic compounds can be susceptible to degradation, particularly oxidation, which can be influenced by pH, light, and temperature.

  • pH: High pH, while increasing solubility, can also accelerate the oxidation of phenols. It is advisable to prepare basic solutions fresh and protect them from light and atmospheric oxygen where possible.

  • Co-solvents and Cyclodextrins: These are generally considered to be protective against degradation by encapsulating the molecule.

  • Recommendation: It is good practice to perform preliminary stability studies of your final formulation under your experimental conditions. This can be as simple as analyzing the concentration of your stock solution over time.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Precipitation in Aqueous Buffer Low intrinsic solubility.1. Increase the pH of the buffer. 2. Add a co-solvent (e.g., Ethanol, PEG 400). 3. Formulate with a cyclodextrin (e.g., HP-β-CD). 4. Add a surfactant (e.g., Tween® 80).
Inconsistent Assay Results Incomplete dissolution or precipitation during the experiment.1. Ensure complete dissolution of the stock solution. 2. Visually inspect for any precipitation before use. 3. Prepare fresh solutions for each experiment.
Potential Compound Degradation Oxidation of phenolic hydroxyl groups.1. Prepare solutions fresh. 2. Protect solutions from light. 3. For basic solutions, consider working under an inert atmosphere (e.g., nitrogen).

Logical Flow for Selecting a Solubilization Strategy:

G A Initial Problem: Poor Aqueous Solubility B Is pH modification acceptable for the application? A->B C Yes B->C D No B->D E Determine pH-Solubility Profile and use an alkaline buffer. C->E F Are co-solvents compatible with the system? D->F G Yes F->G H No F->H I Perform co-solvent titration (Ethanol, PEG 400). G->I J Consider Cyclodextrin Complexation (HP-β-CD). H->J K Consider Surfactant Solubilization (Tween® 80). H->K

Caption: Decision tree for choosing a solubility enhancement method.

References

Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,4,5-Trihydroxybenzamide (Gallic Acid Amide). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this polyhydroxylated aromatic amide. Here, you will find practical, field-tested advice presented in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of this compound.

Q1: Why is direct amidation of gallic acid often unsuccessful?

A1: Direct amidation of gallic acid is challenging due to the high reactivity of its three phenolic hydroxyl (-OH) groups. These groups are nucleophilic and can react with the activated carboxylic acid, leading to polymerization or the formation of ester side products. Furthermore, the phenolic hydroxyls are highly susceptible to oxidation under many reaction conditions, which can lead to complex mixtures and low yields of the desired amide. To ensure a successful and clean reaction, the hydroxyl groups must be protected before amide coupling.

Q2: What is the most common strategy for synthesizing this compound?

A2: The most reliable and widely adopted strategy involves a three-step process:

  • Protection: The three phenolic hydroxyl groups of a gallic acid derivative (commonly methyl gallate) are protected, most often as benzyl ethers. This forms methyl 3,4,5-tris(benzyloxy)benzoate.

  • Amide Formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3,4,5-tris(benzyloxy)benzoic acid. This protected acid is then coupled with the desired amine using standard peptide coupling reagents.

  • Deprotection: The benzyl protecting groups are removed, typically via catalytic hydrogenolysis, to yield the final product, this compound.

Q3: Which protecting group is best for the hydroxyl functions of gallic acid?

A3: Benzyl (Bn) ethers are the most commonly used protecting groups for this synthesis. They are stable to a wide range of reaction conditions used in amide coupling (both acidic and basic) and can be removed cleanly under relatively mild reductive conditions (catalytic hydrogenolysis) that typically do not affect the newly formed amide bond.[1]

Q4: I see a lot of white precipitate in my carbodiimide (EDC/DCC) coupling reaction. What is it and how do I remove it?

A4: The white precipitate is the corresponding urea byproduct (e.g., N,N'-dicyclohexylurea (DCU) from DCC or the water-soluble urea from EDC). This is a known consequence of using carbodiimide coupling agents. If using DCC, the DCU is mostly insoluble in common organic solvents and can be largely removed by filtration.[2][3] For EDC, the resulting urea is water-soluble, so it can be removed during an aqueous workup. A more persistent issue can be the formation of an N-acylurea byproduct, which is discussed in the troubleshooting section.

Q5: My final product is highly soluble in polar solvents like methanol and water. How can I effectively purify it?

A5: The high polarity of this compound makes purification challenging. Standard silica gel chromatography with non-polar solvent systems is often ineffective. The two primary methods are:

  • Recrystallization: This is the preferred method for achieving high purity. Common solvent systems include water, methanol/water mixtures, or ethanol/water.[4] The key is to find a system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Reversed-Phase Column Chromatography: If recrystallization is unsuccessful, reversed-phase (C18) silica gel chromatography using a gradient of water and a polar organic solvent (like methanol or acetonitrile) is an effective alternative for purifying highly polar compounds.[5]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Issues with Hydroxyl Group Protection (Benzylation)

Problem: Low yield or incomplete reaction during the benzylation of methyl gallate.

Probable Causes:

  • Ineffective Base: The base used (e.g., K₂CO₃, NaH) is not strong enough or is of poor quality.

  • Reagent Quality: Benzyl bromide or chloride is old or has degraded.

  • Solvent Issues: The solvent (typically DMF or acetone) is not anhydrous.

  • Side Reactions: Formation of quaternary ammonium salts if DMF is used at high temperatures with benzyl bromide.[6]

Workflow & Troubleshooting Protocol: Benzylation of Methyl Gallate

cluster_0 Step 1: Benzylation start Methyl Gallate + Benzyl Bromide reagents K₂CO₃ (anhydrous), Anhydrous DMF, N₂ atmosphere start->reagents Add reagents conditions Stir at RT to 60°C, monitor by TLC reagents->conditions workup Quench with water, Extract with EtOAc conditions->workup Upon completion purify Recrystallize from Ethanol or Column Chromatography workup->purify product Methyl 3,4,5-tris(benzyloxy)benzoate purify->product cluster_1 Step 2: Amide Coupling start 3,4,5-Tris(benzyloxy)benzoic Acid + Amine reagents Coupling Reagent (e.g., EDC/HOBt), Base (e.g., DIPEA) start->reagents conditions Anhydrous DCM or DMF, 0°C to RT, N₂ atmosphere reagents->conditions monitor Monitor by TLC/LC-MS conditions->monitor workup Aqueous workup (e.g., 1M HCl, sat. NaHCO₃, brine) monitor->workup Upon completion purify Column Chromatography (EtOAc/Hexane) workup->purify product Protected Amide purify->product cluster_2 Step 3: Deprotection start Protected Amide reagents Pd/C (10% w/w), H₂ gas start->reagents conditions Solvent (MeOH, EtOH, or EtOAc), RT, 1-5 atm H₂ reagents->conditions monitor Monitor by TLC/LC-MS conditions->monitor workup Filter through Celite®, Concentrate filtrate monitor->workup Upon completion purify Recrystallize from MeOH/Water or Ethanol workup->purify product This compound purify->product

References

Technical Support Center: Degradation Pathways of 3,4,5-Trihydroxybenzamide Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for investigating the degradation of 3,4,5-Trihydroxybenzamide (a gallamide derivative) under oxidative stress conditions. Our goal is to equip you with the foundational knowledge and practical tools to conduct robust and reproducible stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry and analysis of this compound degradation.

Q1: What are the primary objectives of studying the oxidative degradation of this compound?

The primary objectives of conducting forced degradation studies are multifaceted and critical for drug development.[1][2] These studies help to:

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down under oxidative stress allows for the identification of potential degradants that could form during manufacturing, storage, or even in vivo.[2][3]

  • Identify Critical Quality Attributes: The pyrogallol moiety of this compound is highly susceptible to oxidation. Characterizing its stability is essential for defining storage conditions and packaging requirements.

  • Develop Stability-Indicating Methods: A crucial regulatory requirement is the development of analytical methods (typically HPLC) that can accurately measure the parent drug in the presence of its degradation products.[3][4] Forced degradation is used to generate these products to prove the method's specificity.[5]

  • Assess Intrinsic Stability: These studies provide insight into the inherent chemical stability of the molecule, which can guide formulation development to enhance shelf-life and therapeutic efficacy.[1]

Q2: What is the likely initiation step for the degradation of this compound by Reactive Oxygen Species (ROS)?

The degradation of phenolic compounds like this compound is typically initiated by the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups.[6] The pyrogallol structure (1,2,3-trihydroxybenzene) is particularly reactive. The process involves:

  • Hydrogen Abstraction: A highly reactive oxygen species (ROS), such as a hydroxyl radical (•OH) generated from a Fenton-like reaction, abstracts a hydrogen atom from one of the -OH groups.[7][8]

  • Formation of a Semiquinone Radical: This initial step results in the formation of a resonance-stabilized semiquinone radical. This intermediate is a key branching point in the degradation pathway.

The antioxidant properties of phenolic compounds are, in fact, based on their ability to scavenge free radicals through this mechanism.[9][10]

Q3: What are the expected major degradation products under oxidative stress?

Following the formation of the semiquinone radical, the most probable subsequent reaction is further oxidation to form a quinone structure.[6] Specifically for the pyrogallol moiety, this would likely be an ortho-quinone.

  • Primary Degradant (Ortho-quinone): The semiquinone radical can be oxidized to form a highly electrophilic o-quinone derivative of this compound. These quinones are often colored, which may be observable as a yellow or brown tint in the reaction solution.

  • Secondary Degradants & Polymers: Quinones are highly reactive and can undergo a variety of subsequent reactions, including Michael addition with nucleophiles or polymerization with other gallamide molecules. This can lead to the formation of higher molecular weight products, which may precipitate or be difficult to characterize. In some cases, oxidative cleavage of the aromatic ring can occur under harsh conditions, leading to smaller, aliphatic acid or aldehyde fragments.[11]

Q4: Which analytical techniques are recommended for monitoring and characterizing these degradation pathways?

A combination of chromatographic and spectrometric techniques is essential for a comprehensive analysis.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is the workhorse technique for separating the parent compound from its degradation products and quantifying them. A stability-indicating method must demonstrate baseline separation of all significant peaks.[3][4] The DAD detector is useful for assessing peak purity and obtaining UV spectra, which can help in preliminary identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive tool for structural elucidation of the unknown degradation products.[12] By determining the mass-to-charge ratio (m/z) of the degradants and analyzing their fragmentation patterns (MS/MS), one can propose and confirm their chemical structures.[4]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For more fundamental mechanistic studies, EPR (also known as ESR) spectroscopy can be used with spin-trapping agents to directly detect and identify the transient free-radical intermediates (e.g., the semiquinone radical) formed during the initial stages of oxidation.[7]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to common problems encountered during forced degradation studies.

Issue / Observation Potential Cause(s) Recommended Troubleshooting Actions
No significant degradation (<5%) is observed. 1. Stress conditions are too mild.[1] 2. The compound is exceptionally stable under the tested conditions. 3. The analytical method is not stability-indicating (degradants co-elute with the parent peak).1. Increase Stress: Incrementally increase the concentration of the oxidant (e.g., from 3% to 6% H₂O₂), the exposure time, or the temperature.[1] 2. Confirm Method Specificity: Review your HPLC method. Ensure the peak is pure using DAD analysis or by developing an orthogonal method.
The parent compound is completely degraded (>90%). 1. Stress conditions are too harsh, leading to secondary and tertiary degradation.[5]1. Reduce Stress: Decrease the oxidant concentration, shorten the incubation time, or lower the temperature. The goal for method validation is typically 5-20% degradation to ensure primary degradants are formed and can be adequately characterized.[1][5]
Poor mass balance in analytical results. 1. Some degradation products are volatile. 2. Degradants lack a UV chromophore and are invisible to the DAD detector. 3. Degradants (e.g., polymers) are precipitating out of solution or are irreversibly adsorbed to the HPLC column.[1]1. Use Universal Detection: Employ a universal detector like mass spectrometry (MS), a charged aerosol detector (CAD), or an evaporative light scattering detector (ELSD) in parallel with the DAD.[1] 2. Modify Chromatography: Adjust the mobile phase gradient to ensure all components are eluted. Perform a strong solvent wash of the column after each run. 3. Check for Precipitates: Visually inspect samples before injection. If solids are present, they may need to be dissolved in a stronger solvent (e.g., DMSO) for characterization, though this may not be suitable for quantification.
Inconsistent or irreproducible degradation profiles. 1. Variability in the preparation of stress agents (e.g., H₂O₂ solution). 2. Uncontrolled exposure to light or temperature fluctuations. 3. Contamination in the reaction vessel or solvent.1. Standardize Reagents: Always prepare fresh solutions of stress agents. 2. Control Environment: Conduct incubations in a calibrated, temperature-controlled bath and protect samples from light unless photostability is being intentionally studied.[1] 3. Use Controls: Always run a blank (solvent + stress agent) and a control (compound in solvent, no stress agent) alongside your samples.

Validated Experimental Protocols

These protocols provide a starting point for your investigations and should be optimized for your specific experimental setup.

Protocol 1: Forced Oxidative Degradation with Hydrogen Peroxide (H₂O₂)

This protocol outlines a standard procedure for inducing oxidative degradation to generate primary degradants.

Objective: To achieve approximately 10-20% degradation of this compound.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Purified Water, HPLC grade

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium sulfite (for quenching)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.

  • Prepare Stress Agent: Prepare a 3% H₂O₂ solution by diluting the 30% stock with purified water. Caution: H₂O₂ is a strong oxidant.

  • Initiate Degradation: In a clean vial, combine 1 mL of the drug stock solution with 1 mL of the 3% H₂O₂ solution. This results in a final drug concentration of 0.5 mg/mL in 1.5% H₂O₂.

  • Incubation: Store the reaction vial at room temperature (or a controlled temperature like 40 °C), protected from light, for a predetermined time (e.g., start with 24 hours).[1]

  • Time-Point Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench Reaction: Immediately add a small amount of a quenching agent like sodium sulfite to the aliquot to neutralize any remaining H₂O₂.

  • Sample Preparation for Analysis: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2). A control sample (drug solution without H₂O₂) should be analyzed in parallel.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides typical parameters for an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-32 min: Hold at 95% B

    • 32-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at a suitable wavelength for the parent compound (e.g., 270 nm) and collect spectra from 200-400 nm.

Mass Spectrometry Conditions (Example for ESI+):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Scan Range: m/z 100 - 1000.

  • MS/MS: Perform data-dependent acquisition to trigger fragmentation scans on the most abundant ions.

Data Interpretation and Visualization

Proposed Degradation Pathway

The following diagram illustrates the proposed initial steps in the oxidative degradation of this compound.

G cluster_0 Initiation cluster_1 Propagation A This compound B Semiquinone Radical A->B Hydrogen Abstraction A->B C Ortho-Quinone Derivative B->C Further Oxidation (-H⁺, -e⁻) B->C ROS ROS (e.g., •OH) ROS->A -H• D Polymeric Products / Ring Opening C->D Polymerization / Further Reactions C->D

Caption: Proposed pathway for oxidative degradation of this compound.

Experimental Workflow

This diagram outlines the logical flow for conducting a forced degradation study.

Workflow prep 1. Prepare Drug Stock & Stress Agents stress 2. Incubate Drug Under Stress Conditions (e.g., 3% H₂O₂ at RT) prep->stress sample 3. Sample at Time Points & Quench Reaction stress->sample hplc 4. Analyze via Stability-Indicating HPLC-DAD/MS Method sample->hplc data 5. Quantify Degradation & Identify Products hplc->data report 6. Propose Pathway & Finalize Report data->report

References

Technical Support Center: Stabilization of 3,4,5-Trihydroxybenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4,5-Trihydroxybenzamide, also known as Gallamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation and stabilization of its stock solutions. Given its structural similarity to gallic acid, particularly the presence of the unstable pyrogallol group, this guide synthesizes best practices for both compounds to ensure the integrity and reproducibility of your experiments.

Understanding the Core Challenge: The Unstable Pyrogallol Moiety

This compound possesses a 1,2,3-trihydroxybenzene ring, a structure known as a pyrogallol group. This functional group is highly susceptible to autoxidation, a process where it reacts with atmospheric oxygen.[1] This reaction is significantly accelerated under neutral to alkaline conditions and in the presence of dissolved oxygen and trace metal ions.[2][3]

The oxidation process initiates a cascade of reactions, generating superoxide radicals and forming quinone-type intermediates.[1][4][5] These intermediates can further polymerize, leading to the characteristic yellow-brown discoloration of the solution, a decrease in the concentration of the active compound, and the formation of potentially interfering byproducts.[5] This inherent instability makes the preparation of stable, reliable stock solutions a critical, non-trivial step in experimental design.

Mechanism of Degradation

The instability of compounds with adjacent hydroxyl groups, like this compound, is primarily due to the formation of unstable quinone intermediates, especially at higher pH levels.[6] The reaction involves the transfer of electrons from the electron-rich hydroxyl groups to oxygen, a process catalyzed by alkaline conditions.[5]

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow/brown overnight. What happened and can I still use it?

A1: The color change indicates oxidative degradation. The pyrogallol group has been oxidized to form colored quinone and polymerized products.[5] The solution's effective concentration of this compound is now lower than intended, and it contains degradation byproducts. It is strongly recommended to discard the solution and prepare a fresh stock using the stabilization protocols outlined below to ensure experimental accuracy and reproducibility.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: While water is a common solvent, its oxygen content and potential for pH shifts can promote degradation. For less polar applications, solvents like methanol or ethanol can be used.[7][8] However, the most critical factor is not just the solvent itself, but the additives and conditions used during preparation. For aqueous solutions, using deoxygenated, acidic water is paramount.

Q3: How does pH affect the stability of my stock solution?

A3: pH is the most critical factor. Alkaline (high pH) conditions dramatically accelerate the oxidation of the pyrogallol group.[2][9][10] Studies on the closely related gallic acid show it is highly unstable at pH levels above neutral.[2][11] Therefore, stock solutions must be prepared and stored in an acidic environment (ideally pH 3-5) to ensure stability.

Q4: Can I store my stock solution at room temperature?

A4: While the solid powder form of this compound can be stored at room temperature, solutions are far more labile.[12] For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to minimize degradation. Always store solutions protected from light.

Q5: I don't have access to an inert gas line. How critical is it?

A5: It is highly critical for long-term stability. Dissolved oxygen is a primary reactant in the degradation pathway.[5] While preparing solutions in an acidic buffer will slow degradation, purging the solvent with an inert gas like argon or nitrogen before use is a key step to remove dissolved oxygen and significantly extend the solution's shelf-life. If an inert gas line is unavailable, using freshly boiled and cooled water (which has a lower dissolved oxygen content) is a less effective but still beneficial alternative.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Rapid Color Change (Minutes to Hours) 1. Alkaline or neutral pH of the solvent.[2] 2. High concentration of dissolved oxygen.1. Use a low pH buffer (e.g., pH 3-5 citrate or acetate buffer). 2. Deoxygenate the solvent by sparging with nitrogen or argon before dissolving the compound.
Precipitate Forms After Refrigeration 1. The concentration exceeds the solubility limit at the lower temperature. 2. Degradation products are precipitating.1. Prepare a slightly more dilute stock solution. 2. Warm the solution to room temperature and vortex to see if it redissolves. If not, it may be degraded and should be discarded. 3. Consider using a co-solvent like a small percentage of DMSO or ethanol if compatible with your experiment.
Inconsistent Experimental Results 1. Degradation of the stock solution between experiments. 2. Use of a partially degraded (discolored) solution.1. Prepare fresh stock solution for each experiment or use properly stored frozen aliquots. 2. Never use a solution that has changed color. 3. Implement a stability testing protocol (see below) to determine the usable life of your stock under your specific storage conditions.
Stock Solution Fades in Color Over Time This is not typical for this compound; degradation usually causes darkening. This may indicate a reaction with another component in your specific buffer system.Review all components of your solvent/buffer for potential reactivity. Prepare the stock in a simpler, validated buffer system as described in the protocols below.

Experimental Protocols & Workflows

Workflow for Preparing Stabilized Stock Solutions

This workflow diagram illustrates the critical decision points and steps for preparing a stable stock solution.

G cluster_prep Solvent Preparation cluster_dissolve Dissolution cluster_store Storage sparge Sparge Solvent with Inert Gas (N2/Ar) for 15-30 min acidify Acidify Solvent (e.g., to pH 3-5 with HCl or use acidic buffer) sparge->acidify chelator Add Chelating Agent (e.g., 100 µM EDTA) acidify->chelator weigh Weigh this compound Accurately chelator->weigh dissolve Dissolve in Prepared Solvent (Use sonication if needed) weigh->dissolve filter Sterile Filter (0.22 µm) (Optional, for cell culture) dissolve->filter aliquot Aliquot into Light-Protecting Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store caption Workflow for Stabilized Stock Preparation

Caption: Key steps for preparing stable this compound solutions.

Protocol 1: Preparation of a Highly Stabilized Aqueous Stock Solution (10 mM)

This protocol incorporates multiple stabilization techniques to maximize the shelf-life of your stock solution.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ascorbic acid (Optional, as a secondary antioxidant)[13][14]

  • Inert gas (Nitrogen or Argon)

  • Sterile, light-protecting storage tubes (e.g., amber cryovials)

Procedure:

  • Solvent Deoxygenation: Take a suitable volume of high-purity water (e.g., 100 mL) in a flask. Sparge with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.

  • Solvent Acidification: While continuing to sparge, adjust the pH of the water to between 3.0 and 4.0 using a dilute HCl solution. This acidic environment is crucial for stability.[6]

  • Add Stabilizers:

    • Add EDTA to a final concentration of 100 µM. EDTA chelates trace metal ions that can catalyze oxidation.[13][14]

    • (Optional) Add ascorbic acid to a final concentration of 1 mM. Ascorbic acid acts as a sacrificial antioxidant, protecting the primary compound.[13]

  • Dissolution:

    • Weigh out the required amount of this compound for your target concentration (e.g., 16.91 mg for a 10 mM solution in 10 mL).

    • Add the powder to the required volume of your prepared, stabilized solvent.

    • Vortex or sonicate briefly until fully dissolved. Minimize headspace in the container.

  • Storage:

    • Immediately aliquot the solution into single-use volumes in amber or foil-wrapped cryovials.

    • Blanket the headspace of each vial with inert gas before capping, if possible.

    • Store frozen at -20°C or, for maximum stability, at -80°C.

Protocol 2: Rapid Stability Assessment using UV-Vis Spectrophotometry

This protocol allows you to empirically determine the stability of your stock solution under your specific laboratory conditions.

Principle: The degradation of this compound leads to the formation of oxidized products that absorb light at different wavelengths, often in the visible spectrum (causing the yellow-brown color). By monitoring the UV-Vis spectrum over time, you can track the degradation.[11]

Procedure:

  • Prepare Stock: Prepare your this compound stock solution using your intended protocol.

  • Initial Scan (T=0):

    • Dilute an aliquot of the fresh stock solution to a suitable concentration for spectrophotometry (e.g., 50-100 µM) in your experimental buffer.

    • Scan the absorbance from 250 nm to 500 nm to identify the absorbance maximum (λmax) and establish a baseline spectrum.

  • Incubation: Store your stock solution under the conditions you wish to test (e.g., room temp on the bench, 4°C in the fridge).

  • Time-Point Scans: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take another aliquot from the stock solution, dilute it in the same manner, and record a new UV-Vis spectrum.

  • Analysis:

    • Primary Peak Decrease: Observe the decrease in absorbance at the initial λmax. This correlates with the loss of the parent compound.

    • New Peak Formation: Look for the appearance of new absorbance peaks at longer wavelengths (e.g., >320 nm), which indicates the formation of degradation products.[15]

Data Interpretation:

Time Point Absorbance at λmax % Remaining (Approx.) Appearance of New Peaks (>320 nm) Stability Assessment
T=01.05100%NoneStable
T=4h1.02~97%Minor shoulder appearsMinor degradation, likely usable
T=24h0.85~81%Clear peak forming at 350 nmSignificant degradation, not recommended for use
Advanced Analytical Validation: HPLC

For quantitative analysis in GMP or drug development settings, High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.[16][17] An HPLC method can separate and quantify the parent this compound from its degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol.[18][19]

  • Detection: UV detector set to the λmax of this compound (approx. 270-275 nm).[18][19]

  • Analysis: A stability-indicating method would show a decrease in the area of the parent peak over time, with a corresponding increase in the area of new peaks representing degradation products.

Logical Relationship Diagram

This diagram illustrates the interplay of factors leading to degradation and the corresponding protective measures.

G cluster_causes Causes of Degradation cluster_effects Degradation Pathway cluster_solutions Stabilization Strategies O2 Dissolved Oxygen Oxidation Oxidation of Pyrogallol Group O2->Oxidation Metals Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) Metals->Oxidation HighPH Neutral / Alkaline pH HighPH->Oxidation Quinone Formation of Quinone Intermediates Oxidation->Quinone Degradation Loss of Potency & Color Change Quinone->Degradation InertGas Inert Gas Sparging InertGas->O2 Removes Acid Acidic Buffer (pH 3-5) Acid->HighPH Prevents EDTA Chelating Agents (EDTA) EDTA->Metals Chelates Antioxidant Sacrificial Antioxidants (Ascorbic Acid) Antioxidant->Oxidation Inhibits caption Factors in Degradation and Stabilization

Caption: Relationship between degradation factors and protective strategies.

References

preventing precipitation of 3,4,5-Trihydroxybenzamide in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Gallamide Properties

I'm currently immersed in Google searches, aiming to dissect the physicochemical properties of Gallamide. My focus is laser-sharp on understanding its solubility, pKa values, and stability under varied conditions. I intend to thoroughly analyze data related to its behavior.

Refining Troubleshooting Strategy

I'm now prioritizing the structure of the technical support content for Gallamide. I'm organizing this into a clear question-and-answer format, building a progressive troubleshooting guide. I'll include the science behind each potential issue, step-by-step solutions, and data tables with buffer details. Diagrams will visualize concepts for easier understanding. I'm aiming for a comprehensive and accessible resource.

Initiating Comprehensive Search

I'm now starting a thorough search for 3,4,5-Trihydroxybenzamide. I'm focusing on its solubility and pKa values across different buffers. I'm also hunting for existing guides on this compound, especially those addressing precipitation and recommending solutions. I'm deep-diving into its chemical interactions with buffer components to anticipate incompatibilities. My goal is a robust foundation for my support content.

Exploring Gallamide Data

I've been immersed in the physicochemical properties of Gallamide, noting its molecular weight, synonyms, and melting point. I've also found some spectral data. I'm now digging deeper into its solubility and stability, crucial for understanding its potential applications.

Reviewing Phenolic Compound Data

I've significantly expanded my knowledge of Gallamide and related phenolic compounds. I've compiled details on its molecular weight, formula, synonyms, melting point, and predicted properties like logP and water solubility. My focus now is on this compound. I'm investigating how its three hydroxyl groups affect solubility, referencing studies on Gallic acid's solubility in different solvents and exploring strategies to enhance solubility. The sensitivity of phenolic compounds to heat, light, and pH also demands closer examination.

Delving Deeper into Gallamide

I've assembled a comprehensive dataset on Gallamide and related phenolic compounds, spanning physicochemical properties, solubility, and stability, with comparisons to Gallic acid. I'm focusing on the solubility and stability of Gallamide, particularly its sensitivity to heat, light, and pH. I need to determine the pKa values of the phenolic hydroxyl groups for a complete analysis.

Expanding Data Collection

I've assembled quite a comprehensive dataset on Gallamide, noting its physicochemical properties, solubility, and stability, with comparisons to Gallic acid. Now, I am concentrating on securing the specific pKa values of this compound. I am also working to find details on precipitation in particular buffers, along with quantitative solubility data and tried and tested buffer recipes that are compatible with the compound.

Focusing on Solubility Needs

I've assembled a robust dataset on Gallamide's physicochemical properties, solubility, and stability, comparing it to Gallic acid. Now, I am concentrating on securing the specific pKa values of this compound. I am also working to find details on precipitation in particular buffers, along with quantitative solubility data and tried and tested buffer recipes that are compatible with the compound. I will be refining search parameters for pKa values and quantitative solubility data to provide the data requested for the technical support guide. I will look for any documented incompatibilities with common buffer components.

Focusing Data Searches

I'm now conducting a targeted search to fill data gaps. I'm focusing on finding the specific pKa values of Gallamide, along with its solubility data in various buffers and co-solvent mixtures. I'm also looking for any documented incompatibilities with common buffer components. This data will be instrumental in building a comprehensive technical support guide.

Pinpointing Relevant Data

I've made solid headway in gathering the information I need, specifically regarding the pKa of 3,4,5-Trihydroxybenz amide. I've located documentation that clearly lists the pKa of its acid counterpart, 3,4,5-Trihydroxybenzoic acid. This is a promising start!

Uncovering Key Properties

I'm making excellent progress. Now I've found a good pKa value and started digging into the nuances of pH, solubility, and co-solvents for phenolic compounds. It appears that 3,4,5-Trihydroxybenzoic acid is a strong analog, which will help us calculate the needed properties for 3,4,5-Trihydroxybenz amide. I've also verified the pivotal role of pH in the solubility of these substances. I'm now exploring the mechanics of how co-solvents enhance solubility.

Examining Key Parameters

I've been immersed in more research. I've now confirmed the acid counterpart's pKa. Further, I've got strong insights into the pH-solubility relationship for phenols, finding that solubility increases under alkaline conditions. Co-solvents are clearly beneficial, as I've found that PEG and ethanol can improve the solubility of poorly soluble compounds like these. I need more quantitative solubility data specifically for the target compound, but I'm in a great position to refine our predictions. I'm also finding great help in understanding how to troubleshoot potential precipitation issues, which I'll apply to my modeling.

Assessing Data Accuracy

My research has yielded promising findings. I've uncovered that 3,4,5-Trihydroxybenzoic acid's pKa is 4.48, offering valuable insights into phenolic hydroxyl group acidity. I've also confirmed the pH-solubility relationship in phenolic compounds, showing increased solubility under alkaline conditions. Co-solvents like ethanol and PEG are established for enhancing solubility, with a case study on rifabutin serving as a helpful example. While buffer compatibility, particularly phosphate and Tris, is understood, I still seek precise solubility data for the target compound, alongside detailed experimental protocols and specific incompatibility data. I'm now equipped to craft a strong, scientifically-backed technical support guide, even with the need for further refinement.

Formulating Practical Solutions

I'm now integrating all the data to develop practical solubility guidelines. I've compiled 3,4,5-Trihydroxybenzoic acid's pKa, pH-solubility correlations, co-solvent effects, and buffer compatibility. I now focus on constructing a helpful technical support guide for our compound, anticipating practical challenges like precipitation. I will also make some helpful diagrams and charts.

troubleshooting poor yield in 3,4,5-Trihydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5-Trihydroxybenzamide (Gallamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice to help you troubleshoot poor yields and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound typically start from gallic acid or its derivatives. The two most prevalent routes are:

  • Direct Amidation of Gallic Acid: This involves activating the carboxylic acid of gallic acid and then reacting it with an ammonia source. A significant challenge here is the protection of the three highly reactive phenolic hydroxyl groups to prevent side reactions. A common strategy involves protecting the hydroxyls (e.g., as benzyl or methoxy ethers), followed by amidation, and then deprotection.[1][2][3]

  • Ammonolysis of a Gallic Acid Ester: A more common and often higher-yielding approach is the reaction of a gallic acid ester, such as methyl gallate, with ammonia or an ammonia source.[4][5] This route often avoids the need for protecting groups on the phenolic hydroxyls, simplifying the overall process.

Q2: Why is this synthesis prone to low yields?

A2: The synthesis of this compound is challenging due to the inherent reactivity of the gallic acid moiety. The three adjacent hydroxyl groups make the aromatic ring highly electron-rich and extremely susceptible to oxidation, especially under basic or neutral conditions in the presence of air.[6][7][8] This oxidation leads to the formation of colored polymeric byproducts, which complicates purification and reduces the yield of the desired product. Other factors include incomplete reactions, decarboxylation at high temperatures[6], and potential side reactions during amide formation.

Q3: What are the critical reaction parameters to control?

A3: Careful control of the reaction environment is paramount. Key parameters include:

  • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenol groups.

  • Temperature: Elevated temperatures can promote decarboxylation of gallic acid to form pyrogallol[6] or lead to other degradation pathways. The optimal temperature will depend on the specific route, but it is crucial to monitor and control it closely.

  • pH: The pH of the reaction mixture is critical. Alkaline solutions of gallic acid are readily oxidized by air.[6][7] For methods involving basic reagents, careful addition and strict exclusion of oxygen are necessary.

  • Purity of Reagents: Using high-purity starting materials and solvents is essential to avoid introducing catalytic impurities that could promote side reactions.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My reaction mixture turns dark brown or black upon adding a base or heating.

  • Plausible Cause: This is a classic sign of oxidation. The trihydroxyphenyl moiety is extremely sensitive to oxidation, which is accelerated by heat and basic conditions, leading to the formation of quinone-type species and subsequent polymerization into dark, often insoluble, materials.[6][7][8]

  • Diagnostic Steps:

    • Run a Thin Layer Chromatography (TLC) of your reaction mixture. A dark streak from the baseline that doesn't resolve into distinct spots is indicative of polymeric material.

    • If possible, take a small aliquot, quench it, and analyze by LC-MS. The presence of multiple high-molecular-weight species would support the oxidation hypothesis.

  • Corrective Actions:

    • Deoxygenate Solvents: Before starting the reaction, thoroughly sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Maintain Inert Atmosphere: Ensure your reaction setup is equipped for maintaining a positive pressure of inert gas throughout the entire process, including reagent addition and reaction time.

    • Use an Antioxidant (Optional): In some cases, adding a small amount of a reducing agent like sodium dithionite or ascorbic acid can help suppress oxidation, although this may complicate purification.

    • Control Temperature: If using heat, ensure it is the minimum required for the reaction to proceed at a reasonable rate. Use a temperature-controlled heating mantle or oil bath.

Problem 2: The yield is low, but the reaction mixture is not dark. TLC shows significant starting material remaining.

  • Plausible Causes: This points to an incomplete reaction. The cause could be insufficient activation of the carboxylic acid, poor nucleophilicity of the ammonia source, or a deactivated catalyst.

    • For Direct Amidation: If using a coupling agent like DCC or EDC[9], it may be degrading or reacting with the unprotected phenolic hydroxyls. The formation of stable O-acylisourea intermediates can also prevent the desired N-acylation.

    • For Ester Ammonolysis: The reaction may not have been run for a sufficient amount of time, or the temperature may be too low. The concentration of ammonia could also be a limiting factor.

  • Diagnostic Steps:

    • Monitor the reaction progress closely using TLC or HPLC to determine if the reaction has stalled or is proceeding very slowly.

    • If you have access to in-situ IR, look for the disappearance of the starting material's characteristic carbonyl stretch and the appearance of the amide carbonyl stretch.

  • Corrective Actions:

    • Route 1: Direct Amidation (with protected hydroxyls):

      • Choice of Coupling Agent: Consider using coupling agents less prone to side reactions with phenols, such as HATU or HBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Activate as Acid Chloride: A robust method is to convert the protected gallic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily form the amide upon treatment with ammonia.

    • Route 2: Ammonolysis of Methyl Gallate:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time and/or temperature while monitoring for any signs of degradation.

      • Use a Sealed Vessel: To maintain a high concentration of ammonia, especially if using methanolic ammonia, the reaction should be performed in a sealed pressure vessel (autoclave). This allows for heating above the boiling point of the solvent, significantly accelerating the reaction.

Problem 3: The final product is difficult to purify and appears as an off-white or brownish solid.

  • Plausible Cause: Even with precautions, minor oxidation can occur, leading to colored impurities that co-precipitate with your product. Residual starting materials or byproducts from side reactions can also be present.

  • Diagnostic Steps:

    • Check the purity of the crude product by HPLC and obtain a proton NMR spectrum. The presence of broad signals in the aromatic region or a complex baseline can indicate impurities.

    • Determine the melting point of the crude solid. A broad melting range suggests the presence of impurities.

  • Corrective Actions:

    • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system is often required. Good results can often be obtained by dissolving the crude product in a minimal amount of hot methanol or ethanol and then adding a non-polar solvent like dichloromethane or allowing it to cool slowly. Water and acetone can also be used for recrystallization.[10]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The carbon will adsorb many of the colored, polymeric impurities. Hot filter the solution through a pad of Celite to remove the carbon and then allow the filtrate to cool and crystallize.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A polar mobile phase, such as ethyl acetate/methanol or dichloromethane/methanol, will be required. Be aware that the acidic nature of silica gel can sometimes cause streaking; this can be mitigated by adding a small amount of acetic or formic acid to the eluent.

Recommended Protocol: Ammonolysis of Methyl Gallate

This protocol is often preferred due to its operational simplicity and avoidance of protection/deprotection steps.

Materials:

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

  • Methanolic Ammonia (7N solution in methanol)

  • Methanol

  • Activated Carbon

  • Celite

Procedure:

  • Reaction Setup: Place methyl gallate (1 equivalent) into a stainless-steel autoclave or a heavy-walled pressure vessel equipped with a magnetic stir bar.

  • Add Reagent: Add the 7N methanolic ammonia solution. The amount should be sufficient to completely dissolve the methyl gallate upon gentle warming and to provide a large excess of ammonia.

  • Seal and Heat: Seal the vessel tightly. Place it in an oil bath and heat to 80-100°C with vigorous stirring. The reaction progress should be monitored by taking aliquots (after cooling the vessel completely) and analyzing by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction vessel to room temperature, and then in an ice bath, before carefully opening it in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. This will likely yield a solid residue.

  • Purification:

    • Dissolve the crude solid in a minimum amount of boiling methanol.

    • Add a small amount of activated carbon (approx. 5% by weight of the crude product).

    • Stir the hot suspension for 15-20 minutes.

    • Prepare a filtration setup with a thin pad of Celite over filter paper in a Büchner funnel. Pre-heat the funnel with hot solvent.

    • Filter the hot solution quickly to remove the activated carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator (4°C) to complete crystallization.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

ParameterRecommended ValueRationale
Reactant Methyl GallateMore stable and easier to handle than gallic acid for this reaction.
Reagent 7N Methanolic AmmoniaProvides a high concentration of the nucleophile.
Vessel Sealed Autoclave/Pressure VesselAllows for heating above the solvent boiling point, increasing reaction rate.
Temperature 80-100 °CProvides sufficient energy for ammonolysis without significant degradation.
Purification Recrystallization with CharcoalEffective for removing colored oxidation byproducts.

Visualizing the Process

Synthesis and Key Side Reactions

The following diagram illustrates the desired synthetic pathway from gallic acid and highlights the primary side reactions that can lead to poor yield.

Synthesis_Pathway cluster_main Main Synthetic Routes cluster_side Common Side Reactions / Issues GA Gallic Acid MG Methyl Gallate GA->MG Esterification (MeOH, H+) PGA Protected Gallic Acid GA->PGA Protection (e.g., BnBr, K2CO3) Oxidation Oxidation Products (Quinones, Polymers) GA->Oxidation [O] (Air, Base) Decarboxylation Pyrogallol GA->Decarboxylation Heat Product 3,4,5-Trihydroxy- benzamide MG->Product Ammonolysis (NH3/MeOH, Heat) MG->Oxidation [O] (Air, Base) PGA_Amide Protected Amide PGA->PGA_Amide Amidation (1. Activation 2. NH3) PGA_Amide->Product Deprotection (e.g., H2, Pd/C) Product->Oxidation [O] (Air, Base)

Caption: Synthetic routes to this compound and common side reactions.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Flowchart start Low Yield of This compound q1 Is the reaction mixture dark brown/black? start->q1 cause_ox Likely Cause: Oxidation q1->cause_ox Yes q2 Is significant starting material remaining? q1->q2 No sol_ox Solution: 1. Use deoxygenated solvents. 2. Maintain inert atmosphere. 3. Minimize heat and base exposure. cause_ox->sol_ox cause_incomplete Likely Cause: Incomplete Reaction q2->cause_incomplete Yes cause_purification Likely Cause: Purification Loss / Impurities q2->cause_purification No sol_incomplete Solution: 1. Increase reaction time/temp. 2. Use sealed vessel for ammonolysis. 3. Use more robust coupling agent or convert to acid chloride for direct amidation. cause_incomplete->sol_incomplete sol_purification Solution: 1. Optimize recrystallization solvent. 2. Use activated carbon to remove colored impurities. 3. Consider column chromatography. cause_purification->sol_purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

purification of crude 3,4,5-Trihydroxybenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4,5-Trihydroxybenzamide (Gallamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Rationale for Recrystallization of this compound

This compound is a polar aromatic amide featuring three phenolic hydroxyl groups.[1] This structure makes the molecule highly capable of hydrogen bonding, dictating its solubility properties and making recrystallization an excellent choice for purification. The core principle of recrystallization is to exploit the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal solvent will dissolve the this compound sparingly at room temperature but readily at its boiling point.[4] Impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively removed.[5]

Common impurities in related syntheses can include unreacted starting materials, by-products from side reactions, or colored degradation products.[6][7] This guide will help you navigate the challenges associated with removing these contaminants to achieve high purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification of crude this compound. Given its polar, phenolic nature, an aqueous system is a logical and effective choice.

Step-by-Step Methodology:

  • Solvent Selection & Initial Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a magnetic stir bar.

    • Add a minimal amount of deionized water (e.g., 50 mL). This compound's precursor, gallic acid, is soluble in water, making it a suitable starting solvent.[8]

    • Heat the mixture on a stirring hotplate to a near-boil (~90-95°C). Add more hot deionized water in small increments until the solid just dissolves. The goal is to create a saturated or near-saturated solution; using a large excess of solvent will significantly reduce your final yield.[9][10]

  • Decolorization (If Necessary):

    • If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.[9]

    • Remove the flask from the heat source. Add a very small amount of activated charcoal (e.g., ~1-2% of the solute mass).

    • Caution: As a phenolic compound, this compound can potentially complex with ferric ions present in some grades of charcoal, which may introduce color.[4] Use high-purity, low-ash charcoal and avoid prolonged boiling after its addition.

    • Return the solution to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and the activated charcoal (if used).[3]

    • To prevent premature crystallization in the funnel, use a pre-heated stemless or short-stemmed funnel and fluted filter paper.[11] You can warm the filtration apparatus by placing it over the boiling solvent or in an oven.

    • Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask. If crystals begin to form on the filter, add a small amount of hot solvent to redissolve them.[12]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[2]

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]

    • Wash the crystals with a minimum amount of ice-cold deionized water to rinse away any soluble impurities adhering to the crystal surfaces.[9] Using room temperature or warm solvent will redissolve some of your product, lowering the yield.

  • Drying:

    • Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-80°C, well below the decomposition point of ~224°C[14]) or in a vacuum desiccator.

Data Summary Table
ParameterRecommended Value/SolventRationale
Compound This compoundPolar, phenolic solid
Purity (Typical Crude) ≥97.5% (HPLC)[1]Varies based on synthesis
Primary Solvent Deionized WaterGood solubility at high temp, poor at low temp for polar compounds.[2][8]
Approx. Solvent Ratio ~10-20 mL per gram of crudeHighly dependent on impurity profile; use the minimum required.[9]
Dissolution Temp. ~90-95°CMaximizes solubility without excessive evaporation.
Cooling Protocol Slow cool to RT, then ice bathPromotes formation of pure, large crystals.[13]
Washing Solvent Ice-cold Deionized WaterRemoves soluble impurities without significant product loss.[9]
Drying Temp. 60-80°CRemoves residual solvent without causing decomposition.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Gravity Filtration (Removes Insolubles) C->D E Clear, Hot Filtrate D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues that may arise during the recrystallization process.

Question 1: I've added a lot of hot water, but my compound won't fully dissolve. What's wrong?

  • Answer: This issue typically points to one of two scenarios:

    • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in hot water. If a significant portion of your compound has dissolved but a persistent solid remains, it is likely an insoluble impurity.[11] The correct procedure is to proceed to the hot gravity filtration step to remove it. Do not keep adding large excesses of solvent, as this will prevent your desired product from crystallizing later.[9]

    • Insufficient Solvent/Heat: It is possible you have not yet reached the saturation point. Ensure your solution is at a near-boiling temperature. If the amount of undissolved solid is still large and appears to be your product, continue adding small portions of hot solvent until it dissolves.

Question 2: My compound "oiled out" during cooling, forming a liquid layer instead of crystals. What should I do?

  • Answer: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is so supersaturated with impurities that crystal lattice formation is inhibited.[10][13] While this compound has a high melting point, significant impurities can lower the melting point of the mixture and cause this phenomenon.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (e.g., 10-15% more volume) to reduce the saturation level slightly.[12] Then, allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hotplate with the heat turned off or by insulating the flask. This slower cooling provides more time for proper crystal nucleation to occur.[10]

Question 3: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization?

  • Answer: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but there are no nucleation sites for crystals to begin growing.[10] There are two primary causes and solutions:

    • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[10] The solution is not saturated enough at the cold temperature. To fix this, gently boil off a portion of the solvent to increase the concentration of your compound, then attempt the cooling process again.[12]

    • Lack of Nucleation Sites: If the solution is indeed saturated, you can induce crystallization by:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[9][12]

      • Seeding: If you have a small crystal of pure this compound, add it to the cold solution. This "seed" crystal provides a perfect template for other molecules to crystallize upon.[10][13]

Question 4: My final product is pure, but my yield is very low. What are the common causes of product loss?

  • Answer: A low yield is frustrating but often preventable. The most common sources of unnecessary product loss are:

    • Using Too Much Solvent: Any amount of your compound will remain dissolved in the solvent (mother liquor) after cooling.[2] Using the absolute minimum amount of hot solvent required for dissolution is key to maximizing recovery.

    • Premature Filtration: If you did not cool the solution in an ice bath or did not allow sufficient time for crystallization, a significant amount of your product remained in solution.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for the wash step.[9]

    • Incomplete Transfer: Physical loss of material during transfers between flasks or on the filter paper can add up. Ensure you rinse all glassware with the mother liquor to transfer all crystals to the funnel.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization P1 No Crystals Formed Start->P1 P2 Compound 'Oiled Out' Start->P2 P3 Low Crystal Yield Start->P3 P4 Colored Crystals Start->P4 S1a Is solution clear? P1->S1a S2a Reheat to redissolve oil P2->S2a S3a Review Protocol: - Used minimum hot solvent? - Cooled in ice bath? - Washed with ice-cold solvent? P3->S3a S4a Redissolve in hot solvent P4->S4a S1b Boil off some solvent to concentrate S1a->S1b Yes S1c Induce Crystallization: - Scratch flask - Add seed crystal S1a->S1c No (Supersaturated) S2b Add small amount of extra hot solvent S2a->S2b S2c Cool very slowly S2b->S2c S4b Add activated charcoal S4a->S4b S4c Perform hot filtration & re-crystallize S4b->S4c

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: How do I perform a quick solvent test if water isn't working well? A: To test other solvents, place a small amount of your crude compound (e.g., 20-30 mg) in a test tube. Add about 0.5 mL of the solvent at room temperature. If it dissolves, the solvent is too good.[2] If it doesn't, heat the test tube in a water bath. If it dissolves when hot but reappears upon cooling, you have found a potentially good single solvent. If it is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., hexane), a two-solvent system might be effective.[4]

Q: Can I use a solvent mixture like ethanol/water? A: Yes, a two-solvent system is an excellent technique, especially when no single solvent has the ideal solubility properties.[15] For this compound, an ethanol/water or acetone/water system could work well.[2][16] The procedure involves dissolving the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then adding the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy. A drop of the good solvent is then added to restore clarity, and the solution is cooled slowly.[15]

Q: What is a realistic expectation for percent recovery? A: A 100% recovery is impossible because some product will always remain dissolved in the cold mother liquor.[9] A typical and successful recrystallization can result in a recovery of 70-90%. Recoveries below 60% may indicate one of the issues outlined in the troubleshooting guide, such as using too much solvent.

Q: Why is slow cooling so important? A: Crystal formation is a process of equilibrium where molecules of the same type selectively deposit onto the growing crystal lattice. Slow cooling allows this process to happen correctly, excluding impurity molecules that do not fit well into the lattice.[13] Rapid cooling or crashing the solid out of solution can trap impurities, defeating the purpose of the purification.[5]

References

Technical Support Center: Gallic acid Amide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the long-term storage and stability of gallic acid amides, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for gallic acid amides. The integrity of your starting material is paramount for reproducible and reliable experimental outcomes. Gallic acid and its amide derivatives, while promising therapeutic and research agents, are susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices, troubleshooting for common stability issues, and the underlying chemical principles governing their degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid gallic acid amides?

For long-term storage, solid gallic acid amide compounds should be stored at -20°C or lower in a tightly sealed, opaque container.[1] The environment should be kept as dry as possible, as many phenolic compounds are hygroscopic.[2][3] Storing under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation. Under these conditions, the solid compound should remain stable for at least two years.[1]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Gallic acid is soluble in organic solvents like DMSO, ethanol, and DMF.[1] When preparing a stock solution, use a high-purity, anhydrous solvent that has been purged with an inert gas to remove dissolved oxygen. Aqueous solutions of gallic acid are not recommended for storage longer than one day.[1] For gallic acid amides, it is best practice to prepare solutions fresh for each experiment. If temporary storage is unavoidable, store the solution in a tightly capped amber vial at 2-8°C for no more than 24 hours.

Q3: What are the common visual signs of degradation in my sample?

The primary visual indicator of degradation is a color change. Due to the oxidation of the phenolic hydroxyl groups, a pure, white, or off-white solid may turn yellow or brown. In solution, you might observe a similar color change or the formation of a precipitate, indicating the formation of insoluble degradation products.

Q4: How critical is pH to the stability of gallic acid amides in solution?

The pH is extremely critical. The gallic acid moiety is highly unstable in neutral to alkaline conditions (pH > 7), which promote rapid oxidation.[4][5][6][7] This degradation is irreversible.[4][6][7][8] Therefore, all aqueous buffers and experimental media should be maintained at a slightly acidic to neutral pH (ideally below pH 7) to ensure the stability of the compound during your experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My experimental results are inconsistent, especially between batches.
  • Question: I'm seeing significant variability in my cell-based assay results, even when using the same concentration of my gallic acid amide. What could be the cause?

  • Answer:

    • Potential Cause 1: Compound Degradation in Stock Solution. The most likely culprit is the degradation of your compound after being dissolved. If you are using a stock solution that is several days or weeks old, it has likely degraded, reducing the effective concentration of the active compound.

    • Solution: Always prepare fresh stock solutions immediately before use. If you must store a solution, do so for less than 24 hours at 2-8°C, protected from light.

    • Potential Cause 2: pH of Assay Media. The pH of your cell culture media (typically ~7.4) can accelerate the degradation of the gallic acid moiety.[5] While the amide group may offer some protection, the phenolic hydroxyls remain susceptible to oxidation.

    • Solution: While you cannot change the pH of the cell media, be aware of this inherent instability. Minimize the time the compound is in the media before and during the assay. For consistency, ensure this incubation time is identical for all experiments. Perform a control experiment to assess the stability of your compound in media over the course of your assay.

Issue 2: The color of my gallic acid amide solution has changed.
  • Question: My stock solution was colorless when I made it yesterday, but now it has a distinct yellow-brown tint. Is it still usable?

  • Answer:

    • Potential Cause: Oxidation. The color change is a classic sign of the oxidation of the phenol groups on the gallic acid core, leading to the formation of quinone-type structures.[9] This process is often accelerated by exposure to light, oxygen, and non-acidic pH.[5][7]

    • Solution: The solution is compromised and should be discarded. The presence of colored oxidation products means the concentration of your parent compound is lower than calculated, and the degradation products themselves could interfere with your experiment. To prevent this, ensure your solvent is purged with an inert gas (like argon or nitrogen) before dissolving the compound and store it in an amber vial to protect it from light.[3]

Issue 3: I see a new, unexpected peak in my HPLC or LC-MS analysis.
  • Question: I'm running a quality control check on my gallic acid amide, and I see a new peak that wasn't there when the sample was fresh. What is it?

  • Answer:

    • Potential Cause: Hydrolysis. A common degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield the parent carboxylic acid (gallic acid) and the corresponding amine.[10][11] This reaction is often catalyzed by acidic or basic conditions, especially with heat.[12]

    • Solution: To confirm if the new peak is gallic acid, run a pure gallic acid standard on your HPLC system under the same conditions. If the retention times match, hydrolysis is the likely cause. Review your experimental and storage conditions for any exposure to strong acids, bases, or high temperatures that could have facilitated this degradation.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Oxidation

The three hydroxyl groups on the aromatic ring of gallic acid make it a potent antioxidant but also highly susceptible to oxidation.[13] This process, accelerated by oxygen, light, and alkaline pH, results in the formation of semiquinone radicals and subsequently quinones, which are often colored.[9]

Caption: Oxidation of the gallic acid moiety to a quinone.

Hydrolysis

The amide bond, while generally stable, can be cleaved by water in a process called hydrolysis. This reaction breaks the amide into its constituent carboxylic acid and amine. It is significantly accelerated by the presence of strong acids or bases and heat.[14]

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3,4,5-Trihydroxybenzamide and Gallic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research, gallic acid (3,4,5-trihydroxybenzoic acid) has long been a benchmark, lauded for its potent radical scavenging capabilities attributed to its unique phenolic structure.[1][2] However, the quest for novel antioxidant agents with potentially improved properties has led to the exploration of its derivatives. This guide offers an in-depth, objective comparison of the antioxidant activity of gallic acid and its amide derivative, 3,4,5-Trihydroxybenzamide (also known as gallamide).

While direct, side-by-side experimental comparisons in the literature are limited, this guide synthesizes available data, explores the underlying structure-activity relationships, and provides detailed experimental protocols to empower researchers in their own investigations.

Chemical Structures at a Glance

At the heart of their antioxidant activity lies the shared 3,4,5-trihydroxybenzene core. The key distinction is the functional group at the C1 position: a carboxylic acid for gallic acid and a primary amide for this compound. This seemingly minor modification can have significant implications for the molecule's electronic properties, solubility, and ultimately, its antioxidant efficacy.

G ArOH Gallic Acid or This compound ArO Phenoxyl Radical (Stabilized) ArOH->ArO H• donation R Reactive Oxygen Species (ROS) RH Neutralized Molecule R->RH H• acceptance G start Prepare DPPH Solution (e.g., 0.1 mM in methanol) step1 Add antioxidant solution (Gallic Acid or this compound) to DPPH solution start->step1 step2 Incubate in the dark (e.g., 30 minutes at room temperature) step1->step2 step3 Measure absorbance (at ~517 nm) step2->step3 end Calculate % Inhibition and IC50 value step3->end

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 3,4,5-Trihydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 3,4,5-Trihydroxybenzamide

This compound, also known as Gallamide, is a key chemical intermediate with a versatile molecular architecture. Its three phenolic hydroxyl groups and an amide functional group make it a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antioxidant agents.[1] In both pharmaceutical development and agrochemical research, the purity of starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities can lead to undesirable side reactions, reduced yield, and potentially introduce toxicological risks.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The Gold Standard: Purity Validation by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and specificity.[2] For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most effective approach. This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The fundamental principle is that more polar compounds (like potential highly hydroxylated impurities) will have less affinity for the nonpolar C18 column and elute earlier, while less polar compounds will be retained longer. This allows for the separation and quantification of the active pharmaceutical ingredient (API) from process-related impurities or degradation products.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for the purity determination of this compound, based on methods developed for structurally similar phenolic compounds.[3][4]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Solvent A (0.1% Phosphoric Acid in Water, pH ~2.5) and Solvent B (Acetonitrile). The acidic pH suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 70% A, 30% B

      • 20-25 min: Linear gradient to 95% A, 5% B

      • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-Vis Diode Array Detector (DAD) at 275 nm. This wavelength is chosen based on the UV absorbance maximum for gallic acid derivatives, ensuring high sensitivity.[3]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A : Methanol (80:20 v/v)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System based on ICH Q2(R1)

A trustworthy analytical method must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Outcome Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity / Selectivity (Forced Degradation) Dev->Specificity Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spike & Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varying parameters) LOQ->Robustness Validated Validated Purity Method Robustness->Validated Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis cluster_titration Titrimetry Topic Purity Validation of This compound HPLC High-Performance Liquid Chromatography Topic->HPLC UV UV-Vis Spectrophotometry Topic->UV Titr Titrimetry Topic->Titr HPLC_Pro Pros: + High Specificity (Separates Impurities) + High Sensitivity (Trace Analysis) + Stability-Indicating HPLC->HPLC_Pro Advantages HPLC_Con Cons: - High Cost & Complexity - Requires Skilled Operator HPLC->HPLC_Con Disadvantages UV_Pro Pros: + Low Cost & Simple + Fast Analysis Time UV->UV_Pro Advantages UV_Con Cons: - Poor Specificity (Interference) - Not Stability-Indicating UV->UV_Con Disadvantages Titr_Pro Pros: + Very Low Cost + High Precision (Absolute Method) Titr->Titr_Pro Advantages Titr_Con Cons: - Poor Specificity (Interference) - Low Sensitivity Titr->Titr_Con Disadvantages

References

A Comparative Analysis of 3,4,5-Trihydroxybenzamide and its Ester Derivatives: Synthesis, Bioactivity, and Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of 3,4,5-Trihydroxybenzamide (commonly known as gallamide) and its corresponding ester derivatives. Rooted in the versatile gallic acid scaffold, these compounds exhibit a wide spectrum of biological activities, including notable antioxidant, anti-inflammatory, and anticancer properties. We delve into the synthetic pathways for these molecules, present a data-driven comparison of their biological efficacy supported by experimental findings, and elucidate key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, field-tested experimental protocols to facilitate further investigation and application.

Introduction: The Gallic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found abundantly in various plants, fruits, and nuts.[1] Its unique trihydroxyphenyl structure serves as a powerful hydrogen-donating antioxidant, making it and its derivatives subjects of intense scientific scrutiny for therapeutic applications.[2][3] The core biological activities of the gallic acid scaffold are largely attributed to its potent free radical scavenging ability.[2]

Modification of the carboxylic acid group of gallic acid into an amide (this compound or gallamide) or various esters significantly alters its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, modulate the compound's biological activity, bioavailability, and potential therapeutic utility.[3][4] Understanding the comparative performance of gallamide versus its ester counterparts is critical for designing next-generation therapeutics that harness the power of the gallic acid core. This guide will explore these differences through a systematic comparison of their synthesis, biological performance, and the underlying chemical principles that govern their function.

Synthetic Pathways: From Carboxylic Acid to Bioactive Derivatives

The synthesis of both gallamide and gallic acid esters begins with the parent molecule, gallic acid. The choice of synthetic route is dictated by the desired functional group and is generally straightforward, though reaction conditions must be optimized to manage the reactive phenolic hydroxyl groups.

Synthesis of this compound (Gallamide) and N-Alkyl Derivatives

The conversion of gallic acid to gallamide is an amidation reaction. A common laboratory-scale approach involves a two-step process to enhance yield and purity.

  • Step 1: Protection of Hydroxyl Groups: The three phenolic hydroxyl groups are highly reactive and can interfere with the amidation of the carboxylic acid. Therefore, they are often protected, for example, through benzylation to form 3,4,5-tris(benzyloxy)benzoic acid.

  • Step 2: Amide Coupling: The protected gallic acid is then coupled with an amine (e.g., an alkylamine to produce N-alkyl-3,4,5-trihydroxybenzamides) using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).[5]

  • Step 3: Deprotection: The protecting groups (e.g., benzyl groups) are subsequently removed, typically via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), to yield the final trihydroxybenzamide product.[5]

This multi-step process, while longer, ensures specific modification at the carboxyl group and generally produces higher yields of the desired amide.

Synthesis of Gallic Acid Esters

The synthesis of gallic acid esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing gallic acid with the desired alcohol (which can also serve as the solvent).

  • Methodology: Gallic acid is mixed with an excess of the corresponding alkyl alcohol (e.g., methanol, ethanol, propanol). A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added to the mixture.[6] The reaction is then heated under reflux for several hours.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and using an excess of the alcohol reactant drives the equilibrium towards the formation of the ester product.

  • Alternative Methods: For more sensitive substrates or to achieve higher yields under milder conditions, enzymatic synthesis using an immobilized tannase can be employed.[7]

The choice between chemical and enzymatic synthesis depends on factors like desired scale, cost, and the chemical stability of the reactants.

Synthesis_Pathways cluster_amide Gallamide Synthesis cluster_ester Ester Synthesis (Fischer Esterification) GA_protected Protected Gallic Acid (e.g., 3,4,5-tris(benzyloxy)benzoic acid) Coupling Amide Coupling (e.g., DCC, HOBt) GA_protected->Coupling Amine Amine (R-NH2) Amine->Coupling Amide_protected Protected Amide Coupling->Amide_protected Deprotection Deprotection (e.g., Pd/C, H2) Amide_protected->Deprotection Gallamide 3,4,5-Trihydroxy-N-Alkyl-Benzamide Deprotection->Gallamide GA Gallic Acid Esterification Acid Catalyst (e.g., H2SO4), Reflux GA->Esterification Alcohol Alcohol (R'-OH) Alcohol->Esterification GallicEster Gallic Acid Ester Esterification->GallicEster

Caption: General synthetic routes for this compound derivatives and Gallic Acid Esters.

Comparative Biological Activity: A Data-Driven Analysis

The modification of the carboxyl group profoundly impacts biological activity. This section compares the performance of gallamide and its ester derivatives across key therapeutic areas.

Antioxidant Capacity

The primary mechanism of antioxidant activity for these compounds is their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.[1]

  • Structure-Activity Relationship: The antioxidant power is intrinsically linked to the three hydroxyl groups on the phenyl ring.[3] However, the nature of the substituent at the carboxyl position influences the molecule's overall effectiveness, particularly its ability to partition into different environments (e.g., lipid membranes vs. aqueous phases).[8]

  • Ester Derivatives: Studies consistently show that increasing the alkyl chain length of gallic acid esters (from methyl to lauryl gallate) enhances their antioxidant activity in lipid-based systems like emulsions.[4][9] This is attributed to increased lipophilicity, allowing the antioxidant molecule to better orient itself at the oil-water interface where lipid peroxidation often initiates. Lauryl gallate, for instance, has been shown to have higher antioxidant activity than gallic acid and ethyl gallate in emulsion systems.[4][9]

  • Amide Derivatives: While direct comparative antioxidant data between gallamide and its parent gallic acid is less abundant in the literature, the core radical scavenging mechanism remains tied to the phenolic hydroxyls. Novel sulfonamide derivatives of gallic acid have demonstrated superior ROS scavenging activity compared to the parent compound in cellular models.[4][10] This suggests that amide-based modifications can indeed enhance antioxidant potential.

Table 1: Comparative Antioxidant Activity

Compound/Derivative Assay Model System Key Finding Reference(s)
Gallic Acid DPPH, FRAP, ROS HIEC-6 Cells Potent ROS scavenging activity. [4][10]
Ethyl Gallate Peroxide Value Emulsion Less effective than Lauryl Gallate. [4][9]
Lauryl Gallate Peroxide Value Emulsion Highest antioxidant activity in lipid systems due to increased lipophilicity. [4][9]

| 3,4,5-Trihydroxybenzenesulfonamide (THBS) | ROS Scavenging | HIEC-6 Cells | Showed potent ROS scavenging activity comparable to Gallic Acid. |[4][10] |

Anti-inflammatory Effects

Inflammation is a complex biological response often linked to oxidative stress. Gallic acid and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as nuclear factor kappa B (NF-κB), and inhibiting enzymes like cyclooxygenase-2 (COX-2).[2][4][11]

  • Mechanism of Action: These compounds can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[11]

  • Comparative Efficacy: A study on novel sulfonamide derivatives of gallic acid found that both 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) and its methoxy-protected counterpart (3,4,5-TMBS) demonstrated significant anti-inflammatory activity, comparable to ibuprofen.[4][10] Notably, 3,4,5-TMBS exhibited high COX-2 inhibition, whereas the parent gallic acid had a low effect, indicating that derivatization can dramatically enhance specific anti-inflammatory mechanisms.[4][10] This highlights a key principle: while the core scaffold provides the foundational activity, targeted modifications can amplify potency against specific inflammatory targets.

Anticancer & Cytotoxic Activity

The anticancer effects of gallic acid derivatives are often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines.[1]

  • Ester Derivatives: The anticancer activity of gallic acid esters often correlates with the length of the alkyl chain. Longer chains increase lipophilicity, which may facilitate easier passage through the cell membrane to reach intracellular targets.

  • Amide Derivatives: A comparative study on a series of 3,4,5-trihydroxy-N-alkyl-benzamides against the HCT-116 colon cancer cell line provided compelling structure-activity relationship data.[12][13] The study found that cytotoxicity was dependent on the length and branching of the N-alkyl chain.

    • Chain Length: Anticancer activity increased with the length of the linear alkyl chain, with 3,4,5-trihydroxy-N-hexyl-benzamide showing the strongest effect, nearly matching the potency of the parent gallic acid.[12][13]

    • Chain Branching: Branched alkyl chains also influenced activity. 3,4,5-trihydroxy-N-tert-butyl-benzamide was significantly more potent than its linear counterpart, 3,4,5-trihydroxy-N-butyl-benzamide.[12][13]

Table 2: Comparative Anticancer Activity against HCT-116 Colon Cancer Cells

Compound IC₅₀ (µM) Key Observation Reference(s)
Doxorubicin (Control) 0.001 Standard chemotherapy agent. [12][13]
Gallic Acid 0.05 High intrinsic activity. [12][13]
3,4,5-trihydroxy-N-butyl-benzamide 3.56 Lower activity with short, linear chain. [12][13]
3,4,5-trihydroxy-N-sec-butyl-benzamide 1.34 Branching increases activity. [12][13]
3,4,5-trihydroxy-N-tert-butyl-benzamide 0.16 Significant increase in activity with t-butyl group. [12][13]

| 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 | Activity increases with chain length, approaching parent compound. |[12][13] |

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of key SAR principles for this class of compounds. The relationship between the chemical structure and the biological activity is a cornerstone of medicinal chemistry, guiding the rational design of more potent and selective molecules.[14]

SAR_Insights cluster_properties Key Structural Determinants of Activity Structure 3,4,5-Trihydroxy Core Phenyl Ring Carboxyl Moiety (R) Hydroxyls Phenolic -OH Groups - Essential for antioxidant/radical scavenging. - Hydrogen donation capacity. Structure:f0->Hydroxyls Governs Lipophilicity Lipophilicity (LogP) - Modified by R group. - Affects membrane permeability and activity in lipid phases. Structure:f2->Lipophilicity Modulates R_Group R Group (Ester vs. Amide) - Influences steric hindrance, H-bonding. - Determines metabolic stability and target interaction. Structure:f2->R_Group Defines

Caption: Key structure-activity relationship determinants for gallic acid derivatives.

  • The Trihydroxy Motif is Essential: The 3,4,5-trihydroxy substitution on the phenyl ring is the pharmacophore responsible for the core antioxidant activity. Any modification that removes or blocks these groups without a clear prodrug strategy is likely to diminish this specific bioactivity.

  • Lipophilicity is a Key Modulator: The length and branching of the alkyl chain on both ester and amide derivatives directly control the molecule's lipophilicity.[8]

    • For antioxidant activity in lipid environments, increased lipophilicity is beneficial.[4][9]

    • For anticancer activity, an optimal level of lipophilicity is required to balance membrane permeability with aqueous solubility for transport to the target site. The data suggests that a hexyl chain on the amide provides a near-optimal balance for activity against HCT-116 cells.[12][13]

  • Amide vs. Ester Linkage: The amide bond is generally more resistant to hydrolysis by esterase enzymes than the ester bond, potentially leading to greater metabolic stability and a longer biological half-life for gallamide derivatives in vivo. This is a critical consideration for drug development.

Key Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the principal assays discussed are provided below. These protocols are self-validating systems, incorporating necessary controls for accurate data interpretation.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the test compound.

  • Workflow Diagram:

    DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH working solution in methanol. (Keep in dark) reaction_setup 3. In a 96-well plate, mix: - 100 µL sample/control - 100 µL DPPH solution prep_dpph->reaction_setup prep_samples 2. Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid) prep_samples->reaction_setup incubation 4. Incubate plate in the dark at room temperature for 30 min. reaction_setup->incubation measurement 5. Measure absorbance at 517 nm. incubation->measurement calculation 6. Calculate % Inhibition and IC50. measurement->calculation

    Caption: Workflow for the DPPH radical scavenging assay.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and kept protected from light.[1]

    • Sample Preparation: Dissolve the test compounds (gallamide, ester derivatives) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.[1]

    • Assay Procedure (96-well plate format):

      • Add 100 µL of each sample dilution to triplicate wells.

      • Add 100 µL of the DPPH working solution to all wells.

      • Prepare a negative control containing 100 µL of solvent and 100 µL of DPPH solution.

      • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).

    • Incubation: Mix gently and incubate the plate for 30 minutes in the dark at room temperature.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample (corrected for its blank).

      • The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting purple solution is measured.[14]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (negative control) and a vehicle control (if using a solvent like DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well.[14]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. The incubation time is critical and may need optimization depending on the cell type.

    • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Measurement: Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14]

    • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Perspectives

The derivatization of gallic acid into its amide and ester forms provides a powerful strategy for modulating its therapeutic potential. The evidence presented in this guide demonstrates that:

  • Ester derivatives , particularly those with longer alkyl chains, are superior antioxidants in lipophilic environments, making them excellent candidates for applications in preventing lipid peroxidation in foods, cosmetics, and potentially biological membranes.

  • Amide derivatives (gallamides) show significant promise in anticancer applications. The ability to fine-tune cytotoxic activity by altering the N-alkyl substituent, combined with the potentially greater metabolic stability of the amide bond, makes this class of compounds highly attractive for further drug development.

Future research should focus on direct, head-to-head comparisons of optimized ester and amide derivatives in a wider range of biological assays, including in vivo pharmacokinetic and efficacy studies. The sulfonamide derivatives, which showed enhanced anti-inflammatory activity, also represent a promising avenue for exploration. By continuing to unravel the nuanced structure-activity relationships of the gallic acid scaffold, the scientific community can unlock its full potential in the development of novel, effective, and safe therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of 3,4,5-Trihydroxybenzamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of oncology, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Among the myriad of natural compounds and their synthetic derivatives under investigation, 3,4,5-Trihydroxybenzamide, a derivative of the well-known phenolic compound gallic acid, has emerged as a promising candidate. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and its related N-alkyl gallamides across various cancer cell lines, supported by experimental data and mechanistic insights.

Introduction to this compound and its Anticancer Potential

This compound, also known as gallamide, belongs to a class of compounds derived from gallic acid, a natural polyphenol found in numerous plants and fruits.[1] Gallic acid itself is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural modification of gallic acid, particularly at the carboxylic acid group to form amides, has been a strategic approach to enhance its pharmacological profile, including its cytotoxicity towards cancer cells. These modifications can alter properties such as lipophilicity, which in turn influences cellular uptake and interaction with molecular targets.[3]

This guide will delve into the comparative cytotoxicity of this compound and its N-alkyl derivatives, presenting key findings on their efficacy against various cancer cell lines and elucidating the underlying molecular mechanisms of action.

Comparative Cytotoxicity: An Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. A lower IC50 value signifies greater potency in inhibiting cell growth. The following table summarizes the reported IC50 values for this compound and its derivatives across a range of human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
This compoundHCT-116Colon Carcinoma> 100Gallic Acid0.05[4]
3,4,5-Trihydroxy-N-hexyl-benzamideHCT-116Colon Carcinoma0.07Doxorubicin0.001[4]
N-tert-butyl gallamideMCF-7Breast Adenocarcinoma~9.7 (2.1 µg/mL)Gallic Acid7.5[3][5]
N-hexyl gallamideMCF-7Breast Adenocarcinoma~14.9 (3.5 µg/mL)Doxorubicin10.6[3][5]
Gallic Acid NanoparticlesT47DBreast Cancer~53.1 (9.03 µg/mL)Gallic Acid~122.6 (20.86 µg/mL)[6]
1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoateK562Chronic Myeloid Leukemia9.29 (24h)--[7]
1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoateJurkatAcute T-cell Leukemia4.39 (24h)--[7]

Key Observations:

  • Influence of N-Alkyl Substitution: The synthesis of N-alkyl gallamides significantly enhances the cytotoxic activity compared to the parent this compound. For instance, 3,4,5-trihydroxy-N-hexyl-benzamide exhibited a dramatically lower IC50 value against HCT-116 colon cancer cells than the unsubstituted amide.[4]

  • Chain Length and Branching: In the MCF-7 breast cancer cell line, N-tert-butyl gallamide and N-hexyl gallamide demonstrated potent cytotoxicity, with the branched-chain N-tert-butyl derivative showing a particularly low IC50 value.[3][5] This suggests that both the length and the structure of the alkyl chain are critical determinants of anticancer activity, likely by increasing lipophilicity and facilitating passage through the cell membrane.[3]

  • Superiority over Parent Compound and Standard Drugs: Notably, certain N-alkyl gallamides have shown greater cytotoxicity than both the parent gallic acid and the standard chemotherapeutic drug doxorubicin in specific cell lines.[3][5]

  • Cell Line Specificity: The cytotoxic effects of these compounds vary across different cancer cell lines, highlighting the importance of cell-type-specific investigations in drug development. For example, the dodecylbenzoate derivative of 3,4,5-trihydroxyphenyl showed high potency against leukemia cell lines.[7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7][8] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

The Intrinsic Apoptotic Pathway

Experimental evidence suggests that these compounds trigger the intrinsic or mitochondrial pathway of apoptosis.[7] This pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).

Diagram: Intrinsic Apoptotic Pathway Induced by this compound Derivatives

G cluster_cell Cancer Cell Compound This compound Derivative p53 p53 (Upregulation) Compound->p53 activates Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 inhibits Bax Bax (Upregulation) p53->Bax promotes Mitochondrion Mitochondrion Bax->Mitochondrion disrupts membrane potential Bcl2->Mitochondrion inhibits disruption AIF AIF Release Mitochondrion->AIF releases Apoptosis Apoptosis AIF->Apoptosis induces

Caption: Signaling cascade of apoptosis induction by this compound derivatives.

Studies have shown that treatment with derivatives of 3,4,5-trihydroxyphenyl leads to:

  • Upregulation of p53: The tumor suppressor protein p53 is a key regulator of cell cycle and apoptosis. Its increased expression is an early event in the apoptotic cascade induced by these compounds.[7][8]

  • Altered Bax/Bcl-2 Ratio: A critical determinant of apoptosis is the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. Treatment with these derivatives has been shown to increase Bax expression and decrease Bcl-2 expression, thereby shifting the balance in favor of apoptosis.[7][8]

  • Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential.[7] This is a point of no return in the apoptotic process.

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane allows for the release of pro-apoptotic proteins such as Apoptosis-Inducing Factor (AIF) into the cytoplasm, which then translocates to the nucleus to mediate DNA fragmentation and cell death.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating.[7][8] Flow cytometry analysis has revealed that treatment with a 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate derivative leads to an accumulation of cells in the sub-G0/G1 phase, indicative of apoptotic cells, and a decrease in the G2/M phase population in leukemia cell lines.[7]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following is a detailed methodology for a commonly used cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Diagram: MTT Assay Workflow

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Addition of MTT Reagent C->D E 5. Incubation (Allows formazan formation) D->E F 6. Solubilization of Formazan (e.g., with DMSO) E->F G 7. Absorbance Measurement (Spectrophotometer) F->G H 8. Data Analysis (Calculation of IC50) G->H

References

A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trihydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Gallamide Scaffold

The 3,4,5-trihydroxybenzamide, or gallamide, scaffold is a privileged structure in medicinal chemistry, derived from the naturally abundant gallic acid.[1] Its three phenolic hydroxyl groups confer potent antioxidant properties and provide multiple points for chemical modification, making it an attractive starting point for developing novel therapeutic agents.[2] The inherent biological activities of gallic acid, including anticancer and antimicrobial effects, are often enhanced by converting its carboxylic acid moiety into an amide.[3][4] This modification can increase lipophilicity, improve cell membrane permeability, and allow for the introduction of diverse functional groups to fine-tune biological activity and target specificity.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across several key therapeutic areas. We will dissect how specific structural alterations influence anticancer, antioxidant, and enzyme inhibitory activities, supported by experimental data and mechanistic insights.

Part 1: Anticancer Activity - Tuning Lipophilicity and Steric Hindrance

The modification of the amide group on the gallamide scaffold has proven to be a critical strategy for enhancing anticancer potency. The primary mechanism often involves inducing apoptosis in cancer cells, a property inherent to the parent gallic acid, which can be amplified through structural changes.[3]

Key SAR Insights:
  • N-Alkyl Chain Length: Increasing the length of a linear N-alkyl chain generally correlates with increased anticancer activity. In a study against human colon carcinoma HCT-116 cells, the shift from N-methyl to N-hexyl substitution on the benzamide resulted in a significant increase in potency. The 3,4,5-trihydroxy-N-hexyl-benzamide derivative demonstrated the strongest inhibitory effect in this series, with an IC₅₀ value of 0.07 µM, rivaling that of the parent gallic acid (0.05 µM).[3] This suggests that enhanced lipophilicity improves the compound's ability to cross the cell membrane and interact with intracellular targets.

  • Alkyl Chain Branching: Introducing steric bulk via branched alkyl chains can further enhance cytotoxicity. Compared to the linear N-butyl derivative (IC₅₀: 3.56 µM), the branched N-sec-butyl (IC₅₀: 1.34 µM) and N-tert-butyl (IC₅₀: 0.16 µM) analogues showed progressively higher activity against HCT-116 cells.[3] This highlights that the shape and size of the substituent, not just its lipophilicity, play a crucial role in the compound's interaction with its biological target.

Comparative Performance Data
CompoundSubstituent (R)IC₅₀ vs. HCT-116 Cells (µM)[3]
Gallic Acid-OH0.05
1 -NH-CH₃> 100
2 -NH-CH₂CH₃43.43
3 -NH-(CH₂)₃CH₃3.56
4 -NH-CH(CH₃)CH₂CH₃1.34
5 -NH-C(CH₃)₃0.16
6 -NH-(CH₂)₅CH₃0.07
Doxorubicin (Control)N/A0.001

Logical Relationship: SAR in Anticancer Activity

SAR_Anticancer cluster_substituent N-Alkyl Substituent Modification cluster_property Physicochemical & Steric Effects cluster_activity Biological Outcome Chain_Length Increase Alkyl Chain Length (Methyl -> Hexyl) Lipophilicity Increased Lipophilicity Chain_Length->Lipophilicity leads to Branching Introduce Branching (n-Butyl -> tert-Butyl) Steric_Hindrance Increased Steric Hindrance Branching->Steric_Hindrance leads to Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability improves Activity Increased Anticancer Activity (Lower IC50) Membrane_Permeability->Activity Steric_Hindrance->Activity positively influences binding affinity Tyrosinase_Inhibition cluster_interactions Inhibitory Mechanism Tyrosinase Tyrosinase Active Site Copper Cu²⁺ / Cu²⁺ Copper->Tyrosinase located in Inhibitor 3,4,5-Trihydroxy- benzamide Derivative Chelation Chelation of Copper Ions Inhibitor->Chelation ortho-hydroxyls H_Bond H-Bonding with Residues (e.g., His263, Val283) Inhibitor->H_Bond amide/other groups Chelation->Copper bind to H_Bond->Tyrosinase Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation (MTT Assay) Gallic_Acid Gallic Acid (Starting Material) Protection Protect Hydroxyls (e.g., Acetylation) Gallic_Acid->Protection Acid_Chloride Form Acid Chloride (SOCl₂) Protection->Acid_Chloride Amidation React with R-NH₂ (Amidation) Acid_Chloride->Amidation Deprotection Deprotect Hydroxyls Amidation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final_Compound Final Derivative Purification->Final_Compound Treatment Add Derivative (Serial Dilutions) Final_Compound->Treatment Test Compound Cell_Seeding Seed Cancer Cells (96-well plate) Cell_Seeding->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Formazan Dissolve Formazan MTT_Add->Formazan Readout Measure Absorbance Formazan->Readout IC50 Calculate IC₅₀ Readout->IC50

References

A Comparative Guide to the Quantitative Analysis of 3,4,5-Trihydroxybenzamide: Reference Standard vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4,5-Trihydroxybenzamide (also known as Gallamide) is paramount for ensuring product quality, determining pharmacokinetic profiles, and conducting mechanism-of-action studies. This guide provides an in-depth comparison of the traditional reference standard-based High-Performance Liquid Chromatography (HPLC) method with a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of their performance based on experimental data.

The Critical Role of Accurate Quantification

This compound, a derivative of gallic acid, is a phenolic compound with significant antioxidant properties.[1] Its potential applications in pharmaceuticals and other industries necessitate robust and reliable analytical methods for its quantification.[1] The choice of analytical technique can significantly impact the accuracy, precision, and efficiency of measurements, ultimately influencing research outcomes and product development timelines.

Method 1: The Gold Standard - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Reference Standard

RP-HPLC is a cornerstone of quantitative analysis in the pharmaceutical industry, prized for its sensitivity, specificity, and reproducibility. This method relies on the principle of separating components in a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The quantification is achieved by comparing the detector response of the analyte in a sample to that of a certified reference standard of known purity and concentration.

Causality of Experimental Choices in RP-HPLC

The selection of each parameter in an HPLC method is critical for achieving optimal separation and quantification.

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like this compound. The 150 mm length and 4.6 mm internal diameter provide a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution with an acidified aqueous phase (0.1% formic acid in water) and an organic modifier (acetonitrile) is employed. The formic acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved retention. The gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing a good compromise between analysis time and backpressure.

  • Detection Wavelength: Based on the UV-Vis spectrum of the closely related 3,4,5-trihydroxylbenzoate, a detection wavelength of around 270 nm is chosen to maximize sensitivity for the aromatic system of this compound.[2] A Diode Array Detector (DAD) is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity assessment.

  • Reference Standard: A well-characterized reference standard with a known purity (e.g., ≥98%) is essential for creating a calibration curve and ensuring the accuracy of the quantification.[3]

Experimental Protocol: RP-HPLC-DAD

1. Preparation of Standard Solutions:

  • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

2. Preparation of Sample Solutions:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).
  • Dilute the sample solution with the mobile phase to an expected concentration within the calibration range.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 10% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 270 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock) Standard_Weighing->Standard_Dissolution Serial_Dilution Serial Dilutions (Calibration Curve) Standard_Dissolution->Serial_Dilution Injection Inject into HPLC Serial_Dilution->Injection Sample_Weighing Weigh Sample Sample_Dissolution Dissolve and Dilute Sample_Weighing->Sample_Dissolution Filtration Filter (0.45 µm) Sample_Dissolution->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of this compound by HPLC.

Method 2: A Powerful Alternative - Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its unique capability of providing quantitative results without the need for a specific reference standard of the analyte.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for accurate quantification.[5]

Causality of Experimental Choices in qNMR

The reliability of qNMR hinges on specific experimental parameters and sample preparation.

  • Internal Standard: An internal standard of known purity and concentration is crucial for accurate quantification. Maleic acid is a suitable choice as its proton signals are in a region of the ¹H NMR spectrum that does not overlap with the aromatic protons of this compound.

  • Solvent: A deuterated solvent, such as DMSO-d₆, is used to avoid large solvent signals in the ¹H NMR spectrum.

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is necessary to ensure complete relaxation of all protons between scans, which is essential for accurate integration.[6]

  • Pulse Angle: A 90° pulse is recommended to ensure uniform excitation of all signals.[4]

  • Number of Scans: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for accurate integration.

Experimental Protocol: qNMR

1. Preparation of Standard and Sample:

  • Accurately weigh approximately 5 mg of the this compound sample and 5 mg of the internal standard (Maleic Acid, known purity) into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.
  • Solvent: DMSO-d₆.
  • Pulse Program: Standard 1D proton experiment.
  • Pulse Angle: 90°.
  • Relaxation Delay (d1): 30 seconds.
  • Number of Scans: 64.
  • Acquisition Time: ~3 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the well-resolved signals of the analyte (aromatic protons) and the internal standard (vinylic protons of maleic acid).
  • Calculate the concentration of this compound using the following formula:

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition Acquire 1H NMR Spectrum Transfer->Acquisition Processing Process FID (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for quantitative analysis of this compound by qNMR.

Performance Comparison: HPLC vs. qNMR

The following table summarizes the performance characteristics of the two methods, based on typical validation data for similar analytical procedures.[7][8]

ParameterRP-HPLC with Reference StandardqNMR with Internal StandardJustification
Linearity (R²) > 0.999Not Applicable (Direct Method)HPLC relies on a linear response over a concentration range. qNMR is a primary ratio method.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy.
Precision (RSD%) < 2.0%< 3.0%HPLC typically offers slightly better precision due to automated injection systems.
Limit of Detection (LOD) ~0.1 µg/mL~10 µg/mLHPLC is generally more sensitive than qNMR.
Limit of Quantification (LOQ) ~0.3 µg/mL~30 µg/mLHPLC is more suitable for trace-level quantification.
Analysis Time per Sample ~20 minutes~15 minutesqNMR can be slightly faster per sample, especially with a short acquisition time.
Reference Material Requires analyte-specific reference standardRequires a generic internal standardqNMR offers significant advantages when a specific reference standard is unavailable or expensive.

Conclusion: Selecting the Right Method for Your Needs

Both RP-HPLC with a reference standard and qNMR are powerful and reliable techniques for the quantitative analysis of this compound.

  • RP-HPLC remains the method of choice for routine quality control and for the analysis of low-concentration samples due to its superior sensitivity and precision. The requirement for a specific reference standard ensures traceability and is often a regulatory expectation.

  • qNMR is an invaluable tool for the primary quantification of materials, especially when a certified reference standard of the analyte is not available. It serves as an excellent orthogonal method to validate the results obtained by HPLC and is particularly useful in research and development settings for purity assessments and the characterization of new chemical entities.

The ultimate choice of method will depend on the specific requirements of the analysis, including the availability of reference materials, the required sensitivity, and the intended application of the results. A thorough understanding of the principles and experimental nuances of each technique, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data.

References

determination of 3,4,5-Trihydroxybenzamide concentration by UV-Vis spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantification of 3,4,5-Trihydroxybenzamide Using UV-Vis Spectroscopy

Introduction: The Significance of Quantifying this compound

This compound, also known as Gallamide, is a derivative of gallic acid, a phenolic compound widely recognized for its antioxidant properties.[1] This molecule is a subject of interest in pharmaceutical and nutraceutical research for its potential therapeutic applications. Accurate and reliable quantification of this compound is paramount for quality control in drug manufacturing, standardization of herbal extracts, and in research settings to determine its concentration in various matrices.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the use of UV-Visible (UV-Vis) spectroscopy for the determination of this compound concentration. We will delve into the causality behind the experimental protocol, present a self-validating methodology, and objectively compare its performance against alternative analytical techniques, supported by experimental data and authoritative references.

Pillar 1: The Principle of UV-Vis Spectroscopic Quantification

UV-Vis spectroscopy is a powerful and widely accessible analytical technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[2][3] Its application in quantitative analysis is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.

The chemical structure of this compound, featuring a benzene ring with multiple hydroxyl groups, contains chromophores that undergo π→π* and n→π* electronic transitions, leading to strong absorbance in the UV region.[4] This intrinsic property makes it an ideal candidate for quantification by UV-Vis spectroscopy. The typical UV absorption spectrum for gallic acid and its derivatives shows intense bands with maxima between 250 nm and 280 nm.[1][5][6]

Pillar 2: A Validated Experimental Protocol for UV-Vis Analysis

The trustworthiness of any analytical method hinges on its validation. The following protocol is designed to be a self-validating system, incorporating steps and parameters recommended by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Calculation & Validation A Prepare Standard Stock Solution (e.g., 100 µg/mL in Distilled Water) C Prepare Sample Solution (Dissolve & Dilute as needed) E Generate Calibration Curve (Prepare serial dilutions, measure absorbance) A->E B Select Appropriate Solvent (e.g., Distilled Water) D Determine λmax (Scan from 200-400 nm) B->D F Measure Sample Absorbance (At determined λmax) C->F D->E G Calculate Concentration (Using regression equation from curve) E->G F->G H Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) G->H

Caption: Workflow for the determination of this compound by UV-Vis spectroscopy.

Step-by-Step Methodology
  • Instrumentation and Reagents:

    • Instrument: A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.

    • Reagents: this compound reference standard (≥98% purity), and a suitable solvent (e.g., distilled water, methanol, or ethanol). Distilled water is often preferred for its UV transparency and the polarity of the analyte.[6]

  • Solvent Selection:

    • Causality: The solvent must dissolve the analyte completely and should not absorb significantly at the analytical wavelength. Water is an excellent choice as it is transparent in the UV range above 200 nm.[6] The pH of the solvent can influence the UV spectrum of phenolic compounds; therefore, using a consistent solvent source is crucial.[9]

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute standard solution (e.g., 10 µg/mL) of this compound.

    • Scan the solution's absorbance from 200 to 400 nm against a solvent blank.

    • Causality: The wavelength of maximum absorbance (λmax) is chosen for quantification because it provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, ensuring method robustness.[7] For gallic acid derivatives, this is typically observed between 256 nm and 270 nm.[1][6]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL).[10]

    • From the stock solution, prepare a series of at least five concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) through serial dilution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Causality: The calibration curve is essential for validating the linear relationship described by the Beer-Lambert Law. A correlation coefficient (R²) value close to 0.999 indicates excellent linearity.[7][11]

  • Sample Preparation and Analysis:

    • Accurately weigh the sample containing this compound, dissolve it in the chosen solvent, and dilute it to fall within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.

Method Validation Data

The reliability of the protocol is confirmed by assessing key validation parameters. The following table summarizes typical performance data for UV-Vis methods used for phenolic compounds, derived from published studies.

Validation ParameterAcceptance CriteriaTypical ResultSupporting Evidence
Linearity (R²) R² ≥ 0.9980.9994[11]
Range -1.0 - 15.0 µg/mL[11]
Accuracy (% Recovery) 98 - 102%99.1 - 101.3%[1][12]
Precision (% RSD) RSD ≤ 2%< 2%[6][11]
Limit of Detection (LOD) -~0.05 - 0.5 µg/mL[6][11]
Limit of Quantification (LOQ) -~0.15 - 1.7 µg/mL[6][11]

Pillar 3: Comparative Analysis with Alternative Methods

While UV-Vis spectroscopy is a robust method, its performance must be evaluated in the context of other available analytical techniques. The choice of method depends on factors like required specificity, sample complexity, and available resources.[13]

Method Comparison Logic

Method_Comparison cluster_uv UV-Vis Attributes cluster_hplc HPLC Attributes cluster_fc F-C Assay Attributes Analyte This compound Quantification UV_Vis UV-Vis Spectroscopy Analyte->UV_Vis HPLC HPLC-UV Analyte->HPLC FC_Assay Folin-Ciocalteu Assay Analyte->FC_Assay Rapid & Simple Rapid & Simple UV_Vis->Rapid & Simple Cost-Effective Cost-Effective UV_Vis->Cost-Effective Moderate Specificity Moderate Specificity UV_Vis->Moderate Specificity High Specificity High Specificity HPLC->High Specificity High Sensitivity High Sensitivity HPLC->High Sensitivity Higher Cost & Complexity Higher Cost & Complexity HPLC->Higher Cost & Complexity Non-Specific (Total Phenols) Non-Specific (Total Phenols) FC_Assay->Non-Specific (Total Phenols) Prone to Interference Prone to Interference FC_Assay->Prone to Interference Simple & Inexpensive Simple & Inexpensive FC_Assay->Simple & Inexpensive

Caption: Logical comparison of analytical methods for this compound.

Performance Comparison Guide
FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Folin-Ciocalteu (F-C) Assay
Principle Measures light absorbance of the analyte at a specific wavelength.Physically separates the analyte from other matrix components before UV detection.Colorimetric assay measuring total phenolic content based on a redox reaction.
Specificity Moderate. Prone to interference from other compounds in the matrix that absorb at the same wavelength.[5][14][15]High. Provides excellent separation, allowing for specific quantification even in complex mixtures.[5]Low. Measures total reducing capacity, not specific to any single phenolic compound. Prone to interference from sugars and ascorbic acid.[3][5]
Sensitivity Good (LOD in low µg/mL to ng/mL range).[6][11]Very High (Can achieve lower LOD/LOQ than UV-Vis).Moderate.
Speed Fast. Analysis time is typically a few minutes per sample after setup.Slower. Each sample run can take 10-30 minutes.Fast (for total phenolic content).
Cost Low. Instrumentation is relatively inexpensive and widely available.[10]High. Requires significant capital investment and higher operational costs (solvents, columns).Very Low.
Complexity Simple. Easy to operate with minimal training.Complex. Requires skilled operators for method development, operation, and maintenance.Simple.
Best For Routine quality control, analysis of pure or simple mixtures, rapid screening.[11][12]R&D, stability testing, analysis of complex matrices (e.g., herbal extracts, biological fluids), regulatory submissions.Estimating total phenolic content, not for quantifying a specific compound.

Conclusion and Recommendations

UV-Vis spectroscopy presents a simple, rapid, cost-effective, and reliable method for the quantitative determination of this compound, particularly in samples with a relatively clean matrix.[11][15] Its performance, when properly validated, is suitable for routine quality control and many research applications.

However, for complex samples where interfering substances are likely present, or when the highest degree of specificity and sensitivity is required, High-Performance Liquid Chromatography (HPLC) is the superior alternative. The Folin-Ciocalteu method, while simple, is not suitable for the specific quantification of this compound and should only be used for estimating total phenolic content.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including sample complexity, validation requirements, and available resources.

References

A Comparative Guide to the Anti-Inflammatory Effects of Gallic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory properties of gallic acid, a well-documented natural phenolic compound, and its amide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy based on available experimental data, and the scientific rationale for exploring structural modifications like amidation. We further provide detailed, field-tested protocols for key assays to enable a robust, independent evaluation of these compounds.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Natural products have historically been a rich source of such agents. Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in various plants, fruits, and nuts, has garnered significant attention for its potent antioxidant and anti-inflammatory activities.[1][2] However, its therapeutic application is often hampered by suboptimal pharmacokinetic properties, notably poor oral bioavailability.[1][3] This has spurred medicinal chemists to synthesize derivatives, such as gallic acid amides, to enhance its drug-like characteristics and potentially augment its biological effects.[4] This guide aims to objectively compare the parent compound, gallic acid, with its amide derivatives, providing a clear, evidence-based perspective on their anti-inflammatory potential.

Part 1: Mechanistic Deep Dive: Gallic Acid's Anti-Inflammatory Profile

Gallic acid exerts its anti-inflammatory effects through a multi-pronged approach, modulating key signaling cascades that orchestrate the inflammatory response.[3][5] Its efficacy is rooted in its ability to suppress the production of pro-inflammatory mediators and interfere with the activation of critical transcription factors.

Key Mechanisms of Action:

  • Inhibition of NF-κB and MAPK Pathways: Gallic acid is a potent inhibitor of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, ERK1/2, and JNK).[1][3][6][7] These pathways are central to the inflammatory response, as their activation leads to the transcription of numerous pro-inflammatory genes. By inhibiting the phosphorylation of key proteins in these cascades, gallic acid effectively dampens the inflammatory signal at its source.[8]

  • Suppression of Pro-Inflammatory Mediators: It significantly reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][9][10] Furthermore, it inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing potent inflammatory mediators like prostaglandins and nitric oxide (NO).[1][6]

  • Antioxidant Activity: The potent free radical scavenging ability of gallic acid contributes significantly to its anti-inflammatory action.[2][11] It can reduce intracellular reactive oxygen species (ROS), which act as secondary messengers in inflammatory signaling, and activate the Nrf2 antioxidant response pathway.[11][12]

  • NLRP3 Inflammasome Inhibition: Emerging evidence suggests that gallic acid can also inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of IL-1β.[11]

Gallic_Acid_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Promotes Transcription Mediators iNOS, COX-2 MAPK->Mediators Promotes Transcription NFkB->Cytokines Promotes Transcription NFkB->Mediators Promotes Transcription NLRP3->Cytokines Promotes IL-1β Maturation GA Gallic Acid GA->MAPK Inhibits GA->NFkB Inhibits GA->NLRP3 Inhibits

Gallic Acid's primary anti-inflammatory signaling targets.

Part 2: Gallic Acid Amide Derivatives: Rationale and Enhanced Efficacy

The primary limitation of gallic acid is its hydrophilic nature due to the carboxylic acid group, which contributes to its poor oral bioavailability and rapid elimination.[1][13] The conversion of this carboxylic acid to an amide is a classic medicinal chemistry strategy to enhance lipophilicity. This modification can improve cell membrane permeability and alter metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

While direct comparative studies on the simple, unsubstituted gallic acid amide are limited in the public literature, research on various amide and sulfonamide derivatives provides compelling evidence for the potential of this strategy.

Evidence from Gallic Acid Derivatives:

  • Enhanced Cytokine and Histamine Inhibition: Studies on gallic acid amides synthesized with various amino acid esters have shown that these derivatives can possess superior activity compared to the parent compound. For instance, an amide derivative bearing an (S)-phenylglycine methyl ester was found to be more potent than gallic acid in inhibiting histamine release and the expression of TNF-α and IL-6.[14][15][16]

  • Improved COX-2 Inhibition: A study investigating novel sulfonamide derivatives of gallic acid found them to have significantly enhanced anti-inflammatory activity.[1][13] Notably, at a concentration of 50 µM, the 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) derivative exhibited high COX-2 inhibition, whereas gallic acid itself had a low inhibitory effect.[1][13]

  • Superior Bioavailability: The same study demonstrated that the sulfonamide derivatives had significantly higher maximum plasma concentrations (Cmax) and longer half-lives compared to gallic acid in pharmacokinetic studies, confirming that derivatization can successfully address the limitations of the parent molecule.[1][13]

These findings collectively suggest that the amidation of gallic acid is a highly promising approach for developing more effective anti-inflammatory agents. The amide functional group can act as a bioisostere for the carboxylic acid, maintaining crucial hydrogen bonding interactions while improving the overall drug-like properties of the molecule.

Part 3: Quantitative Data Summary & Comparative Analysis

To provide a clear comparison, the following table summarizes key experimental data from studies investigating gallic acid and its derivatives. It is crucial to note the absence of data for the simple gallic acid amide, necessitating the use of more complex derivatives for this comparison.

Compound Assay Metric Result Reference
Gallic Acid Protein Denaturation Inhibition% Inhibition (250 µg/mL)74.79%[17]
Gallic Acid Proteinase Inhibition% Inhibition (250 µg/mL)52.83%[17]
Gallic Acid COX-2 InhibitionEffect (50 µM)Low Inhibition[1][13]
Gallic Acid Histamine Release InhibitionIC50 (µM)18.2[16]
Gallic Acid Amide derivative (3d) Histamine Release InhibitionIC50 (µM)8.3[16]
Gallic Acid Amide derivative (3d) TNF-α Gene Expression% Inhibition (10 µM)~55%[16]
Gallic Acid Amide derivative (3d) *IL-6 Gene Expression% Inhibition (10 µM)~60%[16]
Gallic Acid Sulfonamide (3,4,5-TMBS) COX-2 InhibitionEffect (50 µM)High Inhibition[1][13]
Gallic Acid Sulfonamide (3,4,5-THBS) Protein Denaturation InhibitionEC50 (nM)398.1[1]

*Derivative 3d is an amide with (S)-phenylglycine methyl ester.

Analysis: The available data strongly indicates that derivatization of gallic acid's carboxylic group can lead to a significant enhancement in anti-inflammatory potency. The amide derivative 3d shows a more than two-fold increase in potency for histamine release inhibition compared to gallic acid.[16] Similarly, the sulfonamide derivative 3,4,5-TMBS demonstrates a clear superiority in COX-2 inhibition where gallic acid is weak.[1][13] This supports the central hypothesis that modifying the parent structure can overcome its limitations and yield compounds with more desirable therapeutic profiles.

Part 4: Essential Experimental Protocols for Comparative Evaluation

To facilitate further research and enable direct, side-by-side comparisons, we provide the following detailed experimental protocols. These methods are standard in the field and are designed to produce reliable and reproducible data.

Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is the gold standard for in vitro screening of anti-inflammatory compounds. It measures the ability of a compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Seed 1. Seed RAW 264.7 cells in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Pretreat 3. Pre-treat with Test Compound (1h) Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate 24h Stimulate->Incubate2 Collect 6. Collect Supernatant Incubate2->Collect Griess 7a. Griess Assay (Nitric Oxide) Collect->Griess ELISA 7b. ELISA (TNF-α, IL-6) Collect->ELISA

Workflow for in vitro anti-inflammatory testing.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[18]

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of gallic acid, gallic acid amide, or a vehicle control (e.g., DMSO). Incubate for 1 hour. This pre-incubation allows the compound to enter the cells and be available to act on signaling pathways before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[18]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement: The remaining supernatant can be used to quantify the levels of TNF-α and IL-6 using specific ELISA kits (see Protocol 3).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a living system.[19][20] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).

In_Vivo_Workflow Acclimatize 1. Acclimatize Animals (e.g., Wistar Rats) Baseline 2. Measure Baseline Paw Volume (V₀) Acclimatize->Baseline Dose 3. Administer Test Compound (p.o. or i.p.) Baseline->Dose Wait 4. Wait 1 hour Dose->Wait Induce 5. Induce Edema: Inject 0.1 mL 1% Carrageenan Wait->Induce Measure 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours Induce->Measure Calculate 7. Calculate Edema Volume and % Inhibition Measure->Calculate

Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. Group them randomly (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., Gallic Acid, Gallic Acid Amide at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ value.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle (e.g., saline with 0.5% Tween 80).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[19][21] The one-hour delay allows for the absorption and distribution of the orally administered compound.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Protocol 3: Quantification of TNF-α by Sandwich ELISA

This protocol provides a highly specific and sensitive method for quantifying the concentration of a single cytokine, such as TNF-α, in biological samples like cell culture supernatants or serum.

Step-by-Step Methodology (General Principle):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C. The capture antibody binds the target cytokine from the sample.

  • Washing and Blocking: Wash the plate to remove unbound antibody. Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Blocking prevents non-specific binding of subsequent reagents.

  • Sample Incubation: Wash the plate. Add standards (recombinant TNF-α of known concentrations) and samples (e.g., supernatant from Protocol 1) to the wells. Incubate for 2 hours at room temperature.[23]

  • Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody specific for a different epitope on the TNF-α molecule. Incubate for 1-2 hours. This creates the "sandwich" with the cytokine between two antibodies.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin conjugated to Horseradish Peroxidase (Streptavidin-HRP). Incubate for 20-30 minutes. Streptavidin has a very high affinity for biotin, linking the HRP enzyme to the detection antibody.

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. Incubate for 15-30 minutes in the dark.[24]

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. This stops the reaction and changes the color from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the samples.

Conclusion and Future Directions

Gallic acid is a well-established anti-inflammatory agent that acts on multiple key signaling pathways, including NF-κB and MAPKs.[3] Its primary drawback as a therapeutic candidate is its poor bioavailability.[1] Chemical modification, specifically the conversion of the carboxylic acid to an amide, represents a rational and effective strategy to overcome this limitation.

While direct comparative data for the simple gallic acid amide is not widely available, evidence from studies on a variety of amide and sulfonamide derivatives is compelling. These derivatives consistently demonstrate enhanced potency in key anti-inflammatory assays and improved pharmacokinetic profiles compared to the parent gallic acid.[1][13][16] This strongly suggests that amidation is a fruitful avenue for developing superior anti-inflammatory drugs based on the gallic acid scaffold.

Future research should focus on the direct, head-to-head comparison of gallic acid and simple gallic acid amide using the standardized protocols outlined in this guide. Such studies are critical to definitively quantify the improvement in both in vitro potency and in vivo efficacy, paving the way for the development of new and improved treatments for inflammatory diseases.

References

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 3,4,5-Trihydroxybenzamide (Gallamide)

Introduction: The Analytical Imperative for this compound

This compound, also known as gallamide, is a simple phenolic compound structurally related to gallic acid. Its antioxidant properties, stemming from the vicinal tri-hydroxyl group arrangement, make it a molecule of interest in pharmaceutical and cosmeceutical research. As with any active compound intended for therapeutic use, the ability to accurately and reliably quantify it in bulk form, in complex matrices, and during stability studies is paramount. This is not merely a procedural step but the very foundation of quality control, ensuring safety, efficacy, and consistency.

The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[1][2] This guide eschews a simple checklist approach. Instead, it offers a comparative analysis of common analytical techniques suitable for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4] We will explore the "why" behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry, providing the technical insights necessary to select and validate the most appropriate method for your specific application.

The Regulatory Backbone: Understanding ICH Q2(R2) Validation Parameters

Before comparing methods, it is essential to understand the performance characteristics that require validation. The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that data is robust, reliable, and accepted across regulatory jurisdictions.[5][6] The objective is to demonstrate fitness-for-purpose through a series of defined experiments.[1][2]

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]

  • Accuracy: The closeness of test results to the true value, often determined through recovery studies of a spiked matrix.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

The following diagram illustrates the logical flow of a comprehensive method validation process as guided by these principles.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) Opt Parameter Optimization (e.g., Mobile Phase, Wavelength) Dev->Opt Protocol Define Validation Protocol: - Intended Purpose - Performance Characteristics - Acceptance Criteria Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ (S/N Ratio or Slope SD) Prec->Limit Rob Robustness (Varying Parameters) Limit->Rob Report Validation Report: - Summarize Data - Compare vs. Criteria - Conclude Fitness-for-Purpose Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Logical workflow for analytical method validation, from development to lifecycle management.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is driven by the intended application. Is the goal a high-throughput screen for purity, a precise assay of the active pharmaceutical ingredient (API), or the quantification of trace-level degradants? Here, we compare three common techniques for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is the logical choice, where the polar analyte is eluted with a polar mobile phase. The 3,4,5-trihydroxybenzoyl chromophore exhibits strong UV absorbance, allowing for sensitive detection.

  • Expertise & Causality: This is the workhorse of pharmaceutical quality control. Its strength lies in its ability to separate the analyte from impurities and degradation products, making it ideal for specificity and stability-indicating assays . The choice of a buffered mobile phase (e.g., with formic or acetic acid) is critical to suppress the ionization of the phenolic hydroxyl groups, ensuring a consistent retention time and sharp peak shape.

  • Trustworthiness: A well-validated HPLC method is highly reliable. System suitability tests (SSTs), such as injection precision, tailing factor, and theoretical plates, are performed before each run to ensure the chromatographic system is performing adequately.[9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle: UPLC utilizes smaller column particles (<2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC.[10][11] Coupling this separation with tandem mass spectrometry (MS/MS) provides unparalleled specificity. The mass spectrometer ionizes the analyte and fragments it in a predictable way. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the analyte can be quantified with extreme selectivity, even if it co-elutes with other components.[12]

  • Expertise & Causality: This technique is the gold standard for bioanalysis (quantifying drugs in biological fluids) or for detecting trace-level impurities and degradants. The causality is clear: mass detection is based on an intrinsic molecular property (mass-to-charge ratio), making it far more selective than UV absorbance, which can be subject to interference from other absorbing compounds. This is the method of choice when the highest sensitivity and specificity are required.

  • Trustworthiness: The specificity of MS/MS is its greatest asset. The use of a stable isotope-labeled internal standard (SIL-IS) can correct for variations in sample preparation and matrix effects, leading to exceptionally high accuracy and precision.

UV-Visible Spectrophotometry
  • Principle: This technique relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law. A simple UV-Vis spectrophotometer is used to measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.

  • Expertise & Causality: While simple and rapid, this method lacks specificity. It cannot distinguish between the active ingredient and any impurities or degradants that also absorb light at the chosen wavelength.[13] Therefore, its use is generally restricted to the assay of the bulk drug substance where impurities are known to be minimal and non-interfering. It is unsuitable for stability studies or for analysis in complex formulations without extensive validation and proof of specificity.

  • Trustworthiness: The method's reliability is highly dependent on the purity of the sample. For a pure drug substance, it can be a quick and effective check. However, for any other application, the high risk of interference from other components makes it less trustworthy than chromatographic methods.

Performance Comparison: Expected Validation Data

The following table summarizes the typical performance characteristics expected from a validation of each method for the quantification of this compound. These values are based on established literature for similar phenolic compounds and general acceptance criteria from regulatory guidelines.[5][14][15]

Validation Parameter HPLC-UV UPLC-MS/MS UV-Vis Spectrophotometry Typical Acceptance Criteria (ICH)
Specificity Excellent (Separates degradants)Superior (Mass-based detection)Poor (Interference likely)Method must be specific for the analyte
Linearity (R²) > 0.999> 0.998> 0.999≥ 0.995
Range (Assay) 80-120% of nominal conc.80-120% of nominal conc.80-120% of nominal conc.As per linearity, accuracy, precision
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0% (with IS)98.0 - 102.0% (pure substance)98.0 - 102.0% for drug substance assay
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate≤ 1.5%≤ 1.5%≤ 2.0%≤ 2.0%
LOQ ~0.1 µg/mL~0.1 ng/mL~1 µg/mLSufficiently low for intended purpose
Robustness HighHighModerateNo significant impact from minor changes
Analysis Time ~10-15 min~3-5 min< 1 minN/A

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed for the assay and purity determination of this compound in bulk drug and pharmaceutical formulations.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Diluent (e.g., 50:50 Methanol:Water) start->dissolve sonic Sonicate to Dissolve dissolve->sonic filter Filter through 0.45 µm Syringe Filter sonic->filter inject Inject 10 µL onto HPLC System filter->inject sep Isocratic Elution (See Table for Conditions) inject->sep detect UV Detection at λmax (~270 nm) sep->detect integrate Integrate Peak Area detect->integrate quant Quantify against Standard Curve integrate->quant report Report Results (Assay %, Impurity %) quant->report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (15:85 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of a 50:50 (v/v) methanol:water diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Dilute to volume with the diluent, mix well, and filter through a 0.45 µm PTFE syringe filter before injection.

  • Validation - Specificity (Forced Degradation):

    • Expose the sample solution to stress conditions: acid (0.1N HCl at 80°C), base (0.1N NaOH at 80°C), oxidation (3% H₂O₂ at room temp), heat (105°C), and light (ICH photostability chamber).

    • Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak (peak purity analysis is recommended).

Protocol 2: UPLC-MS/MS Method for Bioanalysis

This protocol is designed for the sensitive quantification of this compound in a biological matrix like human plasma.

Step-by-Step Methodology:

  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • MRM Transition: Hypothetical [M-H]⁻ precursor ion (m/z 168.0) → product ion (e.g., m/z 124.0)

    • Note: Source parameters (e.g., capillary voltage, gas flows) must be optimized for the specific instrument.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 3: UV-Visible Spectrophotometric Assay

This protocol is for the simple assay of a pure this compound drug substance.

Step-by-Step Methodology:

  • Instrument Parameters:

    • Spectrophotometer: Double beam UV-Visible

    • Scan Range: 200-400 nm (for λmax determination)

    • Measurement Wavelength: Determined λmax (approx. 270 nm)

    • Blank: Distilled Water

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 100 µg/mL in distilled water.

    • Create a series of dilutions from the stock to generate a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Preparation of Sample Solution (e.g., 6 µg/mL):

    • Accurately weigh approximately 12 mg of the drug substance into a 100 mL volumetric flask and dissolve in and dilute to volume with distilled water (120 µg/mL).

    • Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with distilled water.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions against the water blank at the λmax.

    • Calculate the concentration of the sample from the linear regression equation of the standard curve.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for this compound is not a one-size-fits-all process. The selection of the analytical technique is a critical decision that must be aligned with the intended purpose of the method.

  • For routine quality control, batch release, and stability testing where separation of impurities is critical, a well-validated HPLC-UV method is the most appropriate and industry-standard choice. It offers an excellent balance of specificity, robustness, and cost-effectiveness.

  • When trace-level quantification is necessary, particularly in complex biological matrices, the superior sensitivity and specificity of UPLC-MS/MS are indispensable.

  • UV-Visible Spectrophotometry should be reserved for the limited application of assaying the pure, bulk drug substance where its speed and simplicity can be leveraged without compromising data integrity due to its inherent lack of specificity.

Ultimately, a robust validation package, built on the principles of ICH Q2(R2), ensures that the data generated is scientifically sound and trustworthy, underpinning the quality and safety of the final product.

References

Safety Operating Guide

Navigating the Disposal of 3,4,5-Trihydroxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4,5-Trihydroxybenzamide (also known as Gallamide), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just a procedure, but a framework for responsible chemical stewardship.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation.

GHS Hazard Classification:

According to supplier Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1][2]:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This table summarizes the GHS hazard classifications for this compound.

The causality behind these classifications lies in the chemical nature of this compound. As a phenolic compound, the hydroxyl groups on the benzene ring can interact with biological tissues, leading to irritation. The fine, powdered nature of the solid can also lead to respiratory tract irritation upon inhalation. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 (or better) respirator is required. All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound, as mandated by safety data sheets, is that it must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and compliant laboratory waste management.

  • Designate a Waste Stream: this compound waste should be segregated as a solid hazardous chemical waste.

  • Select an Appropriate Container:

    • For pure, unused this compound, the original container should be used if it is intact and can be securely sealed.

    • For contaminated lab materials (e.g., weighing paper, gloves, pipette tips), use a designated, leak-proof, and sealable container for solid hazardous waste. This container must be compatible with the chemical and clearly marked.

Labeling the Hazardous Waste Container

Accurate and detailed labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard[3][4][5].

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 618-73-5

  • An indication of the hazards (e.g., "Irritant")

  • The date the first waste was added to the container (accumulation start date).

  • Your name, laboratory, and contact information.

On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[6].

  • Secure Storage: The sealed and labeled waste container must be stored in a designated, secure area, such as a secondary containment bin within a ventilated cabinet.

  • Incompatibility: Ensure the storage area is away from incompatible materials. While specific incompatibility data for this compound is not extensively documented, as a general precaution, it should be stored away from strong oxidizing agents.

  • Container Integrity: The container must remain closed at all times except when adding waste.

Arranging for Final Disposal

The final step is to arrange for the collection of the hazardous waste by a licensed disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Do Not Mix Waste: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department[1]. Incompatible wastes can react, leading to dangerous situations.

Spill and Decontamination Procedures

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, don all required PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material into the hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol, methanol) and wipe with absorbent pads. All decontamination materials must also be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Logical Framework for Disposal Decision-Making

To aid in the decision-making process for the disposal of this compound, the following workflow provides a logical, step-by-step approach.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol assess_hazards 1. Assess Hazards (Skin/Eye/Resp Irritant) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe Informs PPE Selection segregate_waste 3. Segregate as Solid Hazardous Waste don_ppe->segregate_waste Proceed with Disposal spill_node Spill Occurs? don_ppe->spill_node label_container 4. Label Container Correctly ('Hazardous Waste', Name, CAS) segregate_waste->label_container store_safely 5. Store in Designated SAA label_container->store_safely contact_ehs 6. Arrange for EHS Pickup store_safely->contact_ehs spill_node->segregate_waste No spill_protocol Follow Spill & Decontamination Protocol (Section 4) spill_node->spill_protocol Yes spill_protocol->segregate_waste Collect spill waste

Caption: Disposal decision workflow for this compound.

Environmental Considerations and the Rationale for Stringent Disposal

By adhering to these detailed procedures, you are not only complying with federal and local regulations but also upholding the highest standards of scientific responsibility, ensuring that your valuable research does not come at the cost of safety or environmental integrity.

References

Mastering the Safe Handling of 3,4,5-Trihydroxybenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents is the cornerstone of both groundbreaking research and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 3,4,5-Trihydroxybenzamide (also known as Gallamide), a compound that, while valuable in various applications, presents notable handling challenges. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, empowering you to work with confidence and precision.

Understanding the Hazard Profile of this compound

This compound is a phenolic antioxidant dye.[1] While not classified as acutely toxic, its primary hazards lie in its irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] These classifications are the driving force behind the specific personal protective equipment (PPE) and handling protocols outlined in this guide.

Key Hazard Information:

Hazard StatementGHS ClassificationImplication for Handling
H315: Causes skin irritationSkin Irritant, Category 2Direct contact with the skin can lead to redness, itching, and inflammation. Prolonged or repeated contact should be avoided.
H319: Causes serious eye irritationEye Irritant, Category 2AAccidental contact with the eyes can cause significant, potentially damaging, irritation.[4]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to mitigate the specific risks posed by this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the powder, preventing serious eye irritation.[5] For larger quantities or when a significant splash risk exists, a face shield worn over safety glasses is recommended.[5][6]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound in solid form and in solution.[5] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult a glove manufacturer's compatibility chart.
Body Protection A buttoned laboratory coat.Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation and subsequent respiratory tract irritation.[2]

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_verification Verification & Use start Assess Task: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards eye_protection Select Eye Protection: Safety Glasses with Side Shields or Goggles hazards->eye_protection Mitigate Eye Irritation hand_protection Select Hand Protection: Nitrile Gloves hazards->hand_protection Mitigate Skin Irritation body_protection Select Body Protection: Laboratory Coat hazards->body_protection Mitigate Skin Contact respiratory_protection Select Respiratory Protection: N95 Dust Mask (if not in fume hood) hazards->respiratory_protection Mitigate Respiratory Irritation inspect_ppe Inspect PPE for Damage eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE Correctly proceed Proceed with Handling

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing

The handling of this compound as a powder presents the highest risk of generating airborne dust.

  • Designate a Work Area: Whenever possible, conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[7] If a fume hood is not available, ensure the work is performed in a well-ventilated area and wear an N95 dust mask.

  • Prepare the Surface: Line the work surface with absorbent, disposable bench paper to contain any minor spills and facilitate easy cleanup.

  • Weighing the Compound:

    • Use a dedicated, clean spatula for transferring the powder.

    • To minimize dust generation, gently scoop the powder rather than pouring it from the container.

    • If weighing outside of a fume hood, consider taring a container with a lid, adding the powder inside the hood, closing the lid, and then moving to the balance for weighing.[8] This contains the powder during transport.

    • Close the primary container immediately after dispensing the desired amount.

Dissolution
  • Select Appropriate Glassware: Use clean glassware of a suitable size to prevent splashing.

  • Add Solvent: Add the desired solvent to the glassware first.

  • Introduce the Compound: Slowly add the weighed this compound to the solvent.

  • Mixing: Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a prepared response is essential to mitigate any potential harm.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.

  • Contain the Spill: If it is a powder, avoid dry sweeping as this can create dust.[9] Instead, gently cover the spill with a damp paper towel to wet the powder and prevent it from becoming airborne.

  • Clean the Area: Carefully wipe up the wetted material with the paper towel, working from the outside of the spill inwards. For larger spills, use an absorbent material like vermiculite or sand to cover the spill before collection.[5][9]

  • Collect Waste: Place all contaminated materials (paper towels, absorbent material, gloves) into a sealed plastic bag.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Label the bag as "Chemical Waste: this compound" and dispose of it according to your institution's chemical waste guidelines.

Spill_Response_Workflow start Small Solid Spill Occurs alert Alert Nearby Personnel start->alert don_ppe Don Full PPE alert->don_ppe contain Gently cover with damp paper towel (Do NOT dry sweep) don_ppe->contain cleanup Wipe from outside-in contain->cleanup collect Place contaminated materials in a sealed bag cleanup->collect decontaminate Clean spill area with soap and water collect->decontaminate dispose Label and dispose of waste per institutional policy decontaminate->dispose end Spill Managed dispose->end

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any waste this compound powder in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) should be collected in a designated, sealed waste bag.

  • Disposal Pathway: Since this compound is an irritant, it should be disposed of through your institution's chemical waste program. Do not dispose of it in the regular trash or down the drain.[10] Always consult your institution's specific guidelines for chemical waste disposal.[2][3][11]

By integrating these scientifically grounded procedures into your daily laboratory practice, you can ensure the safe and effective use of this compound, fostering a secure environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trihydroxybenzamide
Reactant of Route 2
3,4,5-Trihydroxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.